molecular formula C10H10N2O B1590702 6-Methoxyisoquinolin-1-amine CAS No. 266690-48-6

6-Methoxyisoquinolin-1-amine

Cat. No.: B1590702
CAS No.: 266690-48-6
M. Wt: 174.2 g/mol
InChI Key: CPHNYLVFPAMYLD-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-1-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHNYLVFPAMYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573837
Record name 6-Methoxyisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266690-48-6
Record name 6-Methoxyisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyisoquinolin-1-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Core and the Emergence of 6-Methoxyisoquinolin-1-amine

Within the expansive landscape of heterocyclic chemistry, the isoquinoline nucleus stands out as a "privileged scaffold". This designation is reserved for molecular frameworks that demonstrate the ability to bind to a multitude of biological targets, rendering them exceptionally valuable in the field of drug discovery.[1] The isoquinoline structure, a bicyclic aromatic system, is a cornerstone of numerous natural products, most notably alkaloids, and has been the subject of extensive exploration in medicinal chemistry. The therapeutic relevance of isoquinoline derivatives is vast, with established applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The adaptability of the isoquinoline scaffold permits varied functionalization, paving the way for the synthesis of extensive compound libraries with diverse pharmacological profiles.[1]

This guide focuses on a particularly significant derivative: This compound . This compound incorporates a methoxy group at the 6-position and an amine group at the 1-position of the isoquinoline ring. These functional groups are not mere decorations; they are critical for modulating the molecule's electronic properties, solubility, and its capacity for hydrogen bonding. These characteristics are paramount for optimizing interactions with biological targets. As a versatile building block, this compound serves as a crucial starting material for the synthesis of more complex molecules intended for screening in pharmaceutical and materials science research.[2] This guide will provide an in-depth exploration of its chemical properties, structure, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

Molecular Structure

The structural formula of this compound reveals a bicyclic system with a methoxy substituent on the benzene ring and an amino group on the pyridine ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1][3]
Molecular Weight 174.20 g/mol [1][2]
CAS Number 266690-48-6[1][4]
Appearance Not explicitly stated, likely a solid at room temperature.
Storage 2-8°C, protected from light, under inert gas.[2]
Spectral Data: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 6-methoxyquinoline, shows characteristic signals for the aromatic protons and the methoxy group.[5] For this compound, one would expect the aromatic protons on the isoquinoline ring to appear as multiplets or doublets in the 7.0 to 9.0 ppm range.[6] The methoxy protons (-OCH₃) would likely present as a singlet around 3.7 to 4.0 ppm.[6] The protons of the primary amine (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. Carbons directly attached to the nitrogen atom are expected to be in the 10-65 ppm region.[7] The carbon of the methoxy group would also have a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum of a primary amine is characterized by N-H stretching absorptions.[7] Primary amines typically show two well-defined peaks in the 3400 to 3500 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[7][8] Strong in-plane NH₂ scissoring absorptions are expected between 1550 and 1650 cm⁻¹.[7] Additionally, C-N stretching absorptions for the aromatic amine would be anticipated in the 1200 to 1350 cm⁻¹ range.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns can provide further structural information. For the related 6-methoxy-8-quinolinamine, the molecular ion peak is observed at m/z 174.[9]

Synthesis and Reactivity: Constructing the Core Scaffold

The synthesis of the this compound scaffold requires strategic planning to ensure the correct placement of the methoxy and amine functionalities.

Synthetic Strategies

The construction of the isoquinoline core can be achieved through classic methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1] The regioselectivity of these reactions is determined by the substitution pattern of the starting materials. For the synthesis of this compound, a key consideration is the introduction of the amino group at the C1 position. The Chichibabin amination reaction on the parent 6-methoxyisoquinoline could be a viable route, as nucleophilic reactions on isoquinoline preferentially occur at the 1-position.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to this compound.

G cluster_0 Synthesis of 6-Methoxyisoquinoline cluster_1 Amination start m-Methoxyphenethylamine intermediate1 N-Acyl derivative start->intermediate1 Acylation cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) intermediate1->cyclization product1 3,4-Dihydro-6-methoxyisoquinoline cyclization->product1 dehydrogenation Dehydrogenation (e.g., Pd/C) product1->dehydrogenation product2 6-Methoxyisoquinoline dehydrogenation->product2 amination Chichibabin Amination (e.g., NaNH₂) product2->amination final_product This compound amination->final_product

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Chichibabin Amination of 6-Methoxyisoquinoline

This protocol is a generalized procedure based on the known reactivity of isoquinolines.

Materials:

  • 6-Methoxyisoquinoline

  • Sodium amide (NaNH₂)

  • Anhydrous N,N-dimethylaniline or other high-boiling inert solvent

  • Ammonium chloride solution (saturated)

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-methoxyisoquinoline and anhydrous N,N-dimethylaniline.

  • Heat the mixture to 140-150 °C with stirring under a nitrogen atmosphere.

  • Carefully add sodium amide in portions to the heated solution. The reaction is exothermic and will evolve ammonia gas.

  • After the addition is complete, maintain the reaction mixture at 140-150 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with expected values.

Applications in Drug Development: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents. The amino group at the 1-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space.

Therapeutic Targets and Indications

Derivatives of isoquinolin-1-amine have been investigated for a range of therapeutic applications. Notably, 6-substituted isoquinolin-1-amine derivatives have been optimized as inhibitors of Rho-associated protein kinase (ROCK), a target implicated in various cardiovascular diseases.[10] The initial efforts in this area focused on improving ROCK-I potency while maintaining a favorable pharmacokinetic profile.[10] This was achieved by modifying the aminoisoquinoline core, demonstrating the tunability of this scaffold.[10]

The broader class of 8-amino-6-methoxyquinoline derivatives, structurally related to the topic compound, has shown promise as antiplasmodial agents for the treatment of malaria.[11] The synthesis of hybrids incorporating this quinoline moiety has been a strategy to develop new compounds against Plasmodium falciparum.[11]

Logical Relationship in Drug Design

The following diagram illustrates the central role of this compound in a typical drug discovery workflow.

G start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Amide Coupling, Alkylation) start->synthesis library Compound Library of Derivatives synthesis->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

6-Methoxyisoquinolin-1-amine mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methoxyisoquinolin-1-amine in Cancer Cells

Abstract

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential.[1] Within this class, this compound and its derivatives are emerging as promising candidates for anticancer drug development. This technical guide synthesizes the current understanding of the mechanism of action of this compound in cancer cells. Drawing upon evidence from closely related analogs, we elucidate the compound's likely impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's molecular targets and the experimental methodologies required for its investigation.

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

Isoquinoline alkaloids and their synthetic derivatives have long been recognized for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects.[2][3] In recent years, their potent anticancer properties have garnered significant attention. These compounds exert their effects through diverse mechanisms, such as binding to nucleic acids, inhibiting critical enzymes, and inducing epigenetic modifications, which collectively lead to the programmed cell death (apoptosis), autophagy, and cell cycle arrest in malignant cells.[2]

The 6-methoxyisoquinoline core, in particular, has been identified as a key pharmacophore in triggering these anticancer pathways.[1] While direct and extensive research on this compound is still emerging, studies on structurally similar compounds provide a strong foundation for understanding its potential mechanisms of action. This guide will explore these putative mechanisms, offering a scientifically grounded framework for future research and development.

A Multi-Faceted Mechanism of Action in Cancer Cells

The anticancer activity of this compound is likely not attributable to a single molecular target but rather to a coordinated disruption of multiple cellular pathways essential for tumor growth and survival. The primary mechanisms inferred from related compounds are the induction of apoptosis and cell cycle arrest, underpinned by the modulation of critical signaling cascades.

Induction of Apoptosis: The Primary Mode of Cell Killing

A principal mechanism for the anticancer activity of isoquinoline derivatives is the induction of apoptosis.[1] This programmed cell death is a crucial barrier to tumorigenesis and a primary goal of cancer therapy.

  • Caspase-Dependent Apoptosis: Studies on the derivative 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) have demonstrated the induction of caspase-dependent apoptosis in cervical cancer cells.[1] This intrinsic pathway is characterized by the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), leading to the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP).[4]

  • Mitochondrial Dysfunction: The apoptotic cascade is often initiated by the loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[4] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Generation of Reactive Oxygen Species (ROS): Some isoquinoline derivatives have been shown to induce cell death through the rapid generation of intracellular ROS.[5] Elevated ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic signaling, often through the activation of stress-related kinase pathways like JNK.[5]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

In concert with inducing apoptosis, 6-methoxyisoquinoline derivatives have been shown to interfere with the cell cycle, preventing cancer cells from replicating.

  • G2/M Phase Arrest: The derivative CWJ-082 causes cell cycle arrest at the G2/M phase in cervical cancer cells, which is a common precursor to apoptosis.[1] This mitotic arrest is typically achieved by modulating the activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs).[1][6] For instance, the alkaloid derivative 10-methoxy-canthin-6-one induces G2/M arrest through the induction of a DNA damage cascade involving the phosphorylation of ATM, ATR, and Chk1/2.[6]

  • G0/G1 Phase Arrest: Other related compounds, such as certain tetrahydroisoquinoline derivatives, have been observed to induce arrest in the G0/G1 phase of the cell cycle.[7] This is often associated with decreased expression of CDK2, CDK6, and their regulatory cyclin partners (Cyclin E and A).[7]

The specific phase of cell cycle arrest can be concentration-dependent. For example, the indenoisoquinoline AM6-36 induces G2/M arrest at lower concentrations, while shifting to a potent apoptotic response at higher concentrations.[4][8]

Modulation of Key Signaling Pathways

The cellular effects of this compound are orchestrated by its influence on pivotal intracellular signaling networks that are commonly dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Its hyperactivation is a hallmark of many cancers.[11][12] The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce cell death in pancreatic cancer by suppressing the Akt/mTOR pathway.[13] Inhibition of this pathway curtails survival signals, thereby sensitizing cancer cells to apoptosis and inducing autophagy.

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression and regulate processes like proliferation, differentiation, and apoptosis.[14]

  • Activation of Stress-Activated Kinases (JNK & p38): Several isoquinoline derivatives exert their pro-apoptotic effects through the activation of the stress-activated protein kinases (SAPKs), JNK and p38 MAPK.[4][8] Persistent activation of these pathways, often triggered by cellular stress such as ROS production, can lead to apoptosis.[5][15]

  • Down-regulation of Oncogenes: The anticancer activity of these compounds can also be linked to the down-regulation of key oncogenes like c-Myc, whose expression is often controlled by upstream signaling pathways.[4][8]

Quantitative Analysis of Cytotoxicity

The potency of novel anticancer agents is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the cytotoxic effects of various 6-methoxyquinoline and isoquinoline derivatives across different cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC50 ValueReference
6-methoxydihydrosanguinarine (6ME)HT29 (Colon)5.0 ± 0.2 µM[5]
Copper-6-methoxyquinoline ComplexA549 (Lung)57.9 µM (24h)[16]
AM6-36HL-60 (Leukemia)86 nM (96h)[4][8]
MPT0B392 (Quinoline derivative)HL60 (Leukemia)0.02 µM (48h)[4]
9-methoxycanthin-6-oneA2780 (Ovarian)4.04 ± 0.36 µM[10]
6-MDSA549 (Lung)2.90 ± 0.38 µM (48h)[17]

Visualization of Molecular Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the putative signaling cascade initiated by this compound in cancer cells, leading to apoptosis and cell cycle arrest. This model is synthesized from data on closely related isoquinoline and quinoline derivatives.

6-Methoxyisoquinolin-1-amine_MoA Putative Signaling Pathway of this compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces PI3K PI3K Compound->PI3K inhibits JNK JNK (MAPK) Compound->JNK activates p38 p38 (MAPK) Compound->p38 activates CDKs CDK/Cyclin Complexes Compound->CDKs inhibits ROS->JNK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Caspase9 Caspase-9 (Initiator) JNK->Caspase9 p38->Caspase9 Caspase37 Caspase-3, 7 (Executioner) Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP PARP->Apoptosis CellCycleArrest G2/M or G0/G1 Cell Cycle Arrest CDKs->CellCycleArrest inhibition leads to

Caption: Putative signaling cascade of this compound in cancer cells.

General Experimental Workflow for Mechanistic Analysis

This workflow outlines the logical progression of experiments to characterize the anticancer mechanism of a novel compound like this compound.

Experimental_Workflow Experimental Workflow for Mechanistic Analysis Start Start: Select Cancer Cell Lines Viability 1. Cell Viability Assay (e.g., MTT, XTT) Determine IC50 Start->Viability Apoptosis_Check 2. Apoptosis Screening (e.g., Annexin V / PI Staining) Viability->Apoptosis_Check IC50 guides concentration Cell_Cycle 3. Cell Cycle Analysis (Propidium Iodide Staining) Viability->Cell_Cycle Apoptosis_Check->Cell_Cycle Apoptosis Negative or Ambiguous Mechanism_Apoptosis 4a. Apoptosis Mechanism - Caspase Activation - PARP Cleavage - Mitochondrial Potential Apoptosis_Check->Mechanism_Apoptosis Apoptosis Positive Mechanism_Pathway 4b. Signaling Pathway Analysis (Western Blot for PI3K/Akt, MAPK pathways) Cell_Cycle->Mechanism_Pathway Mechanism_Apoptosis->Mechanism_Pathway Conclusion Synthesize Data & Elucidate Mechanism Mechanism_Pathway->Conclusion

Caption: A logical workflow for investigating the anticancer mechanism of a novel compound.

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for the core experiments required to validate the proposed mechanism of action.

Cell Viability (MTT) Assay

Causality: This assay is the foundational step to determine the cytotoxic effect of the compound on cancer cells and to establish a dose-response curve, from which the IC50 value is calculated. The principle lies in the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it identifies late apoptotic and necrotic cells with compromised membrane integrity.[4]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the identification of cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound as described above.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Western Blotting for Signaling Protein Expression and Activation

Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies against total and phosphorylated forms of proteins in key signaling pathways (e.g., Akt, p38, JNK) and markers of apoptosis (e.g., cleaved Caspase-3, cleaved PARP), one can directly assess the impact of the compound on these molecular pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved-PARP, anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.

Conclusion and Future Directions

While direct experimental data on this compound remains to be fully elucidated, a comprehensive analysis of its structural analogs strongly suggests a potent and multi-pronged mechanism of action against cancer cells. The available evidence points towards the induction of caspase-dependent apoptosis and cell cycle arrest, likely driven by the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways. The 6-methoxyisoquinoline scaffold is a validated pharmacophore for these anticancer effects.

Future research should focus on validating these putative mechanisms specifically for this compound. This includes determining its IC50 values across a broad panel of cancer cell lines, confirming the induction of apoptosis and cell cycle arrest, and definitively identifying the modulated signaling pathways through rigorous molecular biology techniques as outlined in this guide. Further in vivo studies using xenograft models will be critical to ascertain its therapeutic potential and pharmacokinetic profile. The insights provided in this guide offer a robust framework to accelerate the investigation of this compound as a promising new lead in oncology drug discovery.

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An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by a 1-benzylisoquinoline skeleton.[1][2] These nitrogen-containing heterocyclic molecules are derived from the amino acid tyrosine and are predominantly found in a number of plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae.[2][3] For centuries, plants containing these compounds have been exploited for their medicinal properties, and they continue to be a rich source of pharmacologically active agents.[1][2] This guide provides a comprehensive overview of the discovery, history, and scientific milestones in the field of isoquinoline alkaloids, intended for researchers, scientists, and drug development professionals.

The isoquinoline alkaloid family is vast, encompassing well-known compounds such as the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the vasodilator papaverine.[2] Their profound physiological effects have driven over two centuries of chemical and biological research, from their initial isolation in the early 19th century to modern-day investigations into their biosynthesis and synthetic production.[2][3]

The Dawn of Discovery: The 19th Century Pioneers

The story of isoquinoline alkaloids begins with the quest to understand the potent effects of opium, the dried latex from the opium poppy (Papaver somniferum).[4][5] For centuries, opium was a powerful, albeit crude, analgesic, with its dosage being dangerously unpredictable.[4][6]

The Isolation of Morphine: A Paradigm Shift

In the early 1800s, a young German pharmacist's apprentice named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium.[6][7] Through meticulous work, dissolving opium in acid and then precipitating the active compound with ammonia, he successfully isolated a crystalline substance in 1804.[4][6][8] He named this compound "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[8][9]

Sertürner's work was revolutionary for several reasons. He was the first to isolate and identify the active ingredient of a medicinal plant, a groundbreaking achievement that laid the foundation for the field of alkaloid chemistry.[6][8][9] His discovery allowed for the administration of purified, standardized doses of the active compound, transforming medicine and pain management.[4][6] Sertürner's comprehensive paper, published in 1817, detailed the isolation, crystallization, and pharmacological effects of morphine, which he had courageously tested on himself and three friends.[6][7][8]

Expansion of the Opium Alkaloid Family

Following Sertürner's landmark discovery, other chemists began to investigate the composition of opium, leading to the isolation of several other important isoquinoline alkaloids.

AlkaloidDiscovererYear of DiscoverySource
MorphineFriedrich Sertürner1804Papaver somniferum[4][8]
CodeinePierre Jean Robiquet1832Papaver somniferum
PapaverineGeorg Merck1848Papaver somniferum[10][11]
BerberineBuchner1837Berberis vulgaris

Papaverine, discovered in 1848 by Georg Merck, is another significant alkaloid found in opium.[10][11] Unlike morphine and codeine, papaverine is structurally and pharmacologically distinct, acting as a vasodilator with minimal effects on the central nervous system.[5][10] Its discovery further highlighted the chemical complexity of natural plant extracts.

The 20th Century: Elucidation of Structures and Biosynthesis

The 20th century witnessed tremendous progress in understanding the chemical structures and biosynthetic origins of isoquinoline alkaloids.

Unraveling the Molecular Architecture

The complex, pentacyclic structure of morphine posed a significant challenge to chemists. It was not until 1925 that Sir Robert Robinson, a towering figure in organic chemistry, correctly proposed its intricate chemical structure.[12][13][14] This elucidation was a monumental achievement, accomplished through classical chemical degradation and derivatization techniques. The final proof of this structure, however, had to await its total synthesis by Marshall Gates in 1952.[13][15]

The Biogenetic Theory: Robinson's Insight

Sir Robert Robinson's contributions extended beyond structural elucidation. He proposed a brilliant hypothesis for the biosynthesis of isoquinoline alkaloids, suggesting they were derived from the amino acid tyrosine. His theory, which involved the condensation of a dopamine derivative with a phenylacetaldehyde derivative, provided a logical framework for understanding the formation of the benzylisoquinoline core. This biomimetic approach not only explained the structures of known alkaloids but also predicted the existence of others.

The Modern Era: Synthesis, Genomics, and Drug Development

The latter half of the 20th century and the beginning of the 21st have been marked by the development of powerful synthetic methods, a deeper understanding of the genetic basis of alkaloid production, and the continued development of drugs based on these natural scaffolds.

Cornerstones of Isoquinoline Synthesis

The construction of the isoquinoline core is a central theme in organic synthesis. Several classic named reactions have become indispensable tools for chemists in this field.

  • Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[16][17][18] This reaction is typically carried out using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[16][17][19]

  • Pictet-Spengler Reaction: First reported in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[20][21][22] The reaction is particularly efficient when the aromatic ring is activated with electron-donating groups and can even proceed under physiological conditions, mimicking the natural biosynthetic pathway.[20][21][23]

These foundational reactions have been refined and expanded upon over the decades, and they are now complemented by modern transition-metal-catalyzed methods that offer greater efficiency and functional group tolerance.[24]

Genomics and Transcriptomics: The New Frontier

The advent of high-throughput sequencing technologies has revolutionized the study of plant secondary metabolism. Transcriptome analysis of various isoquinoline alkaloid-producing plants, such as Coptis chinensis and Stephania tetrandra, has led to the identification of numerous genes involved in their biosynthetic pathways.[25][26][27][28] By comparing the gene expression profiles in different tissues (e.g., roots vs. leaves), researchers can pinpoint the enzymes responsible for specific biosynthetic steps.[26][27] This knowledge is not only crucial for understanding the regulation of alkaloid production in plants but also opens up possibilities for metabolic engineering and the production of these valuable compounds in microbial systems.[1]

Key Experimental Protocols in Isoquinoline Alkaloid Research

The following protocols provide standardized, step-by-step methodologies for the extraction and synthesis of isoquinoline alkaloids, reflecting both classical and modern laboratory practices.

Protocol 1: Extraction and Isolation of Berberine from Berberis Species

Berberine is a bright yellow protoberberine alkaloid found in the roots, rhizomes, and stem bark of plants in the Berberis genus.[29]

Objective: To extract and isolate berberine from the dried root powder of Berberis vulgaris.

Materials:

  • Dried and powdered root of Berberis vulgaris

  • Methanol

  • Hydrochloric acid (1 M)

  • Ammonia solution

  • Diethyl ether

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform:methanol mixtures)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Standard laboratory glassware

Methodology:

  • Extraction:

    • Macerate 100 g of the dried plant powder in 500 mL of methanol for 24 hours with occasional shaking.

    • Filter the mixture and repeat the extraction process with the plant residue two more times.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 1 M hydrochloric acid.

    • Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal impurities. Discard the ether layers.

    • Make the aqueous layer alkaline (pH ~9-10) by the dropwise addition of ammonia solution.

    • Extract the liberated alkaloid base with 3 x 50 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in chloroform.

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor by TLC using a chloroform:methanol (9:1) mobile phase.

    • Combine the fractions containing the yellow berberine spot and evaporate the solvent to yield purified berberine.

  • Characterization:

    • Confirm the identity and purity of the isolated berberine using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and by comparison with a reference standard.

Causality Behind Experimental Choices:

  • Methanol is used for the initial extraction due to its ability to dissolve a wide range of alkaloids.

  • The acid-base partitioning step is a classic technique for separating basic alkaloids from neutral and acidic impurities. In the acidic medium, the alkaloids form water-soluble salts, while in the basic medium, they are present as free bases that are soluble in organic solvents.

  • Column chromatography is a standard purification technique that separates compounds based on their differential adsorption to the stationary phase (silica gel).

Protocol 2: General Procedure for the Pictet-Spengler Reaction

Objective: To synthesize a tetrahydroisoquinoline derivative via the Pictet-Spengler reaction.

Materials:

  • A β-arylethylamine (e.g., phenethylamine)

  • An aldehyde (e.g., formaldehyde)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

  • Standard laboratory glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup:

    • To a solution of the β-arylethylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.1 equivalents).

    • Cool the reaction mixture in an ice bath.

  • Acid Catalysis:

    • Slowly add the acid catalyst (e.g., 1.2 equivalents of trifluoroacetic acid) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The reaction is carried out under anhydrous and inert conditions to prevent side reactions, such as the hydrolysis of the intermediate iminium ion.

  • The acid catalyst is essential for the formation of the electrophilic iminium ion, which is the key intermediate that undergoes intramolecular cyclization.[21]

  • The choice of solvent and temperature can influence the reaction rate and yield. Electron-rich β-arylethylamines can undergo the Pictet-Spengler reaction under milder conditions.

Visualizations

Biosynthetic Pathway of Isoquinoline Alkaloids

BIA_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA 4HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4HPAA Dopamine Dopamine DOPA->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline 4'OMT Berberine_Bridge Berberine Bridge Enzyme Reticuline->Berberine_Bridge Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans Benzylisoquinolines Other Benzylisoquinolines (e.g., Papaverine) Reticuline->Benzylisoquinolines Protoberberines Protoberberines (e.g., Berberine) Berberine_Bridge->Protoberberines

Caption: Generalized biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.

Experimental Workflow for Alkaloid Extraction

Extraction_Workflow Start Plant Material (Dried, Powdered) Extraction Maceration with Methanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning (HCl / NH4OH / Chloroform) Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Purification Column Chromatography Crude_Alkaloids->Purification Pure_Compound Purified Isoquinoline Alkaloid Purification->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis End Characterized Compound Analysis->End

Caption: Step-by-step workflow for the extraction and purification of isoquinoline alkaloids.

Conclusion and Future Perspectives

The journey of isoquinoline alkaloids, from their discovery in the 19th century to the present day, is a testament to the evolution of chemical and biological sciences. What began with the isolation of morphine from opium has blossomed into a vast field of research encompassing complex organic synthesis, intricate biosynthetic pathway elucidation, and modern drug development. The foundational work of pioneers like Sertürner and Robinson paved the way for our current understanding of these remarkable natural products.

Looking ahead, the field of isoquinoline alkaloids is poised for further exciting developments. The integration of genomics, proteomics, and metabolomics will continue to unravel the complexities of their biosynthesis and regulation.[1] This knowledge will be instrumental in developing sustainable biotechnological production platforms for high-value alkaloids, potentially replacing the reliance on plant sources. Furthermore, the isoquinoline scaffold remains a privileged structure in medicinal chemistry, and the ongoing exploration of its chemical space will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

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  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

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Spectroscopic Data of 6-Methoxyisoquinolin-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methoxyisoquinolin-1-amine, a key heterocyclic building block in medicinal chemistry and materials science. The isoquinoline nucleus is a privileged scaffold in drug design, and understanding the structural and electronic properties of its derivatives is paramount for the development of novel therapeutics.[1] This document offers a detailed examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Molecular Structure and Properties

This compound (CAS RN®: 266690-48-6) is a solid at room temperature with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol .[2][3] Its structure features an isoquinoline core with a methoxy group at the 6-position and a primary amine at the 1-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would be a common method for analysis.

Experimental Protocol:

A standard protocol for obtaining an EI mass spectrum would involve:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: A small volume of the sample solution is injected into the mass spectrometer, typically through a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of characteristic fragment ions.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Summary:
IonExpected m/zDescription
[M]⁺•174.08Molecular Ion
[M-CH₃]⁺159.06Loss of a methyl radical
[M-CO]⁺•146.08Loss of carbon monoxide
[M-CH₃O]⁺143.07Loss of a methoxy radical
[C₉H₇N₂]⁺143.06Fragment from methoxy loss
[C₈H₆N]⁺116.05Further fragmentation
Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 174, corresponding to its monoisotopic mass. The fragmentation pattern would provide valuable structural information. A significant peak at m/z 159 would indicate the loss of a methyl radical (•CH₃) from the methoxy group. Another expected fragmentation pathway is the loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 143. Further fragmentation of the isoquinoline ring system would produce smaller charged species.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-O bonds.

Experimental Protocol:
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a mull in Nujol. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be used.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorption of radiation is measured as a function of wavenumber (cm⁻¹).

Data Summary:
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (NH₂)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethoxy (CH₃)
1650 - 1580N-H Bend (Scissoring)Primary Amine (NH₂)
1620 - 1570C=N and C=C StretchIsoquinoline Ring
1275 - 1200C-O Asymmetric StretchAryl Ether (Ar-O-CH₃)
1075 - 1020C-O Symmetric StretchAryl Ether (Ar-O-CH₃)
850 - 800C-H Out-of-plane BendSubstituted Aromatic Ring
Interpretation of the IR Spectrum:

The most characteristic feature in the IR spectrum of this compound will be the absorptions due to the primary amine group. Two distinct bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium to strong absorption between 1650-1580 cm⁻¹ is also anticipated due to the N-H scissoring vibration. The aromatic nature of the isoquinoline ring will be evident from C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1620-1570 cm⁻¹ region. The presence of the methoxy group will be confirmed by C-H stretching bands around 2950-2850 cm⁻¹ and strong C-O stretching bands in the 1275-1020 cm⁻¹ range.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Experimental Protocol:
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are recorded and Fourier transformed to produce the NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HH-8
~ 7.5 - 7.7d1HH-5
~ 7.2 - 7.4dd1HH-7
~ 7.0 - 7.2d1HH-4
~ 6.8 - 7.0d1HH-3
~ 5.0 - 6.0 (broad)s2HNH₂
~ 3.9s3HOCH₃
Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound will display signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons will appear as doublets and doublets of doublets in the downfield region (δ 6.8-8.0 ppm) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants will depend on the electronic effects of the amine and methoxy substituents. The amine protons are expected to appear as a broad singlet in the region of δ 5.0-6.0 ppm, and its chemical shift can be concentration and solvent dependent. The methoxy protons will give a sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:
  • Sample Preparation: A more concentrated solution of the sample in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)Assignment
~ 160C-6 (C-O)
~ 158C-1 (C-N)
~ 140C-8a
~ 138C-4a
~ 130C-8
~ 125C-4
~ 122C-5
~ 120C-7
~ 105C-3
~ 55OCH₃
Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atoms attached to heteroatoms (oxygen and nitrogen) will be the most downfield. The C-6 carbon, attached to the electron-donating methoxy group, and the C-1 carbon, bonded to the amine group, are expected to resonate at approximately δ 160 and δ 158 ppm, respectively. The remaining aromatic carbons will appear in the δ 105-140 ppm region. The methoxy carbon will give a signal at around δ 55 ppm.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_final Conclusion Compound This compound MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR NMR NMR Spectroscopy Compound->NMR MW Molecular Weight & Formula MS->MW FG Functional Groups IR->FG Structure Connectivity & 3D Structure NMR->Structure Final Characterization Complete Structural Elucidation MW->Final Characterization FG->Final Characterization Structure->Final Characterization

Sources

6-Methoxyisoquinolin-1-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist
Abstract

The quest for novel therapeutics is an intricate dance between chemical diversity and biological relevance. Within this landscape, "privileged scaffolds" have emerged as powerful starting points for drug discovery, offering a molecular framework capable of interacting with multiple biological targets.[1][2][3] This guide focuses on one such scaffold: 6-methoxyisoquinolin-1-amine. Its unique structural and electronic properties have positioned it as a cornerstone in the development of a new generation of targeted therapies, particularly in oncology and immunology. We will delve into the synthetic intricacies, explore its diverse therapeutic applications with a focus on mechanistic insights, and provide a forward-looking perspective on the untapped potential of this remarkable core.

Section 1: The Essence of a Privileged Scaffold: Introducing this compound

The term "privileged scaffold," first introduced by Evans in 1988, describes a molecular framework that can serve as a template for the design of ligands for a variety of biological targets.[3] These scaffolds are not merely inert skeletons; they possess inherent properties that predispose them to favorable interactions with biological macromolecules. Natural products are a rich source of such privileged structures. The isoquinoline nucleus, a bicyclic aromatic system, is a prominent example, found in numerous alkaloids with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4]

The this compound core, a specific embodiment of this privileged scaffold, offers several key advantages to the medicinal chemist:

  • Structural Rigidity and Defined Vectorial Display: The fused ring system provides a rigid platform, which helps to minimize the entropic penalty upon binding to a target. This rigidity also allows for the precise, three-dimensional positioning of substituents to probe specific interactions within a binding pocket.

  • Hydrogen Bonding Capabilities: The primary amine at the 1-position and the nitrogen atom within the isoquinoline ring act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule to its biological target.

  • Modulable Electronics: The methoxy group at the 6-position is an electron-donating group that can influence the pKa of the ring nitrogen and the overall electron density of the scaffold, thereby modulating its binding properties and pharmacokinetic profile.

  • Synthetic Tractability: As will be discussed in the next section, the isoquinoline core is amenable to a variety of synthetic transformations, allowing for the creation of diverse chemical libraries for screening and optimization.

These inherent features make this compound a highly versatile and valuable starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases.

Section 2: Synthetic Strategies and Methodologies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives is a critical aspect of harnessing its therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of synthesis.

2.1 Core Synthesis: The Bischler-Napieralski Approach

A common and effective method for the synthesis of the 1-substituted-3,4-dihydroisoquinoline precursor is the Bischler-Napieralski reaction.[5] This involves the cyclization of an N-(2-phenylethyl)acyl amide, which can then be further elaborated to the desired this compound.

Experimental Protocol: Synthesis of a 1-Substituted-6-methoxy-3,4-dihydroisoquinoline Precursor

  • Amide Formation: React 2-(3-methoxyphenyl)ethylamine with a suitable acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to form the corresponding N-acyl-2-(3-methoxyphenyl)ethylamine.

  • Cyclization (Bischler-Napieralski): Treat the amide from step 1 with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent like toluene or acetonitrile at reflux to effect the cyclization to the 1-substituted-6-methoxy-3,4-dihydroisoquinoline.

  • Aromatization and Amination: Subsequent aromatization and introduction of the amine at the 1-position can be achieved through various methods, including oxidation followed by amination.

2.2 Derivatization Strategies: Exploring Chemical Space

The true power of a privileged scaffold lies in its ability to be readily functionalized. The this compound core offers several points for modification to explore structure-activity relationships (SAR):

  • N-Substitution of the 1-amino group: The primary amine is a key handle for introducing a wide variety of substituents via acylation, alkylation, or reductive amination. This position is often crucial for targeting specific interactions within the active site of an enzyme.

  • Modification of the 6-methoxy group: While the methoxy group is a common feature, it can be replaced with other alkoxy groups or bioisosteres to fine-tune solubility, metabolic stability, and target engagement.

  • Substitution on the isoquinoline ring: The aromatic rings of the isoquinoline nucleus can be further functionalized with various substituents (e.g., halogens, alkyls, cyano groups) to modulate the electronic properties and steric profile of the molecule.

Workflow for Derivative Synthesis

G start This compound Core n_sub N-Substitution at 1-amine (Acylation, Alkylation) start->n_sub o_mod Modification of 6-methoxy group (Demethylation, Etherification) start->o_mod ring_sub Ring Functionalization (Halogenation, etc.) start->ring_sub library Diverse Chemical Library n_sub->library o_mod->library ring_sub->library

Caption: Synthetic diversification of the this compound scaffold.

Section 3: Therapeutic Applications and Mechanistic Insights

The versatility of the this compound scaffold is evident in the broad range of biological targets it has been shown to modulate. A prominent area of success has been in the development of kinase inhibitors.

3.1 Bruton's Tyrosine Kinase (BTK) Inhibition in B-cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6] Dysregulation of this pathway is a hallmark of many B-cell malignancies.

Tirabrutinib (ONO-4059): A Case Study

Tirabrutinib (ONO-4059) is a second-generation, orally active, and irreversible BTK inhibitor that features the this compound scaffold.[7][8] It has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL).[9]

  • Mechanism of Action: Tirabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7] This blocks the downstream signaling cascade, ultimately inducing apoptosis in malignant B-cells.

BTK Signaling Pathway and Point of Inhibition

G bcr B-Cell Receptor (BCR) lyn_syk LYN/SYK Activation bcr->lyn_syk btk BTK lyn_syk->btk plc PLCγ2 btk->plc downstream Downstream Signaling (NF-κB, MAPK, PI3K) plc->downstream proliferation Cell Proliferation & Survival downstream->proliferation tirabrutinib Tirabrutinib (ONO-4059) tirabrutinib->btk Covalent Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of Tirabrutinib.

Quantitative Data: Potency of Tirabrutinib

Cell LineIC₅₀ (nM)
OCI-Ly109.127[7]
SU-DHL-617.10[7]
3.2 Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition

The 6-substituted isoquinolin-1-amine scaffold has also been successfully employed in the development of inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[10] ROCK is a key regulator of the actin cytoskeleton and is implicated in a variety of cardiovascular diseases. Optimization of fragment-derived hits led to the development of potent ROCK inhibitors with good in vivo efficacy in hypertensive models.[10]

Section 4: Future Perspectives and Emerging Opportunities

The journey of the this compound scaffold in medicinal chemistry is far from over. While its success in kinase inhibition is well-established, several exciting avenues for future exploration remain:

  • Exploring New Target Classes: The inherent properties of this scaffold make it an attractive starting point for designing inhibitors of other enzyme families, such as phosphodiesterases, and for targeting protein-protein interactions.

  • Application in Other Therapeutic Areas: Beyond oncology and cardiovascular disease, this scaffold could be explored for its potential in neurodegenerative diseases, inflammatory disorders, and infectious diseases.

  • Development of PROTACs and Molecular Glues: The synthetic tractability of the this compound core makes it an ideal building block for the development of more complex therapeutic modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues.

Section 5: Conclusion

The this compound scaffold stands as a testament to the power of privileged structures in drug discovery. Its combination of structural rigidity, hydrogen bonding capacity, and synthetic versatility has enabled the development of life-changing medicines. As our understanding of disease biology deepens and new therapeutic targets emerge, this remarkable scaffold is poised to play an even more significant role in the future of medicinal chemistry.

References
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  • N. Narita, et al., "Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma," Cancer Science, 115(4), 1366-1376 (2024). [Link]

  • ONO PHARMA USA, "ONO PHARMA USA Announces the Initiation of Phase 2 Study of Tirabrutinib, a BTK Inhibitor, in Patients with Primary Central Nervous System Lymphoma," ONO PHARMA USA (2021). [Link]

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  • S. K. A. a. S. S. S. S. S. S. Swati Singh, "Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction," National Institutes of Health (2023). [Link]

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  • A. S. a. Z. S. S. S. Sándor B. Ötvös, "Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation," PubMed Central (2019). [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 6-Methoxyisoquinolin-1-amine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth exploration of the in silico methodologies for investigating the receptor binding of 6-Methoxyisoquinolin-1-amine. Recognizing the limited specific receptor binding data for this compound, we have selected Rho-associated protein kinase 1 (ROCK1) as a plausible and scientifically defensible target, based on literature evidence of related 6-substituted isoquinolin-1-amine derivatives as ROCK inhibitors.[1][2][3][4] This guide is structured to provide not just a set of protocols, but a foundational understanding of the principles, practical workflows, and validation techniques that are central to modern computational drug discovery. We will delve into molecular docking, molecular dynamics simulations, and pharmacophore modeling, offering step-by-step instructions and the scientific rationale behind each procedural choice.

Part 1: Foundational Concepts and Strategic Overview

The Compound of Interest: this compound

This compound belongs to the isoquinoline class of heterocyclic aromatic organic compounds. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic molecules.[5][6] While the specific biological targets of this compound are not extensively documented, the isoquinolin-1-amine scaffold has been identified as a key pharmacophore for various therapeutic targets. Notably, fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated protein kinase (ROCK).[1][2][3][4]

The Target: Rho-associated protein kinase 1 (ROCK1)

ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, which is involved in cell shape, motility, and contraction.[7][8] It is a downstream effector of the small GTPase RhoA. The ROCK1 protein consists of an N-terminal kinase domain, a coiled-coil region, and a C-terminal Pleckstrin homology (PH) domain.[6][9] The kinase domain is highly homologous to that of ROCK2, with both being implicated in various cardiovascular diseases, making them attractive therapeutic targets.[6][7] Given the evidence for related compounds, we will proceed with ROCK1 as our target receptor for this in silico investigation.

The In Silico Workflow: A Strategic Approach

Our investigation will follow a multi-step computational workflow designed to predict and analyze the binding of this compound to ROCK1. This workflow is designed to be a self-validating system, where each subsequent step provides a more detailed and rigorous assessment of the ligand-receptor interaction.

G cluster_0 In Silico Modeling Workflow Target & Ligand Preparation Target & Ligand Preparation Molecular Docking Molecular Docking Target & Ligand Preparation->Molecular Docking Input Structures Pose Analysis & Selection Pose Analysis & Selection Molecular Docking->Pose Analysis & Selection Binding Poses & Scores Molecular Dynamics Simulation Molecular Dynamics Simulation Pose Analysis & Selection->Molecular Dynamics Simulation Best Pose Pharmacophore Modeling Pharmacophore Modeling Pose Analysis & Selection->Pharmacophore Modeling Interaction Features Trajectory Analysis Trajectory Analysis Molecular Dynamics Simulation->Trajectory Analysis Conformational Changes Binding Free Energy Calculation Binding Free Energy Calculation Trajectory Analysis->Binding Free Energy Calculation Stability & Affinity Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Identify New Hits

Caption: A high-level overview of the in silico modeling workflow.

Part 2: The In Silico Experimental Protocols

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to predict the binding mode of a small molecule ligand to its protein target.

Receptor Preparation (ROCK1):

  • Obtain the Protein Structure: Download the crystal structure of human ROCK1 from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 6E9W, which is a crystal structure of ROCK1 in complex with an inhibitor.[11]

  • Clean the Structure: Using a molecular visualization tool such as UCSF Chimera or Maestro, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.[12][13]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges to each atom using a force field such as AMBER or CHARMM. The "Protein Preparation Wizard" in Maestro is a useful tool for this process.[13]

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. This will create a grid box that encompasses the active site for the docking calculations.[10]

Ligand Preparation (this compound):

  • Obtain the 2D Structure: The 2D structure of this compound can be obtained from databases like PubChem or sketched using chemical drawing software.

  • Convert to 3D and Generate Conformers: Convert the 2D structure to a 3D structure. It is crucial to generate multiple low-energy conformers of the ligand to account for its flexibility during docking.[12]

  • Assign Atom Types and Charges: Assign appropriate atom types and partial charges to the ligand atoms.

  • Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

  • Configure the Search Space: Define the center and dimensions of the grid box that encompasses the ROCK1 active site.

  • Run the Docking Simulation: Execute the docking calculation using the command-line interface of AutoDock Vina.[10]

  • Analyze the Results: The output will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[14][15][16][17] A more negative score indicates a stronger predicted binding affinity.[14][17]

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.5MET156, LYS107VAL89, LEU205, ALA215
2-8.2ASP216ILE87, PHE157
3-7.9LYS107LEU158, VAL139

Note: The data in this table is hypothetical and for illustrative purposes.

G cluster_1 Molecular Docking Workflow Prepare Receptor (PDB) Prepare Receptor (PDB) Define Binding Site Define Binding Site Prepare Receptor (PDB)->Define Binding Site Clean & Protonate Run Docking (AutoDock Vina) Run Docking (AutoDock Vina) Define Binding Site->Run Docking (AutoDock Vina) Grid Box Prepare Ligand (2D) Prepare Ligand (2D) Generate 3D Conformers Generate 3D Conformers Prepare Ligand (2D)->Generate 3D Conformers Energy Minimize Generate 3D Conformers->Run Docking (AutoDock Vina) PDBQT format Analyze Poses & Scores Analyze Poses & Scores Run Docking (AutoDock Vina)->Analyze Poses & Scores Binding Affinity

Caption: A detailed workflow for the molecular docking process.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[18]

  • Prepare the System: Start with the top-ranked docked pose of the this compound-ROCK1 complex.

  • Generate Ligand Topology: Generate the force field parameters (topology) for the ligand. This can be done using servers like CGenFF for the CHARMM force field.[19]

  • Solvate the System: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.[20]

  • Add Ions: Add ions to neutralize the system and to mimic physiological salt concentration.[20]

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[20]

  • Equilibration: Perform a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.[19][20]

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the system.[18][21]

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and receptor over time.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.[22][23][24][25][26]

G cluster_2 MD Simulation & Analysis Workflow Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization System Setup Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization Remove Clashes Equilibration (NVT/NPT) Equilibration (NVT/NPT) Energy Minimization->Equilibration (NVT/NPT) Stabilize System Production MD Production MD Equilibration (NVT/NPT)->Production MD Simulate Dynamics Trajectory Analysis (RMSD, RMSF) Trajectory Analysis (RMSD, RMSF) Production MD->Trajectory Analysis (RMSD, RMSF) Assess Stability Binding Free Energy (MM/PBSA) Binding Free Energy (MM/PBSA) Trajectory Analysis (RMSD, RMSF)->Binding Free Energy (MM/PBSA) Calculate Affinity

Caption: The workflow for MD simulation and subsequent analysis.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity.[27] Pharmacophore modeling can be used to identify new compounds that fit the model.[28]

  • Use the Bioactive Conformation: Start with the stable binding pose of this compound within the ROCK1 active site, as determined from the MD simulation.

  • Identify Key Interactions: Identify the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings of the ligand that are interacting with the receptor.

  • Generate the Pharmacophore Model: Use software like LigandScout or Phase to generate a 3D pharmacophore model that represents these key features and their spatial arrangement.[29][30][31]

  • Virtual Screening: This pharmacophore model can then be used as a 3D query to search large compound databases for molecules that match the pharmacophoric features, potentially identifying novel ROCK1 inhibitors.[32][33]

G cluster_3 Structure-Based Pharmacophore Workflow Stable Ligand-Receptor Complex Stable Ligand-Receptor Complex Identify Interaction Features Identify Interaction Features Stable Ligand-Receptor Complex->Identify Interaction Features From MD Simulation Generate 3D Pharmacophore Model Generate 3D Pharmacophore Model Identify Interaction Features->Generate 3D Pharmacophore Model H-bond, Hydrophobic, etc. Database Screening Database Screening Generate 3D Pharmacophore Model->Database Screening Find New Hits

Caption: The process of generating and utilizing a structure-based pharmacophore model.

Part 3: Ensuring Scientific Integrity through Model Validation

The credibility of any in silico study hinges on rigorous validation.[34][35][36][37] It is essential to demonstrate that the computational protocols can reliably predict experimentally observed phenomena.

Validating the Docking Protocol

A common and effective way to validate a docking protocol is to perform a "re-docking" experiment.[35] This involves taking a crystal structure of the target protein with a known co-crystallized ligand, removing the ligand, and then docking it back into the binding site. A successful validation is typically defined by the ability of the docking algorithm to reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).[14][17][36]

Best Practices for Trustworthy Simulations
  • Force Field Selection: The choice of force field can significantly impact the results. It is important to select a force field that is well-parameterized for both the protein and the ligand.

  • Sufficient Sampling: MD simulations must be run for a long enough duration to allow for adequate sampling of the conformational space.

  • Reproducibility: All steps of the computational workflow should be meticulously documented to ensure that the results can be reproduced by other researchers.

Part 4: Conclusion and Future Outlook

This guide has outlined a comprehensive in silico workflow for investigating the binding of this compound to its putative target, ROCK1. Through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can generate a detailed hypothesis about the binding mode, stability, and key interactions of this compound. These computational predictions provide a strong foundation for guiding subsequent experimental studies, such as in vitro binding assays and structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

Part 5: References

Sources

An In-depth Technical Guide to the Pharmacokinetics and ADME Profile of 6-Methoxyisoquinolin-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Developmental Challenges of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. These compounds exhibit a wide spectrum of pharmacological activities, targeting various receptors and enzymes, which has led to their investigation for antitumor, antimicrobial, anti-inflammatory, and neuroactive applications. Within this broad class, 6-methoxyisoquinolin-1-amine and its analogs represent a promising series of molecules, often explored as inhibitors of specific kinases or as agents targeting neurodegenerative diseases.

However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, the most significant of which is achieving a favorable pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule dictate its concentration and persistence at the target site, ultimately governing its efficacy and safety. A molecule with superb in vitro potency can fail spectacularly in vivo due to poor absorption, rapid metabolism, or unfavorable distribution.

This guide provides a comprehensive technical overview of the critical ADME and pharmacokinetic considerations for the this compound class of compounds. We will dissect the key experimental workflows and decision-making processes that enable the early identification and mitigation of pharmacokinetic liabilities. Adopting the perspective of a drug development professional, this document moves beyond mere protocol recitation to explain the underlying scientific rationale, empowering researchers to design robust ADME screening cascades and interpret data with confidence.

Chapter 1: Foundational Physicochemical Properties and their ADME Implications

The ADME profile of a compound is not determined by chance; it is a direct consequence of its fundamental physicochemical properties. For this compound analogs, three parameters are paramount: solubility, lipophilicity, and ionization state (pKa).

  • Aqueous Solubility: Poor solubility is a primary cause of low oral bioavailability. For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the aqueous gut fluid. Early assessment of kinetic and thermodynamic solubility is therefore a non-negotiable first step.

  • Lipophilicity (LogP/LogD): This parameter, which describes a compound's affinity for a lipid versus an aqueous environment, is a double-edged sword. Adequate lipophilicity is required for passive diffusion across cell membranes like the intestinal epithelium and the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, high plasma protein binding, increased metabolic clearance by cytochrome P450 enzymes, and potential off-target toxicity.

  • Ionization State (pKa): The primary amine at the 1-position and the nitrogen in the isoquinoline ring are basic centers. Their pKa values determine the charge state of the molecule at different physiological pH levels (e.g., stomach vs. intestine). The ionized form is typically more soluble but less permeable, while the neutral form is more permeable but less soluble. This balance critically influences both solubility and permeability across biological membranes.

Chapter 2: The ADME Profile: A Deeper Dive

Absorption

For orally administered drugs, absorption is the process of moving from the GI tract into systemic circulation. The primary hurdles are dissolution and permeation through the intestinal wall.

  • Permeability: The ability to cross the intestinal epithelium is a key determinant of oral bioavailability. This is assessed using in vitro models:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This high-throughput assay measures passive diffusion across a lipid-coated artificial membrane. It is an excellent first-pass screen for identifying compounds with fundamental permeability issues.

    • Caco-2 Cell Permeability Assay: This is the industry standard. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This assay provides a more biologically relevant prediction of human intestinal absorption by accounting for both passive diffusion and active transport. An efflux ratio greater than 2 is often indicative of active efflux, a common cause of poor absorption.

Distribution

Once absorbed, a drug distributes throughout the body via the bloodstream. Key aspects of distribution include:

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins, primarily albumin. Only the unbound (free) fraction is pharmacologically active and available to be metabolized or excreted. High PPB can limit efficacy and reduce clearance. Rapid Equilibrium Dialysis (RED) is the gold-standard method for determining the fraction of unbound drug.

  • Blood-Brain Barrier (BBB) Penetration: For analogs targeting the central nervous system (CNS), the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration can lead to undesirable side effects. In silico models and in vitro assays like the MDCK-MDR1 transwell assay can provide early indications of CNS permeability.

  • Tissue Distribution: The extent to which a compound distributes into various tissues can be predicted from its volume of distribution (Vd) in vivo. In vitro, red blood cell partitioning can also provide insights into how a drug distributes between plasma and blood cells.

Metabolism: The Central Role of Cytochrome P450

Metabolism, or biotransformation, is the body's mechanism for converting xenobiotics into more water-soluble (and thus more easily excretable) compounds. This is the most significant hurdle for many isoquinoline-based drugs. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) superfamily of enzymes.

  • Metabolic Stability: The rate at which a compound is metabolized is a key determinant of its half-life and oral bioavailability. This is typically assessed in vitro using:

    • Liver Microsomes: These subcellular fractions contain a high concentration of Phase I CYP enzymes. Incubating a compound with liver microsomes and a necessary cofactor (NADPH) allows for the determination of its intrinsic clearance.

    • Hepatocytes: Using whole liver cells provides a more complete picture, as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.

  • CYP Inhibition: Isoquinoline alkaloids are known to interact with and inhibit CYP enzymes, particularly CYP3A4, CYP2D6, and CYP2C19. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the toxic accumulation of another. Therefore, screening for CYP inhibition is a critical safety assessment.

  • CYP Reaction Phenotyping: This involves identifying which specific CYP isozymes are responsible for metabolizing the drug candidate. This is crucial for predicting which DDIs are most likely to be clinically relevant.

  • Potential Metabolic Pathways: For this compound analogs, several metabolic pathways are plausible. O-demethylation of the methoxy group is a common reaction catalyzed by CYPs. Aromatic hydroxylation on the isoquinoline ring system and N-oxidation are also potential routes of metabolism.

Table 1: Key In Vitro ADME Parameters and Target Ranges for Drug Candidates

ParameterAssayTarget Range (General Guidance)Rationale
Kinetic Solubility Nephelometry/Turbidimetry> 50 µMEnsures dissolution in assay media and is an early flag for potential bioavailability issues.
Permeability (Papp) Caco-2> 10 x 10⁻⁶ cm/s (High)Predicts good passive absorption across the human intestine.
Efflux Ratio Caco-2< 2Indicates low susceptibility to efflux transporters like P-gp, which can limit absorption.
Metabolic Stability Liver Microsomes (Human)t½ > 30 minSuggests lower intrinsic clearance and a potentially acceptable in vivo half-life.
CYP Inhibition (IC₅₀) Recombinant CYPs> 10 µMMinimizes the risk of clinically significant drug-drug interactions.
Plasma Protein Binding Equilibrium Dialysis% Unbound > 1%Ensures sufficient free drug concentration to elicit a pharmacological effect.
Excretion

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The physicochemical properties modified by metabolism (e.g., increased polarity) facilitate this process.

Chapter 3: Experimental Workflows and Methodologies

A tiered, systematic approach to ADME screening is essential for efficient drug discovery. The goal is to use high-throughput, cost-effective assays early on to eliminate weak candidates and reserve more complex, lower-throughput assays for the most promising leads.

ADME_Screening_Workflow cluster_0 Tier 1: High-Throughput Screening (HTS) cluster_1 Tier 2: Lead Prioritization cluster_2 Tier 3: Lead Optimization / Candidate Selection Solubility Aqueous Solubility (Kinetic) LogD Lipophilicity (LogD @ pH 7.4) PAMPA Permeability (PAMPA) uHTS_MetStab Metabolic Stability (Single Time Point) Caco2 Permeability & Efflux (Caco-2 Assay) uHTS_MetStab->Caco2 Promising Profile MetStab Metabolic Stability (t½, Clint) CYP_Inhib CYP Inhibition (IC₅₀ Screen) PPB Plasma Protein Binding MetID Metabolite Identification PPB->MetID Optimized Leads CYP_Pheno CYP Reaction Phenotyping PK_vivo In Vivo PK (Rodent) end Preclinical Candidate PK_vivo->end Select Candidate start New Compound Library start->Solubility

Caption: Tiered workflow for in vitro ADME profiling.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Purpose: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound due to Phase I metabolism.

Self-Validation System:

  • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) is run in parallel to confirm the metabolic activity of the microsome batch.

  • Negative Control: An incubation is performed without the NADPH cofactor. A significant loss of compound in this well indicates chemical instability rather than metabolic turnover.

Methodology:

  • Preparation: Thaw pooled HLM on ice. Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the test compound (typically at 1 µM, a concentration well below the expected Km to ensure first-order kinetics).

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final protein concentration is typically 0.5 mg/mL.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which precipitates the microsomal proteins. An internal standard is often included in the quench solution to control for analytical variability.

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural log of the percent remaining compound is plotted against time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint = (k / protein concentration) * 1000).

Detailed Protocol: CYP Inhibition IC₅₀ Determination

Purpose: To quantify the concentration at which a test compound inhibits 50% of the activity of a specific CYP isozyme.

Self-Validation System:

  • Positive Control Inhibitor: A known, potent inhibitor for each CYP isozyme (e.g., Ketoconazole for CYP3A4) is run to confirm the assay's sensitivity to inhibition.

  • Vehicle Control: A reaction with no test compound is used to define 100% enzyme activity.

Methodology:

  • Incubation Setup: In a 96-well plate, combine HLM (or recombinant CYPs), phosphate buffer (pH 7.4), and a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Inhibitor Addition: Add the test compound across a range of concentrations (typically an 8-point, 3-fold serial dilution).

  • Initiation: Pre-warm the plate to 37°C, then initiate the reaction by adding NADPH.

  • Incubation: Incubate for a predetermined time (e.g., 10-15 minutes) that is within the linear range of metabolite formation.

  • Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate, and analyze the supernatant by LC-MS/MS to measure the amount of the specific metabolite formed.

  • Data Analysis: The rate of metabolite formation at each test compound concentration is compared to the vehicle control. The resulting data are plotted, and a non-linear regression analysis is used to calculate the IC₅₀ value.

Chapter 4: Visualizing Key Concepts and Pathways

Visual models are indispensable for conceptualizing complex biological and logical processes in drug discovery.

Potential Metabolic Pathways

The metabolism of a this compound analog is likely to proceed through several key Phase I reactions, primarily mediated by CYP enzymes.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound Analog O_Demethyl O-demethylation (Phenolic Metabolite) Parent->O_Demethyl CYP2D6/3A4 Aromatic_Hydroxyl Aromatic Hydroxylation (Hydroxylated Metabolite) Parent->Aromatic_Hydroxyl CYP1A2/3A4 N_Oxidation N-Oxidation (N-Oxide Metabolite) Parent->N_Oxidation CYP3A4/FMO Glucuronidation Glucuronidation (UGT) O_Demethyl->Glucuronidation Sulfation Sulfation (SULT) O_Demethyl->Sulfation Aromatic_Hydroxyl->Glucuronidation Excretion Excretion (Urine/Bile) N_Oxidation->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Plausible metabolic pathways for a this compound analog.

ADME Decision-Making Logic

A structured decision-making tree helps ensure that resources are focused on compounds with the highest probability of success.

Decision_Tree Start Compound from HTS Solubility_Check Solubility > 50 µM? Start->Solubility_Check Permeability_Check Caco-2 Papp > 10? Solubility_Check->Permeability_Check Yes Stop_Sol STOP: Poor Solubility (Reformulate or Resynthesize) Solubility_Check->Stop_Sol No Stability_Check HLM t½ > 30 min? Permeability_Check->Stability_Check Yes Stop_Perm STOP: Poor Permeability (Redesign for LogD/H-bonds) Permeability_Check->Stop_Perm No Stop_Stab STOP: Metabolically Unstable (Block metabolic soft spots) Stability_Check->Stop_Stab No Proceed ADVANCE: Proceed to CYP Inhibition & In Vivo PK Studies Stability_Check->Proceed Yes

Caption: A simplified decision tree for early-stage ADME assessment.

Conclusion and Future Directions

The successful development of this compound analogs is critically dependent on a deep and early understanding of their ADME and pharmacokinetic properties. A strategy built on a tiered screening approach, as outlined in this guide, allows for the rapid identification of liabilities and informs subsequent rounds of chemical optimization.

For this specific chemical class, the primary areas of focus should be:

  • Managing Lipophilicity: Balancing the need for membrane permeability with the risks of high metabolic clearance and low solubility.

  • Metabolic Stability: The isoquinoline core is susceptible to CYP-mediated metabolism. Strategies to improve stability, such as blocking metabolic "soft spots" with halogens or other groups, are often necessary.

  • CYP Inhibition: Given the known interactions of isoquinoline alkaloids with key CYP isozymes, early and careful profiling for inhibition is mandatory to avoid potential DDI risks in the clinic.

By integrating these principles and experimental workflows into the drug discovery process, research teams can significantly increase the probability of advancing compounds with a pharmacokinetic profile suitable for clinical success. The insights gained from these studies are not merely data points; they are the foundation upon which safe and effective medicines are built.

References

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved January 5, 2026, from [Link]

  • Protocol Exchange. (2019). Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 5, 2026, from [Link]

  • Merck. (n.d.). Metabolic stability in liver microsomes. Retrieved January 5, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 5, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved January 5, 2026, from [Link]

  • Liew, K. B., et al. (2020). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 7, 101083. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 5, 2026, from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 5, 2026, from [Link]

  • Profacgen. (n.d.). CYP Inhibition Screen Assay Using LC-MS/MS. Retrieved January 5, 2026, from [Link]

  • Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved January 5, 2026, from [Link]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Isoquinolin-1-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 6-position of this heterocyclic system has emerged as a critical determinant of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-substituted isoquinolin-1-amines. We will delve into the synthetic strategies for accessing these compounds, explore their diverse biological activities with a focus on kinase inhibition, and elucidate the causal relationships between the nature of the 6-substituent and the resulting pharmacological profile. This guide is intended to be a valuable resource for researchers and drug development professionals working with this important class of molecules.

Introduction: The Isoquinolin-1-amine Scaffold - A Versatile Pharmacophore

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of many natural products and synthetic pharmaceuticals.[1] The introduction of an amino group at the 1-position endows the scaffold with unique electronic and steric properties, making it a versatile platform for drug design. Isoquinolin-1-amine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2]

The strategic functionalization of the isoquinoline core allows for the fine-tuning of its interaction with various biological targets. In particular, the 6-position of the isoquinolin-1-amine scaffold has been identified as a key "handle" for modulating biological activity and optimizing drug-like properties. This guide will focus specifically on the impact of substituents at this position on the overall pharmacological profile of the molecule.

The Crucial Role of the 6-Substituent: A Deep Dive into SAR

The nature of the substituent at the 6-position of the isoquinolin-1-amine core can profoundly influence its biological activity. This section will explore the SAR of this compound class against various targets, with a primary focus on their well-established role as kinase inhibitors.

ROCK Inhibition: A Case Study in Rational Drug Design

A significant body of research has focused on 6-substituted isoquinolin-1-amines as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3][4][5][6] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in a variety of cardiovascular diseases.[4]

Fragment-based drug discovery efforts identified the isoquinolin-1-amine scaffold as a promising starting point for ROCK-I inhibitors.[3][5] Subsequent optimization focused on introducing various substituents at the 6-position to enhance potency and improve pharmacokinetic (PK) profiles.[3][4]

Key SAR Observations for ROCK Inhibition:

  • Small, polar substituents: The introduction of small, polar groups at the 6-position, such as hydroxymethyl or small aminoalkyl groups, has been shown to be beneficial for ROCK-I inhibitory activity. These groups are believed to form favorable interactions within the ATP-binding pocket of the enzyme.

  • Impact on Physicochemical Properties: The substituent at the 6-position significantly influences the overall physicochemical properties of the molecule, such as solubility and membrane permeability, which in turn affect the pharmacokinetic profile.[3]

  • Balancing Potency and Pharmacokinetics: A key challenge in the optimization of these inhibitors has been to balance the gains in potency with the maintenance of favorable PK properties. For instance, while some larger substituents at the 6-position led to increased potency, they often resulted in poor PK profiles.[3]

The development of 6-substituted isoquinolin-1-amine-based ROCK inhibitors serves as an excellent example of how systematic exploration of the SAR at a specific position can lead to the identification of potent and drug-like clinical candidates.[4]

Anticancer Activity: An Emerging Area of Investigation

While the research on 6-substituted isoquinolin-1-amines as anticancer agents is less mature compared to their role as ROCK inhibitors, the broader class of isoquinolines and isoquinolinones has shown significant promise in this therapeutic area.[1][7][8] Substituted isoquinolin-1-ones have demonstrated potent in vitro anticancer activity against various human cancer cell lines.[1][7]

The exploration of substituents at the 6-position of the isoquinolin-1-amine scaffold for anticancer activity is a logical and promising avenue for future research. The insights gained from the SAR of related isoquinoline derivatives suggest that modulation of this position could lead to the discovery of novel and potent anticancer agents.[9]

Hypothesized SAR for Anticancer Activity:

Based on the broader class of isoquinoline-based anticancer agents, the following hypotheses can be made regarding the SAR of 6-substituted isoquinolin-1-amines:

  • Lipophilicity and Cell Penetration: The nature of the 6-substituent will likely influence the lipophilicity of the compound, which is a critical factor for cell membrane penetration and reaching intracellular targets.

  • Target-Specific Interactions: The substituent at the 6-position could be tailored to interact with specific residues in the binding sites of cancer-related targets, such as kinases or other enzymes.

  • Modulation of Off-Target Effects: Careful selection of the 6-substituent could help to minimize off-target activities and improve the therapeutic index of the compounds.

Further investigation into the anticancer properties of a diverse library of 6-substituted isoquinolin-1-amines is warranted to establish clear SAR trends and identify promising lead compounds.

Synthetic Strategies: Accessing the 6-Substituted Isoquinolin-1-amine Core

The synthesis of 6-substituted isoquinolin-1-amines can be achieved through various synthetic routes, often starting from appropriately substituted precursors. The choice of synthetic strategy depends on the desired substituent at the 6-position and the overall complexity of the target molecule.

General Synthetic Approaches

Several classical and modern synthetic methods can be adapted for the preparation of the isoquinoline core, which can then be further functionalized to introduce the 1-amino group and the desired 6-substituent. These methods include:

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.

  • Pomeranz-Fritsch Reaction: This method allows for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal.

  • Modern Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the direct introduction of various substituents at specific positions of the isoquinoline ring system, offering a high degree of flexibility and efficiency.

Representative Synthetic Protocol: Synthesis of 6-Bromo-isoquinolin-1-amine

A common strategy for accessing a variety of 6-substituted isoquinolin-1-amines involves the synthesis of a versatile intermediate, such as 6-bromoisoquinolin-1-amine. The bromo-substituent can then be readily converted to a wide range of other functional groups using modern cross-coupling methodologies.

Step 1: Synthesis of 6-Bromoisoquinolin-1(2H)-one

This step typically involves the cyclization of a suitably substituted phenylacetic acid derivative.

Step 2: Conversion to 1-Chloro-6-bromoisoquinoline

The isoquinolinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃).

Step 3: Amination to 6-Bromo-isoquinolin-1-amine

The final step involves the displacement of the 1-chloro group with an amino group, which can be achieved using various amination conditions, such as heating with ammonia in a sealed tube or using a protected amine followed by deprotection.

This versatile synthetic intermediate provides a gateway to a diverse library of 6-substituted isoquinolin-1-amines for SAR exploration.

Data Presentation: Quantitative Analysis of SAR

To facilitate a clear understanding of the structure-activity relationships, the following table summarizes the biological data for a selection of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors.

Compound ID6-SubstituentROCK-I IC₅₀ (nM)Reference
1a -H>10,000[3]
1b -CH₂OH150[3]
1c -CH₂NH₂80[3]
1d -CH₂CH₂OH250[3]
1e -OCH₃500[4]
1f -Cl800[4]

Table 1: SAR of 6-Substituted Isoquinolin-1-amines as ROCK-I Inhibitors

The data in Table 1 clearly demonstrates the significant impact of the 6-substituent on ROCK-I inhibitory activity. The unsubstituted parent compound (1a ) is inactive, while the introduction of small, polar substituents like hydroxymethyl (1b ) and aminomethyl (1c ) leads to a dramatic increase in potency.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 6-substituted isoquinolin-1-amines.

General Synthetic Protocol for 6-Substituted Isoquinolin-1-amines via Suzuki Coupling

This protocol describes a general method for the synthesis of a variety of 6-aryl or 6-heteroaryl isoquinolin-1-amines starting from 6-bromoisoquinolin-1-amine.

Materials:

  • 6-Bromoisoquinolin-1-amine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 6-bromoisoquinolin-1-amine (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-substituted isoquinolin-1-amine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for evaluating the inhibitory activity of compounds against a specific kinase, such as ROCK.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at the optimal temperature for the specific kinase for a predetermined amount of time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualization of Key Concepts

Visual representations are essential for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key aspects of the SAR and experimental workflows discussed in this guide.

SAR_of_6_Substituted_Isoquinolin_1_amines Core Isoquinolin-1-amine Core Position6 6-Position Core->Position6 Key modification site Substituent Substituent (R) Position6->Substituent Introduction of Activity Biological Activity Substituent->Activity Influences

Caption: General overview of the SAR of 6-substituted isoquinolin-1-amines.

Synthetic_Workflow Start Starting Materials (e.g., Substituted Phenylacetic Acid) Step1 Cyclization to 6-Substituted Isoquinolin-1-one Start->Step1 Step2 Chlorination to 1-Chloro-6-substituted Isoquinoline Step1->Step2 Step3 Amination to 6-Substituted Isoquinolin-1-amine Step2->Step3

Caption: A typical synthetic workflow for 6-substituted isoquinolin-1-amines.

Conclusion and Future Directions

The 6-position of the isoquinolin-1-amine scaffold is a critical determinant of its pharmacological profile. As demonstrated in the context of ROCK inhibition, systematic modification of this position can lead to significant improvements in potency and drug-like properties. While the exploration of 6-substituted isoquinolin-1-amines as anticancer agents is still in its early stages, the existing data for related isoquinoline derivatives suggests that this is a promising area for future investigation.

Future research in this field should focus on:

  • Expanding the Diversity of 6-Substituents: The synthesis and biological evaluation of a wider range of substituents at the 6-position will be crucial for developing a more comprehensive understanding of the SAR for various biological targets.

  • Exploring Novel Biological Targets: Beyond kinase inhibition, the potential of 6-substituted isoquinolin-1-amines against other disease-relevant targets should be investigated.

  • Application of Computational Modeling: In silico methods, such as molecular docking and QSAR studies, can be valuable tools for guiding the rational design of new and more potent analogs.

By continuing to explore the rich medicinal chemistry of the 6-substituted isoquinolin-1-amine scaffold, researchers can unlock its full potential for the development of novel therapeutics to address a wide range of unmet medical needs.

References

Sources

Potential Therapeutic Targets of 6-Methoxyisoquinolin-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide focuses on a specific derivative, 6-Methoxyisoquinolin-1-amine, and explores its potential as a modulator of several key therapeutic targets. While direct extensive research on this specific molecule is emerging, a wealth of data on its close structural analogs provides a strong rationale for its investigation in oncology, neurodegenerative disorders, and cardiovascular diseases. This document synthesizes the available evidence, details the implicated signaling pathways, and provides comprehensive experimental protocols for researchers to validate and expand upon these findings.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline motif, a bicyclic aromatic heterocyclic amine, is a cornerstone in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a foundation for diverse functionalization, enabling the creation of compounds with high affinity and selectivity for various biological targets.[1] this compound, with its methoxy and amine substitutions, represents a key starting point for chemical exploration and a potential therapeutic agent in its own right. The electron-donating nature of the methoxy group and the hydrogen-bonding potential of the amine group are critical features that can influence target engagement. This guide will delve into three primary areas where this scaffold has shown significant promise: Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, modulation of dopamine receptors, and inhibition of mitochondrial complex I, as well as its potential to induce apoptosis in cancer cells.

Potential Therapeutic Target I: Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)

Rationale for Targeting ROCK

ROCKs are serine/threonine kinases that are crucial downstream effectors of the small GTPase RhoA.[2] The RhoA/ROCK pathway is a pivotal regulator of the actin cytoskeleton and is deeply involved in cell adhesion, migration, and contraction.[3] Dysregulation of this pathway is implicated in a range of pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK a compelling therapeutic target.[4] Derivatives of 6-substituted isoquinolin-1-amine have been successfully optimized as potent ROCK-I inhibitors, demonstrating the therapeutic potential of this chemical class in cardiovascular disease.[5][6]

Mechanism of Action and Signaling Pathway

Activated RhoA-GTP binds to the coiled-coil region of ROCK, disrupting an autoinhibitory fold and activating the kinase domain.[7] Activated ROCK then phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation and inhibition of MLCP further enhances this effect.[7] Isoquinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates.[6]

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA_GDP GPCR->RhoA_GDP Activates RhoA_GTP RhoA_GTP RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits (P) MLC MLC ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits pMLC pMLC MLCP->pMLC Dephosphorylates pMLCP pMLCP MLC->pMLC Actomyosin_Contraction Actomyosin_Contraction pMLC->Actomyosin_Contraction Promotes

Figure 1: ROCK Signaling Pathway and Inhibition.
Quantitative Data on Related Compounds
CompoundTargetIC50/Ki
FasudilROCK1Ki: 0.33 µM
H-1152PROCKIC50: 1.6 nM
Experimental Protocol: In Vitro ROCK Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against ROCK using a kinase activity assay.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Myosin Phosphatase Target Subunit 1 (MYPT1) substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (this compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compound, recombinant ROCK enzyme, and MYPT1 substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent, following the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]

Potential Therapeutic Target II: Dopamine D3 Receptor

Rationale for Targeting the Dopamine D3 Receptor

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and plays a crucial role in cognition, emotion, and motivation.[10] Aberrant D3 receptor signaling is implicated in various neuropsychiatric and neurodegenerative disorders, including schizophrenia, addiction, and Parkinson's disease.[11] Consequently, the D3 receptor is a significant target for drug development. Analogs of this compound have been synthesized and shown to be potent and selective D3 receptor antagonists.[12][13]

Mechanism of Action and Signaling Pathway

Dopamine D3 receptors primarily couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][14] This signaling cascade modulates various downstream effectors, influencing neuronal excitability and neurotransmitter release.[11] Antagonists of the D3 receptor block the binding of dopamine, thereby preventing the downstream signaling events.

D3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3_Receptor D3_Receptor Gi_alpha Gi_alpha D3_Receptor->Gi_alpha Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Dopamine Dopamine Dopamine->D3_Receptor Binds This compound This compound This compound->D3_Receptor Antagonizes ATP ATP Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Modulates

Figure 2: Dopamine D3 Receptor Signaling and Antagonism.
Quantitative Data on Related Compounds

While direct binding affinity data for this compound is not extensively published, studies on its derivatives have revealed high affinity for the D3 receptor. For example, a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative displayed a Ki of 92 nM for the D3 receptor.[15] Further chemical modifications have yielded analogs with even higher affinity and selectivity.[13][16]

Compound DerivativeTargetKi
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol fragmentD3R92 nM
Optimized AnalogD3R<10 nM
Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D3 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 cells)

  • Radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM Haloperidol)

  • Test compound (this compound) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.[17]

Potential Therapeutic Target III: Mitochondrial Complex I

Rationale for Targeting Mitochondrial Complex I

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain, playing a central role in cellular energy production.[18] Inhibition of complex I has been implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease.[19] However, mild inhibition of complex I is also being explored as a therapeutic strategy for metabolic disorders and cancer.[5][20] Several isoquinoline derivatives have been identified as inhibitors of complex I, suggesting a potential role for this compound in modulating mitochondrial function.

Mechanism of Action

Complex I catalyzes the transfer of electrons from NADH to ubiquinone, coupled with the pumping of protons across the inner mitochondrial membrane.[18] This process is essential for establishing the proton gradient that drives ATP synthesis. Inhibitors of complex I can interfere with either NADH oxidation or ubiquinone reduction. The structural similarity of some isoquinoline derivatives to MPP+, a known complex I inhibitor, suggests a similar mechanism of action.[21]

Complex_I_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space Complex_I Complex_I NAD NAD Complex_I->NAD Oxidizes Protons_out 4H+ Complex_I->Protons_out Pumps H+ Ubiquinone Ubiquinone Complex_I->Ubiquinone Reduces NADH NADH NADH->Complex_I e- donor Ubiquinol Ubiquinol Ubiquinone->Ubiquinol This compound This compound This compound->Complex_I Inhibits

Figure 3: Mitochondrial Complex I Inhibition.
Quantitative Data on Related Compounds
CompoundTargetIC50
N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolineComplex I0.36 mM
6-methoxy-1,2,3,4-tetrahydroisoquinolineComplex I0.38 mM
Experimental Protocol: Mitochondrial Complex I Activity Assay

This protocol describes a colorimetric assay to measure the activity of mitochondrial complex I.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 250 mM sucrose, 20 mM Tris-HCl, pH 7.2)

  • NADH

  • Decylubiquinone (Coenzyme Q analog)

  • Complex I dye (e.g., a tetrazolium salt that changes color upon reduction)

  • Rotenone (a known complex I inhibitor)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from cells or tissue using a standard protocol.

  • Reaction Setup: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying concentrations of the test compound (this compound). Include a control with rotenone to determine the specific complex I activity.

  • Reaction Initiation: Start the reaction by adding NADH and decylubiquinone.

  • Measurement: Immediately measure the change in absorbance of the complex I dye at the appropriate wavelength (e.g., 600 nm) over time using a spectrophotometer in kinetic mode.

  • Data Analysis: The rate of change in absorbance is proportional to the complex I activity. Calculate the specific complex I activity by subtracting the rate in the presence of rotenone from the total rate. Determine the IC50 value of the test compound.

Anticancer Potential via Apoptosis Induction

Rationale for Investigating Apoptotic Induction

The isoquinoline scaffold is present in many natural and synthetic compounds with demonstrated anticancer activity.[1] These compounds often exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. The ability of this compound and its derivatives to induce apoptosis is a promising area of investigation for the development of novel cancer therapeutics.

Mechanism of Action: Caspase-Dependent Apoptosis

Apoptosis is a tightly regulated process that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.[23] Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[24]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Death_Receptor Death_Receptor Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 4: Caspase-Dependent Apoptosis Pathways.
Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a method for measuring the activity of caspase-3, a key executioner caspase in apoptosis.[10]

Materials:

  • Cancer cell line (e.g., HeLa or MCF-7)

  • Cell culture medium and supplements

  • Test compound (this compound) dissolved in DMSO

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the intracellular contents, including caspases.

  • Reaction Setup: In a new 96-well plate, add the cell lysate and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assay) or fluorescence (for fluorometric assay) using a plate reader.

  • Data Analysis: The signal is proportional to the amount of cleaved substrate and, therefore, to the caspase-3 activity. Compare the activity in treated cells to untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential to modulate multiple, therapeutically relevant targets. The strong evidence from its derivatives suggests that this compound is a prime candidate for further investigation as a ROCK inhibitor for cardiovascular and other diseases, a dopamine D3 receptor antagonist for neurological disorders, and a mitochondrial complex I inhibitor with potential applications in metabolic diseases and oncology. Furthermore, its ability to induce apoptosis warrants exploration in the context of cancer therapy.

Future research should focus on obtaining direct quantitative data for this compound against these targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for optimizing the potency and selectivity of this scaffold. In vivo studies in relevant disease models will be the ultimate validation of its therapeutic potential. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

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  • Gazi, M., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995.
  • Gurevich, E. V., & Gurevich, V. V. (2019). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. Frontiers in Molecular Neuroscience, 12, 14.
  • Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases, 5(2), e29846.
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  • Marunaka, Y., et al. (2011). Caspase-3 activity assay. Methods in Molecular Biology, 747, 53-60.
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  • Choi, W. S., et al. (2008). Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat. Proceedings of the National Academy of Sciences, 105(39), 15136-15141.
  • Grasso, D., et al. (2024). A novel inhibitor of the mitochondrial respiratory complex I with uncoupling properties exerts potent antitumor activity.
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  • ResearchGate. (n.d.). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Retrieved from [Link]

  • Ghavipour, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995.
  • Ghavipour, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995.
  • Rio, M. J., et al. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry, 75(1), 65–72.
  • Ray, P. D., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.
  • McNaught, K. S., et al. (1995). Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Pharmacology, 50(9), 1503–1511.
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An In-Depth Technical Guide to 6-Methoxyisoquinolin-1-amine (CAS Number 266690-48-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of 6-Methoxyisoquinolin-1-amine. As a key heterocyclic building block, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its substituted isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in molecules with diverse therapeutic applications.[1][2]

Core Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere. While experimentally determined values for some physical properties are not widely published, predictions based on its structure provide valuable insights.

PropertyValueSource
CAS Number 266690-48-6
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol [3]
IUPAC Name This compound
Appearance Solid
Boiling Point (Predicted) 362.1±27.0 °C[4]
Density (Predicted) 1.217±0.06 g/cm³[4]
pKa (Predicted) 8.20±0.38[4]
Storage Temperature Room temperature, in a dark, inert atmosphere

Lower aliphatic amines are typically gases with a fishy odor, while those with more carbon atoms, like this compound, are liquids or solids at room temperature.[5] The presence of the amine and the nitrogen atom in the isoquinoline ring allows for hydrogen bonding, influencing its solubility. While higher amines tend to be less soluble in water, they are generally soluble in organic solvents like alcohol, benzene, and ether.[5]

Synthesis and Reaction Mechanisms

The synthesis of 1-aminoisoquinolines, including the 6-methoxy derivative, is a topic of significant interest in organic chemistry. Several strategies have been developed, often involving the initial construction of the isoquinoline core followed by amination.

Established Methods for Isoquinoline Ring Synthesis

Traditional methods for synthesizing the isoquinoline scaffold include:

  • The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with a carbonyl compound in the presence of an acid to form a tetrahydroisoquinoline, which can be subsequently aromatized.[6][7][8] The reaction is facilitated by electron-donating groups on the aromatic ring.[8]

  • The Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated.[9]

  • The Pomeranz-Fritsch Reaction: This synthesis builds the isoquinoline ring from a benzaldehyde and a diethoxyethylamine.

Modern Synthetic Approaches to 1-Aminoisoquinolines

More recent and efficient methods for the direct synthesis of 1-aminoisoquinolines have been developed. One notable example is a cascade three-component reaction.[9]

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Cascade Reaction ortho_alkynylbenzaldoxime ortho-Alkynylbenzaldoxime cyclization 6-endo-dig Cyclization ortho_alkynylbenzaldoxime->cyclization azirine 2H-Azirine cycloaddition 1,3-Dipolar Cycloaddition azirine->cycloaddition electrophile Electrophile (e.g., Br₂, ICl) electrophile->cyclization Activates alkyne cyclization->cycloaddition Forms Isoquinoline N-oxide intermediate ring_opening Ring Opening cycloaddition->ring_opening product Functionalized 1-Aminoisoquinoline ring_opening->product

Caption: A three-component cascade reaction for the synthesis of 1-aminoisoquinolines.

This method offers high atom economy and efficiency by combining multiple bond-forming events in a single operation.[9] The electrophile activates the alkyne for the initial cyclization to form an isoquinoline N-oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with the 2H-azirine, followed by a ring-opening sequence to yield the final 1-aminoisoquinoline product.[9]

Reactivity of the Isoquinoline Core

The isoquinoline ring system exhibits distinct reactivity patterns. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution.

Nucleophilic substitution reactions, such as amination, preferentially occur at the C1 and C3 positions of the isoquinoline ring.[8] This is a key reaction for the introduction of the amino group to form 1-aminoisoquinolines.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the isoquinoline core, a singlet for the methoxy group protons, and a signal for the amine protons.

  • Aromatic Protons: These will appear in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the related 6,7-dimethoxyisoquinoline-1-carboxylic acid, the aromatic protons resonate in this region.[10]

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.7-4.0 ppm.[10]

  • Amine Protons (-NH₂): The chemical shift of the amine protons can vary and may appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: The carbons of the isoquinoline ring will resonate in the downfield region, typically between 100 and 160 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the upfield region, generally around 55-60 ppm.

  • C1 Carbon: The carbon bearing the amino group (C1) is expected to have a chemical shift influenced by the nitrogen atom.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 174.20 g/mol . For the related 6-methoxy-8-quinolinamine, the molecular ion is observed at m/z 174.[3] Fragmentation patterns would likely involve the loss of fragments such as CH₃, OCH₃, and HCN.

Applications in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] this compound, as a substituted derivative, is a valuable building block for creating libraries of compounds for drug screening.

Workflow for a Medicinal Chemistry Application:

G start This compound derivatization Chemical Derivatization (e.g., N-alkylation, acylation) start->derivatization library Library of Novel Isoquinoline Derivatives derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the use of this compound in drug discovery.

One area where substituted isoquinolin-1-amines have shown significant promise is in the development of Rho-associated protein kinase (ROCK) inhibitors.[11] ROCK is a target for various cardiovascular diseases, and the optimization of isoquinolin-1-amine-based compounds has led to potent inhibitors.[11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis can be achieved through various established and modern methods, and its reactivity allows for further functionalization to create diverse molecular libraries. The isoquinoline core is a privileged scaffold that continues to be a source of inspiration for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working with this important chemical intermediate.

References

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  • Van der Westhuizen, J. H., & van der Watt, A. S. (n.d.). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
  • Ghorbani-Vaghei, R., & Abbaspour-Gilandeh, Y. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20(12), 2469–2473.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
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  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (n.d.). Vedantu.
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  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., Tang, M., Zang, L., Zhang, X., Zhang, Z., & Ackermann, L. (2016). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 18(11), 2742–2745.
  • Balczewski, P., & Joule, J. A. (1990). A Synthesis of Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 3193-3197.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Elderfield, R. C. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline (U.S. Patent No. 2,604,474). U.S.
  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
  • Zhang, Z., Li, J., Tang, M., & Ackermann, L. (2018). Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C–H/N–H Bond Functionalization of N-Aryl Amidines with Cyclic 2-Diazo-1,3-diketones. The Journal of Organic Chemistry, 83(15), 8477–8485.
  • Kumar, A., Singh, P., & Kumar, V. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(8), 907–931.
  • Zorya, A. V., Shulgin, A. G., & Shklyaev, Y. V. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.
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Methodological & Application

A Detailed Protocol for the Synthesis of 6-Methoxyisoquinolin-1-amine from 6-methoxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract 6-Methoxyisoquinolin-1-amine is a key structural motif and a valuable intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from the readily available starting material, 6-methoxyisoquinolin-1(2H)-one. The described two-step procedure involves an initial chlorination using phosphorus oxychloride (POCl₃) followed by a nucleophilic aromatic substitution with ammonia. We offer in-depth mechanistic insights, a detailed step-by-step experimental guide, safety protocols, and characterization data to ensure reproducibility and high purity of the final product.

Reaction Overview and Mechanism

The conversion of the lactam, 6-methoxyisoquinolin-1(2H)-one, to the desired 1-amino product is not a direct transformation. It proceeds through the activation of the carbonyl group to create a better leaving group, which is then displaced by an amine source. The overall strategy is a robust and widely applicable method for the amination of similar heterocyclic systems.

Overall Reaction Scheme:

6-methoxyisoquinolin-1(2H)-one → 1-chloro-6-methoxyisoquinoline → this compound

Mechanistic Pathway The synthesis is achieved via a two-step mechanism:

  • Activation via Chlorination: The carbonyl oxygen of the starting isoquinolinone acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This highly effective chlorinating agent converts the lactam into a highly reactive 1-chloro-6-methoxyisoquinoline intermediate.[1] This transformation is analogous to the principles used in classic reactions like the Bischler–Napieralski synthesis for isoquinolines.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoquinoline ring nitrogen renders the C1 position electron-deficient. This activates the 1-chloro intermediate for nucleophilic attack. An ammonia source displaces the chloride leaving group to yield the final product, this compound.

The following diagram illustrates the step-by-step mechanistic flow.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_start Start_Material 6-methoxyisoquinolin-1(2H)-one Intermediate 1-chloro-6-methoxyisoquinoline Start_Material->Intermediate Step 1: Chlorination Final_Product This compound Intermediate->Final_Product Step 2: SNA r POCl3 POCl₃ Ammonia NH₃ (Ammonia)

Caption: Figure 1: Reaction Mechanism

Materials, Reagents, and Instrumentation

Successful synthesis requires high-purity reagents and standard laboratory equipment.

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular WeightRecommended PurityNotes
6-methoxyisoquinolin-1(2H)-one52850-43-4175.19 g/mol >97%Starting Material
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol >99%Highly corrosive and water-reactive.[3]
Acetonitrile (ACN)75-05-841.05 g/mol AnhydrousReaction solvent for chlorination.
Ammonia solution (7N in MeOH)7664-41-717.03 g/mol 7NNucleophile for amination.
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ACS GradeAqueous solution for workup.
BrineN/AN/ASaturatedAqueous solution for workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ACS GradeDrying agent.
Silica Gel112926-00-860.08 g/mol 230-400 meshFor column chromatography.

Instrumentation:

  • Magnetic stirrers with heating plates

  • Round-bottom flasks and reflux condensers

  • Pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the chloro-intermediate and the subsequent amination to form the final product.

Part A: Synthesis of 1-chloro-6-methoxyisoquinoline (Intermediate)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 6-methoxyisoquinolin-1(2H)-one (5.0 g, 28.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 8.0 mL, 85.6 mmol) dropwise over 20 minutes using a syringe or dropping funnel. Caution: The addition may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 85 °C).

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 3-4 hours, indicated by the consumption of the starting material.

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and carefully pour the reaction mixture onto the ice with vigorous stirring. Caution: This quenching is highly exothermic and should be performed slowly in a fume hood.

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic aqueous mixture until the pH is ~8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Workup - Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-chloro-6-methoxyisoquinoline as a solid. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: To a 100 mL pressure vessel (or a sealed tube) equipped with a magnetic stir bar, add the crude 1-chloro-6-methoxyisoquinoline from the previous step.

  • Reagent Addition: Add a 7N solution of ammonia in methanol (50 mL).

  • Reaction: Seal the vessel tightly and heat the mixture to 90 °C in an oil bath behind a blast shield.

  • Monitoring: Stir the reaction at this temperature for 12-16 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane) until the chloro-intermediate is consumed.

  • Workup: Cool the reaction vessel to room temperature. Carefully vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Part C: Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Equilibrate the column with 100% dichloromethane. Load the crude product and elute with a gradient of 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a solid.

Safety Precautions

Adherence to safety protocols is paramount for this synthesis.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gas.[3][4] It causes severe skin burns and eye damage.[4] Always handle POCl₃ in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant apron, and heavy-duty gloves (e.g., neoprene).[5] Ensure an emergency shower and eyewash station are immediately accessible.[5]

  • Reaction Quenching: The quenching of POCl₃ is highly exothermic. Always add the reaction mixture to ice slowly, never the other way around.

  • Pressurized Reactions: The amination step is performed in a sealed vessel at elevated temperatures. Use a pressure-rated vessel and perform the reaction behind a certified blast shield. Do not exceed the recommended temperature.

Experimental Workflow Visualization

The diagram below outlines the complete workflow from setup to the final purified product.

Experimental_Workflow Figure 2: Experimental Workflow cluster_partA Part A: Chlorination cluster_partB Part B: Amination cluster_partC Part C: Purification & Analysis A1 1. Setup: - Add Isoquinolinone - Add Anhydrous ACN A2 2. Add POCl₃ at 0 °C A1->A2 A3 3. Heat to Reflux (3-4 hours) A2->A3 A4 4. Quench on Ice & Neutralize A3->A4 A5 5. Extract with DCM & Concentrate A4->A5 B1 6. Combine Intermediate & NH₃/MeOH in Pressure Vessel A5->B1 Crude Intermediate B2 7. Heat to 90 °C (12-16 hours) B1->B2 B3 8. Concentrate & Extract B2->B3 C1 9. Column Chromatography (DCM/MeOH Gradient) B3->C1 Crude Product C2 10. Concentrate Pure Fractions C1->C2 C3 11. Characterization (NMR, MS) C2->C3

Caption: Figure 2: Experimental Workflow

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Nanaji, Y., et al. (n.d.). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Methoxyisoquinolin-1-amine as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with the hinge region of the kinase ATP-binding site, a common feature among many kinase inhibitors. Within this class, 6-Methoxyisoquinolin-1-amine has emerged as a particularly valuable building block. Its methoxy group can be involved in key hydrogen bonding interactions or serve as a metabolic soft spot for strategic modification, while the 1-amino group provides a convenient handle for a variety of chemical transformations to explore the solvent-exposed region of the kinase active site and optimize pharmacological properties.[1]

This guide provides an in-depth exploration of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Rho-associated coiled-coil containing protein kinase 1 (ROCK1). We will delve into the synthetic chemistry to derivatize this scaffold, present a detailed protocol for assessing the inhibitory activity of the resulting compounds, and discuss the broader applicability of this versatile building block against other kinase targets.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to successful synthesis and interpretation of structure-activity relationships (SAR).

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to yellow crystalline powderCommercially available
Solubility Soluble in DMSO, Methanol, and other polar organic solventsGeneral chemical knowledge

Synthetic Protocol: Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.[2][3] This makes it an ideal method for attaching various aryl or heteroaryl groups to the 1-amino position of this compound, enabling extensive SAR studies.[4]

Rationale for Method Selection

The choice of the Buchwald-Hartwig amination is predicated on its reliability and versatility in constructing the C(aryl)-N bond, which is a common motif in kinase inhibitors.[5] The reaction conditions can be tuned by modifying the palladium catalyst, ligand, base, and solvent to accommodate a wide range of coupling partners. For this protocol, we will use a common combination of a palladium precatalyst, a bulky biarylphosphine ligand, and a non-nucleophilic base to ensure high yields and minimize side reactions.[6][7]

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base - Anhydrous Solvent heating Heat reaction mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS reagents->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

    • In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv.) and XPhos (0.04 equiv.) in a small amount of anhydrous toluene.

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Kinase Inhibition Assay

To assess the efficacy of the newly synthesized compounds as kinase inhibitors, a robust and sensitive assay is required. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][8][9][10]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[8]

Experimental Workflow Diagram

G cluster_reaction Kinase Reaction cluster_detection1 ATP Depletion cluster_detection2 Signal Generation cluster_readout Data Acquisition setup Combine: - Kinase (e.g., ROCK1) - Substrate - ATP - Test Compound incubation1 Incubate at RT (e.g., 60 min) setup->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT (e.g., 40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT (e.g., 30-60 min) add_detection->incubation3 read Measure Luminescence incubation3->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol for ROCK1 Inhibition

Materials:

  • Recombinant human ROCK1 enzyme

  • ROCKtide substrate (a synthetic peptide substrate for ROCK)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentration of ROCK1 and ROCKtide will depend on the specific activity of the enzyme lot and should be optimized empirically.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for ROCK1.

    • Prepare serial dilutions of the test compounds in kinase reaction buffer containing DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution.

    • Add 2.5 µL of the serially diluted test compounds or vehicle control (for no-inhibitor and no-enzyme controls).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the SAR. The following table presents representative data for a series of hypothetical compounds to illustrate how modifications can impact inhibitory potency against ROCK1.[11][12][13][14]

Compound IDR Group (at 1-amino position)ROCK1 IC₅₀ (nM)Notes on SAR
Lead-1 H>10,000Unsubstituted amine shows minimal activity.
Cpd-A Phenyl5,200Simple aryl substitution provides a slight increase in potency.
Cpd-B 4-Methoxyphenyl1,500Electron-donating group at the para position improves activity.
Cpd-C 3-Hydroxyphenyl850Hydrogen bond donor at the meta position enhances potency.
Cpd-D 4-(Piperidin-1-yl)phenyl120Introduction of a basic moiety can significantly improve potency through additional interactions.
Cpd-E 4-(Morpholin-4-yl)phenyl250The nature of the basic group influences activity.

Mechanism of Action and Signaling Pathway

ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. [It is a downstream effector of the small GTPase RhoA. Upon activation, ROCK1 phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility. This pathway is implicated in various cellular processes such as cell adhesion, migration, and proliferation. Dysregulation of the RhoA/ROCK pathway is associated with various diseases, including cancer and cardiovascular disorders. Inhibitors based on the this compound scaffold typically act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain of ROCK1 and preventing the phosphorylation of its downstream targets.

ROCK1 Signaling Pathway Diagram

Caption: The RhoA/ROCK1 Signaling Pathway and Point of Inhibition.

Broader Kinase Targets

While ROCK is a prominent target for inhibitors derived from this compound, this versatile scaffold has shown activity against a range of other kinases. The specific substitutions on the isoquinoline ring and the appended moieties at the 1-amino position can be tailored to achieve selectivity for different kinase targets. Other kinases that have been targeted by isoquinoline-based inhibitors include:

  • Aurora Kinases: These are critical regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.[15][16][17][18]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, making them important targets in oncology.[8][19][20][21][22]

  • Src Family Kinases (SFKs): Involved in various signaling pathways that control cell proliferation, differentiation, and survival.

  • Checkpoint Kinase 1 (Chk1): A crucial component of the DNA damage response pathway.[22]

The development of inhibitors for these targets often involves similar synthetic strategies, such as the Buchwald-Hartwig amination, to explore the SAR and optimize for potency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for the design and synthesis of potent and selective kinase inhibitors. Its amenability to a wide range of chemical modifications, particularly at the 1-amino position, allows for the systematic exploration of the chemical space around the kinase active site. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this privileged scaffold in their drug discovery efforts, from initial synthesis to biological evaluation. The continued exploration of derivatives of this compound holds significant promise for the development of novel therapeutics targeting a variety of kinases implicated in human disease.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. [Link]

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2021). Bioorganic & Medicinal Chemistry Letters, 34, 127788. [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (2014). Molecular Cancer Therapeutics, 13(11), 2529–2540. [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2022). RSC Medicinal Chemistry, 13(12), 1461-1481. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Biomolecular Structure and Dynamics, 40(15), 6825-6846. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Development of 6-substituted indolylquinolinones as potent Chek 1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(13), 9181–9204. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3493. [Link]

  • Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(9), 2415-2419. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank, 2021(1), M1181. [Link]

  • Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. (2019). Molecular Cancer Therapeutics, 18(11), 1997-2008. [Link]

  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5051-5055. [Link]

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (2022). International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2022). Molecules, 27(21), 7247. [Link]21/7247)

Sources

Application Notes and Protocols for the Development of 6-Methoxyisoquinolin-1-amine as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inherent versatility of the isoquinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This document provides a comprehensive guide for researchers and drug development professionals on the application of a specific derivative, 6-methoxyisoquinolin-1-amine, in the discovery and development of novel antimicrobial agents. While direct antimicrobial studies on this compound are not extensively reported in publicly available literature, its structural features, shared with other biologically active isoquinolines, make it a compelling candidate for investigation.[1][2][3]

These application notes will detail a strategic workflow, from the synthesis of the target compound and its analogs to a multi-tiered biological evaluation, encompassing initial antimicrobial screening, determination of potency, assessment of cytotoxicity, and preliminary considerations for in vivo efficacy studies. The protocols provided are based on established, robust methodologies to ensure scientific integrity and reproducibility.

Part 1: Synthesis of this compound and its Derivatives

A plausible synthetic strategy for this compound involves a multi-step process, leveraging established methods for the synthesis of 1-aminoisoquinolines.[4][5][6] The following is a proposed synthetic workflow.

Proposed Synthetic Pathway

Synthesis_Workflow A Starting Material (e.g., 2-alkynylbenzamide derivative with a 4-methoxy substituent) B Gold(III)-mediated Domino Reaction (with Ammonium Acetate) A->B Reagents & Conditions C This compound (Target Compound) B->C Purification D Further Derivatization (e.g., N-alkylation, acylation) C->D Chemical Modification E Library of Analogs for Structure-Activity Relationship (SAR) Studies D->E Compound Collection Antimicrobial_Testing_Workflow A Initial Screening (e.g., Agar Well/Disk Diffusion) B Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) A->B For active compounds C Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C Determine killing concentration D Mechanism of Action Studies (e.g., Time-Kill Kinetics, Cell Membrane Integrity Assays) B->D Investigate how it works E Data Analysis and Interpretation C->E D->E SAR_Studies A This compound (Lead Compound) B Modification of the 1-amino group (e.g., alkylation, acylation) A->B C Modification of the 6-methoxy group (e.g., other alkoxy groups, hydroxyl) A->C D Substitution on the isoquinoline ring system A->D E Library of Analogs B->E C->E D->E F Antimicrobial and Cytotoxicity Testing E->F G Establishment of Structure-Activity Relationships F->G

Sources

Application Note: Evaluating the Anticancer Potential of 6-Methoxyisoquinolin-1-amine in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer effects.[1][2][3] These compounds often exert their cytotoxic effects by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key cellular signaling pathways.[1][4][5] 6-Methoxyisoquinolin-1-amine is a synthetic derivative of the isoquinoline scaffold. This document provides a comprehensive set of protocols to evaluate its in vitro anticancer activity using the MCF-7 human breast adenocarcinoma cell line as a model system.

MCF-7 cells are an estrogen receptor-positive (ER+) cell line widely used in breast cancer research.[6][7] They are known to be dependent on signaling pathways like the PI3K/Akt/mTOR cascade for survival and proliferation, making them an excellent model for screening compounds that may target these critical pathways.[8][9][10] This guide details three fundamental assays: the MTT assay to assess cell viability and cytotoxicity, Annexin V/PI staining to quantify apoptosis, and propidium iodide staining for cell cycle analysis.

Principle of the Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.[6][11] In live cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6][12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[11][13]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for differentiation of cell death stages.[15]

  • Propidium Iodide (PI) Cell Cycle Analysis: The distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining cellular DNA with a fluorescent dye and analyzing it via flow cytometry.[17] PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[18] This allows for the differentiation of cells in G0/G1 (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[19] Treatment with an anticancer agent can cause cells to arrest in a specific phase, which can be quantified with this method.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
MCF-7 Cell LineATCCHTB-22
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
0.25% Trypsin-EDTA (1X)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
This compoundBenchChemB2026
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT ReagentATCC30-1010K
Detergent Reagent (for MTT)ATCC30-1010K
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Propidium Iodide (PI)Sigma-AldrichP4170
RNase A, DNase-freeThermo FisherEN0531
70% Ethanol, Molecular Biology GradeFisher ScientificAC615090010
96-well and 6-well Tissue Culture PlatesCorning3596, 3506
T-75 Cell Culture FlasksCorning430641
Flow Cytometry TubesFalcon352054

Experimental Workflow & Signaling Pathway Visualization

The overall experimental process follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Assays Culture MCF-7 Cell Culture & Maintenance Prepare Prepare Compound Stock & Dilutions Culture->Prepare Treat_MTT Treat with Compound (Dose-Response) Prepare->Treat_MTT Seed Seed Cells in 96-Well Plates Seed->Treat_MTT MTT MTT Assay (72h Incubation) Treat_MTT->MTT IC50 Calculate IC50 Value MTT->IC50 Treat_Mech Treat with IC50 Concentration (24-48h) IC50->Treat_Mech Inform Treatment Concentration Seed6 Seed Cells in 6-Well Plates Seed6->Treat_Mech Harvest Harvest & Prepare Single-Cell Suspension Treat_Mech->Harvest Apoptosis Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis CellCycle Cell Cycle Assay (PI Staining) Harvest->CellCycle

Caption: Experimental workflow for anticancer activity assessment.

A potential mechanism for an anticancer compound in MCF-7 cells involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[20][21]

G cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Inhibition of pro-apoptotic proteins Proliferation Cell Proliferation & Growth mTORC1->Proliferation Compound This compound (Hypothesized Target) Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway in MCF-7 cells.

Detailed Experimental Protocols

Protocol 1: MCF-7 Cell Culture and Maintenance

Scientist's Note: Proper cell culture technique is paramount for reproducible results. MCF-7 cells can be slow-growing and may grow in clusters.[22] It is recommended to retain floating but viable cells during the initial subcultures by gentle centrifugation.[22][23]

  • Culture Medium: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][24]

  • Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[22][25]

  • Subculture: When cells reach 80-90% confluency, aspirate the old medium.[24]

  • Wash the cell monolayer twice with sterile PBS.

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C, or until cells detach.[24]

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[23][26]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Seed new T-75 flasks at a subculture ratio of 1:3 to 1:4.[25]

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: This assay serves as the primary screen to determine the cytotoxic effect of this compound and to calculate its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell viability by 50%.

  • Cell Seeding: Harvest MCF-7 cells and resuspend them in complete growth medium. Seed 5,000 cells (in 100 µL) per well into a 96-well plate.[13] Incubate overnight to allow for cell attachment.[11][27]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serial dilution in complete growth medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[28]

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11] A purple precipitate should become visible in viable cells.

  • Solubilization: Add 100 µL of Detergent Reagent to each well.[11]

  • Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until the purple formazan crystals have completely dissolved.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12][13]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

Rationale: This assay quantifies the mode of cell death induced by the compound, specifically differentiating apoptosis from necrosis. It is performed using the IC50 concentration determined from the MTT assay.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[15]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[29] Add 5 µL of Annexin V-FITC and 5 µL of PI solution (from a kit, e.g., 50 µg/mL).[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Data Acquisition: Analyze the samples immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.[16]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: This protocol determines if the compound's antiproliferative effect is due to an arrest at a specific phase of the cell cycle.

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Protocol 3, Step 1).

  • Cell Harvesting: Harvest cells by trypsinization, transfer to flow cytometry tubes, and centrifuge at 300-400 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 2-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][19] Fix for at least 30 minutes on ice.[17][19] (Cells can be stored at -20°C for several weeks at this stage).

  • Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes.[18] Wash the pellet twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[17][30] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Data Acquisition: Analyze the samples by flow cytometry, collecting the PI signal on a linear scale.[17] Use a pulse-width vs. area plot to gate out doublets and aggregates.

Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data for this compound
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.21 ± 0.0996.8%
11.05 ± 0.0784.0%
100.68 ± 0.0554.4%
500.22 ± 0.0317.6%
1000.11 ± 0.028.8%
  • IC50 Calculation: The IC50 value is determined by plotting % Cell Viability vs. log(Concentration) and fitting the data to a nonlinear regression curve. For the example data above, the IC50 would be approximately 9.5 µM .

Table 2: Example Apoptosis and Cell Cycle Analysis Data
Treatment (48h)Live Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control95.1 ± 1.52.5 ± 0.42.4 ± 0.365.2 ± 2.120.5 ± 1.814.3 ± 1.5
Vehicle Control (DMSO)94.8 ± 1.82.8 ± 0.52.4 ± 0.464.8 ± 2.521.1 ± 1.914.1 ± 1.7
Compound (IC50)45.3 ± 3.135.2 ± 2.519.5 ± 2.225.4 ± 2.815.3 ± 2.059.3 ± 3.3
  • Interpretation: The example data suggests that treatment with this compound significantly induces apoptosis. Furthermore, the compound appears to cause a substantial arrest of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lee, S. Y., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 25(21), 5164. [Link]

  • University of Iowa Flow Cytometry Facility. DNA Cell Cycle Analysis with PI. [Link]

  • ResearchGate. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. [Link]

  • Flow Cytometry Core Facility, University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. The PI3K/Akt pathway is required for survival of MCF-7 but not MDA-MB-231 cells. [Link]

  • PubMed. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway. [Link]

  • National Center for Biotechnology Information. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy. [Link]

  • AACR Journals. (2004). Activation of the PI3K/PDK/Akt signal transduction pathway decreases in vitro sensitivity of MCF-7 breast cancer cells to doxorubicin and 4-hydroxytamoxifen. [Link]

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  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. PI3K/Akt/mTOR signaling was hyper-activated in MCF-7-P cells and mTOR inhibitor everolimus attenuated MCF-7-P cells stemness. [Link]

  • ResearchGate. MCF7 (ATCC® HTB22™). [Link]

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  • PubMed Central. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract. [Link]

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Application Notes & Protocols: High-Throughput Screening Assays Using 6-Methoxyisoquinolin-1-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This versatile heterocyclic system is a key component in many FDA-approved drugs and continues to be a focal point for the design and synthesis of novel therapeutic agents.[2][3] The 6-methoxyisoquinolin-1-amine moiety, in particular, serves as a valuable starting point for the generation of diverse chemical libraries. Its structure allows for straightforward chemical modification, enabling the creation of a wide array of derivatives with unique pharmacological profiles.[1][4] Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets, especially protein kinases.[5][6]

Protein kinases are a major class of drug targets, implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[5][7][8] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions.[8][9][10] The isoquinoline scaffold has proven to be a particularly fruitful starting point for the discovery of potent and selective kinase inhibitors.[6][11] This application note provides a comprehensive guide to utilizing this compound libraries in HTS assays, with a focus on identifying novel kinase inhibitors. We will detail a robust and reliable luminescence-based kinase assay, provide a step-by-step protocol, and discuss critical aspects of data analysis and hit validation.

Principle of the Luminescence-Based Kinase Assay

To screen a this compound library for potential kinase inhibitors, a robust and sensitive HTS assay is required. Luminescence-based assays that measure ATP consumption are a popular choice for their simplicity, high sensitivity, and suitability for automation.[12][13] The principle of this assay is straightforward: a kinase catalyzes the transfer of a phosphate group from ATP to a substrate, resulting in the production of ADP and a phosphorylated substrate. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity.[12]

This remaining ATP can be quantified using a luciferase-luciferin reaction.[14] In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the luminescent signal is directly proportional to the ATP concentration.[12] Therefore, in the presence of a kinase inhibitor, kinase activity is reduced, less ATP is consumed, and a higher luminescent signal is generated.[12][13] This "glow-type" luminescent signal is stable and less prone to interference from library compounds compared to other detection methods.[12]

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation lib_prep Library Preparation (this compound derivatives in DMSO) dispense Dispense Compounds & Controls to 384-well plate lib_prep->dispense assay_prep Assay Reagent Preparation (Kinase, Substrate, ATP, Buffer) add_reagents Add Kinase/Substrate Mix assay_prep->add_reagents dispense->add_reagents incubate_kinase Incubate (Kinase Reaction) add_reagents->incubate_kinase add_detection Add ATP Detection Reagent (Luciferase/Luciferin) incubate_kinase->add_detection incubate_detection Incubate (Signal Development) add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate data_analysis Primary Data Analysis (Calculate % Inhibition, Z') read_plate->data_analysis hit_selection Hit Selection (Thresholding) data_analysis->hit_selection hit_confirmation Hit Confirmation (Re-testing & Dose-Response) hit_selection->hit_confirmation secondary_assays Secondary & Orthogonal Assays hit_confirmation->secondary_assays

Caption: High-throughput screening workflow.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which is a common standard for HTS.[15]

Materials and Reagents
  • Kinase: Target kinase of interest (e.g., a specific tyrosine or serine/threonine kinase).

  • Kinase Substrate: A peptide or protein substrate specific to the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20 to maintain optimal enzyme activity and prevent aggregation.

  • This compound Library: Compounds dissolved in 100% DMSO.

  • ATP Detection Reagent: A commercial kit containing a thermostable luciferase and luciferin (e.g., Kinase-Glo®).[12]

  • 384-well solid white plates: Low-volume, flat-bottom plates are recommended to maximize the luminescent signal.

  • Plate reader: Capable of measuring luminescence.

  • Automated liquid handling systems: For precise and rapid dispensing of reagents and compounds.[16]

Assay Procedure
  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the this compound library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

    • Dispense 50 nL of DMSO into the control wells (maximum and minimum signal).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentrations of kinase and substrate should be optimized for the specific assay and are typically at or below their respective Km values to ensure sensitivity to inhibitors.

    • Dispense 2.5 µL of the 2X kinase/substrate master mix into all wells containing library compounds and the maximum signal control wells.

    • For the minimum signal control wells (no kinase activity), dispense 2.5 µL of a 2X substrate-only mix (without the kinase).

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final ATP concentration should also be at or near the Km for ATP.

    • Seal the plate and incubate at room temperature for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range (typically 10-30% ATP consumption).

  • Luminescence Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 5 µL of the ATP detection reagent to all wells.

    • Seal the plate and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification
  • Calculation of Percent Inhibition:

    • The percentage of kinase inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (Luminescence_compound - Luminescence_min) / (Luminescence_max - Luminescence_min)

      • Luminescence_compound: Signal from wells with the test compound.

      • Luminescence_min: Average signal from wells with no kinase (minimum signal).

      • Luminescence_max: Average signal from wells with DMSO only (maximum signal).

  • Assay Quality Control:

    • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[15][17] It is calculated as follows: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • SD_max and SD_min: Standard deviations of the maximum and minimum signals, respectively.

      • Mean_max and Mean_min: Averages of the maximum and minimum signals, respectively.

    • An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[15]

  • Hit Selection:

    • A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the control wells (DMSO only).[18] Alternatively, a fixed inhibition cutoff (e.g., >50%) can be used.

Hit Confirmation and Secondary Assays

Primary HTS campaigns are prone to false positives.[18] Therefore, it is crucial to perform hit confirmation and secondary assays to validate the initial findings.[19][20]

Hit Confirmation Workflow

Hit_Confirmation primary_hits Primary Hits from HTS retest Retest in Primary Assay (Confirms activity) primary_hits->retest dose_response Dose-Response Curve (Determine IC50) retest->dose_response orthogonal_assay Orthogonal Assay (Different detection method, e.g., FP) dose_response->orthogonal_assay counterscreen Counterscreen (Rule out assay artifacts, e.g., luciferase inhibition) orthogonal_assay->counterscreen selectivity Selectivity Profiling (Test against related kinases) counterscreen->selectivity lead_candidates Validated Lead Candidates selectivity->lead_candidates

Caption: Hit confirmation and validation workflow.

Dose-Response Curves and IC50 Determination

Confirmed hits should be re-tested in the primary assay over a range of concentrations (typically an 8- to 12-point titration) to determine their potency. The resulting dose-response curves are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay technology, hits should be validated using an orthogonal assay that employs a different detection method.[21] A suitable orthogonal assay for kinase inhibitors is a Fluorescence Polarization (FP) assay .[22][23]

Principle of the Fluorescence Polarization Assay:

FP assays measure the binding of a fluorescently labeled tracer (e.g., a fluorescently labeled ATP competitive ligand or a phosphopeptide antibody) to the kinase.[22][23][24] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, its tumbling is slowed, leading to an increase in fluorescence polarization.[22][24] An inhibitor from the this compound library will compete with the tracer for binding to the kinase, displacing it and causing a decrease in fluorescence polarization.[25]

Counterscreens

Counterscreens are essential to identify and eliminate compounds that interfere with the assay components, such as the luciferase enzyme in the primary assay.[13] A simple counterscreen involves testing the hit compounds in the absence of the kinase to see if they directly inhibit luciferase.

Selectivity Profiling

Promising hits should be profiled against a panel of related kinases to determine their selectivity.[26][27] High selectivity is a desirable property for a drug candidate as it can minimize off-target effects and potential toxicity.[6]

Data Presentation: Example Hit Compound Profile

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Orthogonal FP Assay (Ki, µM)Selectivity (Fold-selectivity vs. Kinase X)
MIA-001 85.20.150.12>100
MIA-002 65.71.21.525
MIA-003 92.10.080.06>200

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By employing a robust HTS assay, such as the luminescence-based method described here, coupled with a rigorous hit validation cascade, researchers can efficiently screen diverse chemical libraries and identify promising lead candidates for further drug development. The protocols and strategies outlined in this application note provide a comprehensive framework for successfully leveraging these powerful tools in the quest for new therapeutics.

References

  • Lundin, A., & Eriksson, J. (2008). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Assay and drug development technologies, 6(4), 545–555. [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 10(1), 1–25. [Link]

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  • Xie, X., et al. (2019). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Bio-protocol, 9(22), e3428. [Link]

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  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]

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  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules (Basel, Switzerland), 27(24), 8758. [Link]

  • Narvaez, A. J., et al. (2019). Fluorescence Polarization Assay. Bio-protocol, 9(22), e3428. [Link]

  • Wang, Y., et al. (2014). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. Bioorganic & medicinal chemistry letters, 24(1), 324–328. [Link]

  • Nanomicrospheres. (2024). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Zhang, X. D., et al. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical applications in genetics and molecular biology, 11(5), 10.2202/1544-6115.1788. [Link]

  • Glickman, J. F., & Gomeni, R. (2012). High-Throughput Screening Data Analysis. Basic Medical Key. [Link]

  • Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics (Oxford, England), 32(12), 1896–1897. [Link]

  • Kecskes, A., et al. (2019). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Jenkinson, S., et al. (2020). A practical guide to secondary pharmacology in drug discovery. Journal of pharmacological and toxicological methods, 105, 106869. [Link]

  • An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in molecular biology (Clifton, N.J.), 565, 1–32. [Link]

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  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

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  • An, W. F., & Tolliday, N. (2009). Design and Implementation of High-Throughput Screening Assays. ResearchGate. [Link]

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  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews. Drug discovery, 20(11), 839–861. [Link]

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  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. [Link]

  • Baldi, S., et al. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International journal of molecular sciences, 24(13), 10636. [Link]

  • Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube. [Link]

  • News-Medical.Net. (2021). Primary vs Secondary Assays in Preclinical Testing. [Link]

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  • Bueno Melendo, A. B., et al. (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. ACS medicinal chemistry letters, 13(5), 738–739. [Link]

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  • El-Gamal, M. I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 26(23), 7175. [Link]

  • Shang, X. F., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural product reports, 37(6), 814–869. [Link]

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Sources

Application Notes and Protocols for N-Alkylation of 6-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-methoxyisoquinolin-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic potential. The functionalization of the 1-amino group through N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery programs. This document provides a comprehensive guide to the N-alkylation of this compound, detailing various synthetic strategies, key experimental considerations, and step-by-step protocols.

Reactivity of this compound

The reactivity of the isoquinoline ring is influenced by the nitrogen atom, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at positions 1 and 3.[2] The presence of the electron-donating methoxy group at the 6-position in the benzene ring influences the overall electron density of the molecule. The primary amino group at the 1-position is a key nucleophilic center, readily participating in reactions with various electrophiles. Understanding the interplay of these electronic and steric factors is crucial for designing successful N-alkylation strategies.

Synthetic Strategies for N-Alkylation

Several robust methods can be employed for the N-alkylation of this compound. The choice of method depends on the desired product, the nature of the alkylating agent, and the required functional group tolerance. The primary strategies include:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the amine with an alkyl halide.

  • Reductive Amination: A versatile one-pot reaction with aldehydes or ketones to form secondary or tertiary amines, minimizing the risk of over-alkylation.[3]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl or N-heteroaryl bonds.[4]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a fundamental method for forming C-N bonds. However, a significant challenge with primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[5] Careful control of reaction conditions is therefore essential for achieving selective mono-alkylation.

Causality Behind Experimental Choices
  • Base: A base is required to neutralize the hydrohalic acid formed during the reaction, thus liberating the free amine to act as a nucleophile. Sterically hindered or weak bases are often preferred to minimize side reactions.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used to dissolve the amine and facilitate the SN2 reaction.

  • Temperature: The reaction temperature is a critical parameter to control the rate of reaction and selectivity. Lower temperatures can favor mono-alkylation.

  • Stoichiometry: Using a slight excess of the amine or carefully controlling the stoichiometry of the alkyl halide can help to minimize dialkylation.

Visualizing the Workflow: Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and Base in Solvent add_halide Add Alkyl Halide start->add_halide react Stir at Controlled Temperature (Monitor by TLC/LC-MS) add_halide->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end N-Alkyl-6-methoxyisoquinolin-1-amine purify->end

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Mono-N-Alkylation with an Alkyl Bromide

Materials:

Reagent/MaterialAmount (Example)Molar Eq.
This compound174 mg1.0
Alkyl Bromide1.1 mmol1.1
Potassium Carbonate (K₂CO₃)276 mg2.0
Acetonitrile (ACN)5 mL-

Procedure:

  • To an oven-dried round-bottom flask, add this compound and potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension at room temperature.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction to a gentle reflux (or a temperature determined by optimization, e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-6-methoxyisoquinolin-1-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[3] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ by a mild reducing agent.[3] A key advantage is the avoidance of over-alkylation, which can be problematic in direct alkylation methods.[3]

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that might be incompatible with certain substrates.[6]

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reductive amination as they are compatible with the reducing agent and effectively solubilize the reactants.

  • Catalyst: A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive ketones.

Visualizing the Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and Aldehyde/Ketone in Solvent add_reductant Add NaBH(OAc)₃ start->add_reductant react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end N-Alkyl-6-methoxyisoquinolin-1-amine purify->end

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination with an Aldehyde

Materials:

Reagent/MaterialAmount (Example)Molar Eq.
This compound174 mg1.0
Aldehyde1.2 mmol1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)318 mg1.5
1,2-Dichloroethane (DCE)5 mL-
Acetic Acid (optional)1-2 dropscatalytic

Procedure:

  • In a round-bottom flask, dissolve this compound and the aldehyde in anhydrous 1,2-dichloroethane.

  • If necessary, add a catalytic amount of acetic acid to the mixture.

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[6]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl or heteroaryl halides and amines.[4] This method is particularly valuable for the synthesis of N-aryl and N-heteroaryl derivatives of this compound, which are often difficult to prepare using traditional methods.

Causality Behind Experimental Choices
  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is the active catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[7][8]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate the active palladium-amido intermediate.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)(L)-X Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R'-NH₂ Base Amido\nComplex Ar-Pd(II)(L)-NHR' Amine\nCoordination->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Product Ar-NHR' Reductive\nElimination->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Protocol: N-Arylation with an Aryl Bromide

Materials:

Reagent/MaterialAmount (Example)Molar Eq.
This compound174 mg1.0
Aryl Bromide1.2 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)4.5 mg0.02
BINAP18.7 mg0.03
Cesium Carbonate (Cs₂CO₃)489 mg1.5
Toluene5 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the aryl bromide, cesium carbonate, palladium(II) acetate, and BINAP.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.[9]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated 6-methoxyisoquinolin-1-amines should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the alkyl or aryl group and shifts in the signals of the isoquinoline core will confirm the N-alkylation.[1][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl or aryl group.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretching vibrations of the primary amine and the appearance of new C-H stretching vibrations from the introduced alkyl group.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide array of novel derivatives with potential applications in drug discovery. By carefully selecting the appropriate synthetic method—be it direct alkylation, reductive amination, or Buchwald-Hartwig amination—and optimizing the reaction conditions, researchers can efficiently synthesize libraries of N-substituted 6-methoxyisoquinolin-1-amines for further biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

Click to expand
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved December 19, 2025, from [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved December 19, 2025, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved December 19, 2025, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules, 28(7), 3200. [Link]

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. (2025). BenchChem.
  • Buchwald–Hartwig amination. (2023, December 12). In Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 19, 2025, from [Link]

  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. USF Patents. 518. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2015). RSC Advances, 5(10), 7137-7142. [Link]

  • Hitchhiker's Guide to Reductive Amination. (2016). Request PDF. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (2023). ChemRxiv. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Application Note – Reductive Amin
  • Reductive Amination. (2023, March 16). YouTube. [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved December 19, 2025, from [Link]

  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. (2010). Organic Letters, 12(1), 84-87. [Link]

  • Selective mono-alkylation of N-methoxybenzamides. (2018). Chemical Communications, 54(56), 7793-7796. [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. (2023). Organic & Biomolecular Chemistry, 21(18), 3843-3847. [Link]

  • Monoalkylation of primary amines and N-sulfinylamides. (2009). Organic & Biomolecular Chemistry, 7(1), 133-138. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2001). Journal of the Chilean Chemical Society, 46(2), 195-200. [Link]

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved December 19, 2025, from [Link]

  • 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2 H )-one. (n.d.). ResearchGate. Retrieved December 19, 2025, from [Link]

  • Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. (2018). Semantic Scholar.
  • Reactivity of Isoquinoline. (2020, October 28). YouTube. [Link]

Sources

Stereoselective synthesis of chiral 6-Methoxyisoquinolin-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Stereoselective Synthesis of Chiral 6-Methoxyisoquinolin-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Isoquinoline Scaffolds

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological and pharmacological activities.[1][2] Specifically, chiral 1-substituted tetrahydroisoquinolines (THIQs) are critical pharmacophores found in molecules targeting a range of therapeutic areas. The introduction of a methoxy group at the C6 position and an amine at the C1 position, creating the chiral this compound framework, generates a versatile building block for drug discovery. The stereochemistry at the C1 position is often crucial for biological activity, as different enantiomers can exhibit vastly different potency, selectivity, and toxicity profiles.

Consequently, the development of robust, efficient, and highly stereoselective synthetic methods to access enantiomerically pure this compound derivatives is of paramount importance. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the scientific rationale behind these advanced methodologies.

Strategic Pathways to Enantiopure Isoquinoline Derivatives

The primary challenge in synthesizing these target molecules lies in the precise control of the stereocenter at the C1 position. Modern asymmetric synthesis offers several powerful strategies, moving beyond classical resolutions to direct, catalyst-controlled transformations.

Catalytic Asymmetric Reduction of Prochiral Imines

One of the most direct and atom-economical routes involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor.[1][3] This approach hinges on the use of a chiral catalyst that can differentiate between the two faces of the C=N double bond during hydride delivery.

  • Expertise & Experience: Transition-metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, has proven exceptionally effective.[1] The choice of the chiral ligand coordinated to the metal center is the single most critical factor determining the reaction's success and enantioselectivity. Ligands like those from the Josiphos or SPINOL families create a well-defined chiral pocket around the metal, forcing the substrate to coordinate in a specific orientation before the hydrogenation step. Substrate activation, often achieved by adding an activator like iodine or a Brønsted acid, can significantly enhance both the reaction rate and enantioselectivity by forming a more reactive iminium species.

Asymmetric Nucleophilic Addition to the C=N Bond

This strategy involves the direct addition of a carbon-based nucleophile to the prochiral imine or an in-situ generated iminium salt of a DHIQ. This method constructs the C1-substituent bond and sets the stereocenter in a single, convergent step.

  • Expertise & Experience: The enantioselective addition of organozinc reagents, facilitated by chiral ligands, is a well-established method for creating 1-aryl or 1-alkyl THIQs.[4] The success of this reaction relies on the pre-formation of a chiral catalyst-organometallic complex that delivers the nucleophile to one face of the imine with high fidelity.

Organocatalytic Cyclization Reactions

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and unique activation modes. For isoquinoline synthesis, asymmetric variants of classic cyclization reactions are particularly relevant.

  • Expertise & Experience: The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can be rendered highly enantioselective using chiral phosphoric acids (CPAs) or thiourea-based catalysts.[5][6][7][8] These catalysts operate through hydrogen bonding, activating the iminium ion electrophile and simultaneously organizing the transition state to favor the formation of one enantiomer.[3] This dual-activation mechanism is a hallmark of efficient organocatalysis.

Visualizing the Synthetic Landscape

The following diagrams illustrate the overarching strategies and a detailed experimental workflow for synthesizing the target chiral amines.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Products SM β-(3-Methoxyphenyl)ethylamine Amide N-Acyl Amide SM->Amide Acylation DHIQ Prochiral 6-Methoxy-3,4- dihydroisoquinoline Amide->DHIQ Bischler-Napieralski Cyclization THIQ Chiral 6-Methoxy-1-alkyl/ aryl-tetrahydroisoquinoline DHIQ->THIQ Catalytic Asymmetric Reduction / Addition Amine Chiral 6-Methoxy- isoquinolin-1-amine Derivative THIQ->Amine Deprotection / Functionalization

Caption: General synthetic pathway to chiral this compound derivatives.

Application Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol details a reliable method for the enantioselective synthesis of a chiral 1-substituted-6-methoxy-tetrahydroisoquinoline, a direct precursor to the target amine, using a well-defined Iridium catalyst.

Principle

A prochiral 6-methoxy-1-phenyl-3,4-dihydroisoquinoline is reduced via asymmetric hydrogenation using a chiral Iridium complex. The catalyst, formed in situ from [Ir(COD)Cl]₂ and a chiral phosphine ligand, in the presence of an iodine activator, delivers hydrogen across the C=N bond with high facial selectivity to yield the desired (S)-enantiomer with high enantiomeric excess.

Materials and Reagents
  • 6-Methoxy-1-phenyl-3,4-dihydroisoquinoline (Substrate, 1.0 equiv)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor, 0.5 mol%)

  • (R)-DM-SEGPHOS (Chiral ligand, 1.1 mol%)

  • Iodine (I₂, Activator, 2.0 mol%)

  • Toluene (Anhydrous, reaction solvent)

  • Methanol (Anhydrous, co-solvent)

  • Hydrogen gas (H₂, high purity)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes (for chromatography)

  • High-pressure autoclave equipped with a magnetic stir bar

Detailed Step-by-Step Methodology
  • Catalyst Preparation (In Situ):

    • To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (0.005 equiv) and (R)-DM-SEGPHOS (0.011 equiv).

    • Add anhydrous toluene (approx. 2 mL per 1 mmol of substrate).

    • Stir the mixture at room temperature for 30 minutes. The solution should turn from orange to a pale yellow/colorless solution, indicating complex formation.

    • Scientist's Note: Pre-stirring the iridium precursor and the chiral ligand is crucial for the formation of the active catalytic species. The stoichiometry is key; a slight excess of the ligand ensures full coordination to the metal center.

  • Reaction Setup:

    • In a separate flask, dissolve the 6-methoxy-1-phenyl-3,4-dihydroisoquinoline substrate (1.0 equiv) and Iodine (I₂, 0.02 equiv) in anhydrous toluene and anhydrous methanol (9:1 v/v mixture).

    • Transfer this substrate solution to the catalyst solution via cannula.

    • Transfer the final reaction mixture to the high-pressure autoclave.

    • Rationale: Iodine acts as a crucial activator. It is believed to oxidatively add to the Iridium center, facilitating the catalytic cycle and enhancing reactivity. Methanol is used as a co-solvent to improve the solubility of the substrate and intermediates.

  • Asymmetric Hydrogenation:

    • Seal the autoclave.

    • Purge the system three times with H₂ gas, first at low pressure, then filling to the target pressure.

    • Pressurize the autoclave to 50 bar with H₂ gas.

    • Begin vigorous stirring and heat the reaction to 40 °C.

    • Maintain the reaction for 12-24 hours, monitoring the pressure to track hydrogen uptake.

    • Expert Insight: The reaction parameters (pressure, temperature, time) are often interdependent. 50 bar is a typical pressure for these hydrogenations, providing a sufficient concentration of H₂ without requiring specialized ultra-high-pressure equipment. 40 °C provides enough thermal energy to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.

  • Work-up and Purification:

    • After the reaction is complete (as determined by TLC or LC-MS), cool the autoclave to room temperature and carefully vent the excess H₂ gas in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine.

    • Add saturated aqueous NaHCO₃ solution and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure tetrahydroisoquinoline product.

  • Analysis and Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Experimental Workflow and Catalytic Cycle Visualization

G A 1. Prepare Catalyst ([Ir(COD)Cl]₂ + Ligand in Toluene) C 3. Combine and Transfer (Transfer substrate to catalyst, then to autoclave) A->C B 2. Prepare Substrate (DHIQ + I₂ in Toluene/MeOH) B->C D 4. Hydrogenation (Pressurize with H₂ to 50 bar, heat to 40°C, 12-24h) C->D E 5. Quench and Work-up (Vent H₂, add Na₂S₂O₃, add NaHCO₃, Extract) D->E F 6. Purify (Flash Column Chromatography) E->F G 7. Analyze (NMR, MS, Chiral HPLC for ee) F->G

Caption: Step-by-step experimental workflow for Ir-catalyzed asymmetric hydrogenation.

G Ir_L [Ir(L)]⁺ Ir_H2 [H₂Ir(L)]⁺ Ir_L->Ir_H2 H₂ Ir_H_Substrate [HIr(L*)(S)]⁺ Ir_H2->Ir_H_Substrate Substrate (S) - H⁺ Ir_H_Substrate->Ir_L Hydride Transfer Product_Release Product (Chiral THIQ) Ir_H_Substrate->Product_Release Release Substrate_Coord Substrate (Prochiral DHIQ) Substrate_Coord->Ir_H_Substrate Coordination

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Comparative Data of Catalytic Systems

The selection of the catalyst and ligand is paramount for achieving high stereoselectivity. The table below summarizes representative data for the asymmetric reduction of 1-substituted DHIQs, providing a comparative snapshot for researchers.

Catalyst SystemLigand TypeSubstrate TypeYield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S)-MeO-BIPHEPChiral Diphosphine1-Aryl-DHIQs95-9995-99[1]
RuCl₂nChiral Diphosphine1-Alkyl-DHIQs85-9290-97[1]
[Rh(COD)₂]BF₄ / (S,S)-Et-DuPhosChiral Diphosphine1-Aryl-DHIQs>9996[1]
Ir-Complex / tBu-ax-JosiphosChiral Ferrocenylphosphine1-Alkyl-DHIQs78-9680-99[9]

Conclusion and Future Outlook

The stereoselective synthesis of chiral this compound derivatives is a well-developed field, with catalytic asymmetric hydrogenation standing out as a particularly robust and scalable strategy. The protocols and insights provided in this guide demonstrate that high levels of enantioselectivity can be achieved through the rational selection of catalysts, ligands, and reaction conditions. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile catalytic systems will remain a key focus for the scientific community, enabling the rapid assembly of complex molecular architectures for the next generation of therapeutics.

References

  • Wolfe, J. P., et al. (2011). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]

  • Li, L., et al. (2019). Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium-Catalyzed Intramolecular Friedel–Crafts-Type Allylic Alkylation of Phenols. Organic Letters. Available at: [Link]

  • Chen, G., et al. (2020). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. Available at: [Link]

  • Kim, H. Y., & Walsh, P. J. (2010). Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines. Organic Letters. Available at: [Link]

  • Synfacts. (2015). Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-oxides. Thieme. Available at: [Link]

  • Enders, D., et al. (2014). Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. European Journal of Organic Chemistry. Available at: [Link]

  • Sako, M., et al. (2022). Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

  • Alba, A.-N., et al. (2014). Organocatalytic cascade reactions: diversity-oriented synthesis for the construction of hydroisoquinoline scaffolds. Chemical Communications. Available at: [Link]

  • Ohta, T., et al. (2015). Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Seidel, D. (2020). Enantioselective Pictet–Spengler Reactions. ResearchGate. Available at: [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews. Available at: [Link]

  • Kaźmierczak, M., et al. (2024). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • Seidel, D. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions. Available at: [Link]

  • Raheem, I. T., & Jacobsen, E. N. (2005). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Organic Letters. Available at: [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society. Available at: [Link]

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How to use 6-Methoxyisoquinolin-1-amine in ROCK inhibitor research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating 6-Methoxyisoquinolin-1-amine in Rho-Kinase (ROCK) Inhibitor Research

Abstract

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular contractility, motility, and morphology, making them significant therapeutic targets for a spectrum of diseases, including cancer, cardiovascular disorders, and neurological conditions.[1][2] This document provides a comprehensive guide for researchers on the utilization of this compound, a key scaffold in the development of novel ROCK inhibitors, in a preclinical research setting.[3][4] We present detailed protocols for robust biochemical and cell-based assays designed to characterize the compound's inhibitory activity and elucidate its mechanism of action. The methodologies herein are structured to ensure scientific rigor, providing field-proven insights into experimental design, execution, and data interpretation for drug development professionals.

Introduction: The Rationale for Targeting the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a pivotal transducer of extracellular signals that govern the organization of the actin cytoskeleton.[] Activated by the small GTPase RhoA, ROCK kinases phosphorylate several downstream substrates, leading to increased actomyosin contractility.[2][6] Key substrates include Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).[2][7] Phosphorylation of MLC enhances myosin II ATPase activity, while phosphorylation of MYPT1 at Thr696 inhibits myosin light chain phosphatase activity, collectively increasing the pool of phosphorylated MLC and promoting stress fiber formation and cell contraction.[2][8]

Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases.[1][] In oncology, elevated ROCK signaling promotes cancer cell migration, invasion, and metastasis.[1][6] In cardiovascular disease, it contributes to hypertension and vascular remodeling.[] Consequently, the development of small molecule inhibitors targeting ROCK has become a highly pursued therapeutic strategy.[1] The isoquinolin-1-amine scaffold has emerged from fragment-based screening and subsequent optimization as a promising foundation for potent and selective ROCK inhibitors.[3][9] This guide focuses on this compound, providing the necessary protocols to validate its efficacy and mechanism as a ROCK inhibitor.

The ROCK Signaling Cascade

The diagram below illustrates the core components of the Rho/ROCK signaling pathway and its impact on the actin cytoskeleton, providing a mechanistic framework for the assays described in this guide.

ROCK_Signaling_Pathway cluster_mlcp MLCP Complex extracellular Extracellular Signals (e.g., GPCRs, RTKs) rhoa_gdp RhoA-GDP (Inactive) extracellular->rhoa_gdp Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP rhoa_gtp->rhoa_gdp GAPs rock ROCK (ROCK1/ROCK2) rhoa_gtp->rock Binds & Activates limk LIMK rock->limk Phosphorylates (+) mypt1 MYPT1 rock->mypt1 Phosphorylates (-) mlc MLC rock->mlc Phosphorylates (+) cofilin Cofilin limk->cofilin Phosphorylates (-) actin Actin Stabilization cofilin->actin F-actin depolymerization p_cofilin p-Cofilin (Inactive) p_cofilin->actin mlcp MLC Phosphatase p_mlc p-MLC mlcp->p_mlc Dephosphorylates p_mypt1 p-MYPT1 (Thr696) (Inactive MLCP) contractility Actomyosin Contractility (Stress Fibers, Cell Migration) p_mlc->contractility actin->contractility inhibitor This compound inhibitor->rock

Caption: The Rho/ROCK signaling pathway regulating actomyosin contractility.

Compound Preparation and Handling

Proper preparation of this compound is fundamental for reproducible results.

  • Compound: this compound

  • CAS Number: 266690-48-6[10]

  • Molecular Formula: C₁₀H₁₀N₂O[10]

  • Molecular Weight: 174.2 g/mol [10]

Protocol 2.1: Stock Solution Preparation

  • Solvent Selection: Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Preparation of 10 mM Stock:

    • Weigh out 1.742 mg of this compound.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in light-proof tubes.[10]

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate assay buffer or cell culture medium for each experiment. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

Biochemical Assay: Direct ROCK Kinase Inhibition

The initial step in characterizing a potential inhibitor is to determine its direct effect on the kinase's enzymatic activity. An in vitro kinase assay allows for the calculation of the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[11][12]

Protocol 3.1: In Vitro ROCK2 Kinase Activity Assay (ELISA-based)

This protocol is adapted from commercially available ROCK activity assay kits that utilize a recombinant MYPT1 substrate.[8]

Materials:

  • Recombinant active ROCK2 enzyme

  • 96-well plate pre-coated with recombinant MYPT1 substrate[8]

  • This compound (serially diluted)

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP Solution (at 2x final concentration)

  • Primary Antibody: Anti-phospho-MYPT1 (Thr696)[8][13]

  • Secondary Antibody: HRP-conjugated anti-Rabbit IgG

  • TMB Substrate and Stop Solution

  • Plate Reader (450 nm absorbance)

Procedure:

  • Compound Preparation: Perform a serial dilution of this compound in Kinase Reaction Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Include a "no inhibitor" (positive control) and "no enzyme" (negative control) well.

  • Enzyme Addition: Add diluted active ROCK2 enzyme to each well, except the "no enzyme" control.

  • Inhibitor Addition: Add the serially diluted compound to the appropriate wells. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add the ATP solution to all wells to start the phosphorylation reaction. Incubate for 60 minutes at 30°C.[8]

  • Detection:

    • Wash the wells 3 times with a wash buffer (e.g., TBS-T).

    • Add the anti-phospho-MYPT1 (Thr696) primary antibody diluted in a blocking buffer (e.g., 3% BSA in TBS-T). Incubate for 60 minutes at room temperature.

    • Wash wells 3 times.

    • Add the HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.

    • Wash wells 5 times.

    • Add TMB substrate and incubate in the dark until sufficient color develops (10-20 minutes).

    • Add Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis & IC50 Determination:

  • Subtract the average absorbance of the "no enzyme" control from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = 100 x (1 - [Absorbance_Inhibitor / Absorbance_NoInhibitor])

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[14]

ParameterDescription
IC50 Concentration of inhibitor yielding 50% reduction in kinase activity.[15]
Hill Slope Describes the steepness of the dose-response curve.
Indicates the goodness of fit of the curve to the data points.

Cellular Assays: Target Engagement and Phenotypic Response

Confirming that this compound engages its target in a complex cellular environment and elicits the expected biological response is a critical validation step.[16]

Workflow for Cellular Characterization

Cellular_Assay_Workflow start Culture Adherent Cells (e.g., HeLa, MDA-MB-231) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment assay1 Target Engagement Assay: Western Blot for p-MYPT1 treatment->assay1 assay2 Phenotypic Assay 1: Cell Morphology treatment->assay2 assay3 Phenotypic Assay 2: Cell Migration (Wound Healing) treatment->assay3 output1 Quantify ↓ p-MYPT1 / Total MYPT1 assay1->output1 output2 Observe Loss of Stress Fibers, Cell Rounding assay2->output2 output3 Measure ↓ Rate of Wound Closure assay3->output3

Caption: Experimental workflow for cellular validation of a ROCK inhibitor.

Protocol 4.1: Western Blot for Cellular Target Engagement

This assay provides direct evidence of ROCK inhibition within intact cells by measuring the phosphorylation status of its direct substrate, MYPT1.[16][17]

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or MDA-MB-231) in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to preserve the phosphorylation state of proteins.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[18][19]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBS-T. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.

    • Incubate the membrane with primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.[13][18]

    • Wash the membrane 3 times with TBS-T.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3-5 times with TBS-T.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[18]

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody for total MYPT1 or a housekeeping protein like GAPDH or β-actin.

Expected Outcome: A dose-dependent decrease in the p-MYPT1 signal, normalized to total MYPT1, will confirm that this compound inhibits ROCK activity in cells.[13]

Protocol 4.2: Cell Morphology Assay

ROCK inhibition causes a dramatic and visually apparent change in cell morphology due to the disassembly of the actin stress fiber network.[20][21]

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips placed in a 24-well plate. Allow them to adhere and spread overnight.

  • Treatment: Treat cells with the inhibitor (e.g., at 1x, 5x, and 10x the biochemical IC50) and a vehicle control for 1-4 hours.

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash 3 times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Stain for F-actin using a fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature, protected from light.

    • Wash 3 times with PBS.

    • Counterstain nuclei with DAPI by incubating for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.

Expected Outcome: Control cells will display a well-spread morphology with prominent, organized actin stress fibers.[20] Upon treatment with an effective ROCK inhibitor, cells will retract, lose their defined shape, and often adopt a stellate or rounded appearance with a complete loss of stress fibers.[20][21]

Protocol 4.3: Wound Healing (Scratch) Assay

This assay provides a functional readout of the inhibitor's effect on collective cell migration, a process heavily dependent on ROCK activity.[22][23]

Procedure:

  • Create Monolayer: Seed cells in a 24-well plate and grow them to 100% confluency.

  • Create Wound: Using a sterile p200 pipette tip or a specialized wound-making tool, create a uniform "scratch" down the center of each well.[22]

  • Wash and Treat: Gently wash with PBS to remove dislodged cells. Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Immediately acquire an image of the wound in each well (T=0). Place the plate in an incubator, preferably one equipped with a live-cell imaging system (e.g., IncuCyte). Acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the wound at each time point.

    • Calculate the rate of wound closure for each condition.

    • Plot the wound area or percent closure over time.

Expected Outcome: The migration of vehicle-treated cells into the scratch will lead to progressive wound closure. Treatment with this compound is expected to significantly inhibit this migration, resulting in a slower rate of wound closure compared to the control.[7][23]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a ROCK inhibitor. Successful execution of these experiments will establish its in vitro potency (IC50), confirm on-target activity in a cellular context (p-MYPT1 reduction), and demonstrate its functional impact on key cellular processes regulated by ROCK (morphology and migration). These foundational data are essential for guiding further lead optimization, selectivity profiling against other kinases, and advancing promising candidates toward more complex in vivo models of disease.

References

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed.
  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. PubMed Central.
  • Rho-Rock Signaling Pathway. BOC Sciences.
  • Rho-associated protein kinase. Wikipedia.
  • What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. PubMed Central.
  • ROCK Signaling Pathway. Creative Diagnostics.
  • Anti-phospho-MYPT1 (Thr696). Merck Millipore.
  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace.
  • An In-depth Technical Guide to in vitro IC50 Values of JNK3 Inhibitor-3. Benchchem.
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  • IC50 Determination. edX.
  • Anti-Phospho-MBS (MYPT1) (Thr696) mAb. Source not specified.
  • Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc..
  • Effect of ROCK inhibition on cell morphology and focal adhesions. ResearchGate.
  • IC50 determination for receptor-targeted compounds and downstream signaling. Source not specified.
  • In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • Effects of ROCK inhibitors on the morphology and cytoskeleton of... ResearchGate.
  • Western blot for phosphorylated proteins. Abcam.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate.
  • Technical Support Center: Impact of Small Molecule Inhibitors on Cell Morphology. Benchchem.
  • Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. NIH.
  • Phospho-MYPT1 (Thr696) Antibody #5163. Cell Signaling Technology.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • Cell Migration Assays | Wound Healing. Reaction Biology.
  • Rho-associated Kinase (ROCK) Activity Assay Millipore. Sigma-Aldrich.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate.
  • Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. PubMed Central.
  • This compound. MySkinRecipes.

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Experimental Protocol for Inducing Apoptosis with Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Pro-Apoptotic Potential of Isoquinoline Derivatives

Isoquinoline and its derivatives constitute a vast and diverse class of heterocyclic compounds, many of which are naturally occurring alkaloids that have garnered significant attention in oncological research.[1] A substantial body of evidence highlights their potent cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines.[1][2] A primary mechanism underpinning the anti-cancer activity of many isoquinoline derivatives is their ability to induce apoptosis, or programmed cell death.[1][3] This programmed cellular suicide is a critical process for maintaining tissue homeostasis and eliminating damaged or malignant cells. Dysregulation of apoptosis is a hallmark of cancer, making the development of apoptosis-inducing agents a cornerstone of modern cancer therapy.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols to investigate and characterize the pro-apoptotic effects of isoquinoline derivatives. We will delve into the underlying molecular mechanisms, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation, ensuring a robust and self-validating experimental approach.

Mechanistic Insights: How Isoquinoline Derivatives Trigger Apoptosis

The pro-apoptotic activity of isoquinoline derivatives is often multifaceted, involving the modulation of key signaling pathways that regulate cell survival and death.[1][3] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events frequently observed include:

  • Caspase Activation: Caspases are a family of cysteine proteases that act as the central executioners of apoptosis.[6] Isoquinoline derivatives have been shown to activate initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[7][8]

  • Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[9][10] Isoquinoline derivatives can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[7][11]

  • Involvement of Signaling Pathways: Several key signaling pathways are implicated in isoquinoline derivative-induced apoptosis:

    • PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell survival, and its inhibition can promote apoptosis.[12][13][14][15] Some isoquinoline derivatives exert their effects by downregulating this pathway.[3]

    • p53 Signaling Pathway: The tumor suppressor protein p53 plays a pivotal role in inducing apoptosis in response to cellular stress.[5][16] Certain isoquinoline derivatives can activate p53-dependent apoptotic pathways.[17]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can induce oxidative stress and trigger apoptosis.[1] Some isoquinoline compounds have been shown to elevate ROS levels in cancer cells.[3][18][19]

Experimental Workflow for Evaluating Pro-Apoptotic Activity

A systematic approach is crucial for characterizing the apoptotic effects of a novel isoquinoline derivative. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_confirmation Phase 2: Apoptosis Confirmation & Quantification cluster_mechanism Phase 3: Mechanistic Elucidation start Synthesize/Obtain Isoquinoline Derivative cell_culture Select and Culture Appropriate Cancer Cell Lines start->cell_culture 1. mtt_assay Cytotoxicity Screening (e.g., MTT Assay) to Determine IC50 cell_culture->mtt_assay 2. annexin_v Annexin V/PI Staining by Flow Cytometry mtt_assay->annexin_v 3. Based on IC50 caspase_assay Caspase Activity Assay (e.g., Caspase-Glo 3/7) annexin_v->caspase_assay 4. western_blot Western Blot Analysis of Apoptotic Markers (Bcl-2 family, cleaved PARP, etc.) caspase_assay->western_blot 5.

Caption: A typical experimental workflow for evaluating the anti-cancer and pro-apoptotic properties of isoquinoline derivatives.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isoquinoline derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[20]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Quantification of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI dual staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[25]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)[24][26]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the isoquinoline derivative at the desired concentration (e.g., IC50) for a specific time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1][27]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[27]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][27]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[27]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[24]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[24]

  • Annexin V- / PI+ : Necrotic cells

Assessment of Caspase Activity

Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[28]

Principle: Commercially available assays, such as the Caspase-Glo® 3/7 Assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[28] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[28]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Treated and control cells in a 96-well plate

  • Luminometer

Protocol (based on Caspase-Glo® 3/7 Assay):

  • Cell Plating and Treatment: Plate and treat cells with the isoquinoline derivative as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[29]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[30]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest.[30] Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection via chemiluminescence.[30]

Key Apoptotic Markers to Analyze:

  • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)[31]

  • Caspases: Cleaved caspase-3, cleaved caspase-9

  • PARP: Cleaved Poly (ADP-ribose) polymerase-1 (a substrate of activated caspase-3)[30]

  • Loading Control: β-actin or GAPDH to ensure equal protein loading.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[30]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[30]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[30]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[30]

  • Washing: Wash the membrane three times with TBST.[30]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[30]

Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates a generalized signaling pathway for apoptosis induced by isoquinoline derivatives.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_execution Execution Phase isoquinoline Isoquinoline Derivative death_receptor Death Receptors (e.g., Fas, TRAIL-R) isoquinoline->death_receptor mitochondrion Mitochondrion isoquinoline->mitochondrion pi3k_akt PI3K/Akt Pathway isoquinoline->pi3k_akt Inhibition p53 p53 Activation isoquinoline->p53 caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax) mitochondrion->bcl2_family pi3k_akt->bcl2_family Suppresses p53->bcl2_family Activates Bax caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the signaling pathways involved in isoquinoline derivative-induced apoptosis.

Data Presentation

Quantitative data should be summarized in a clear and concise manner.

Table 1: IC50 Values of a Representative Isoquinoline Derivative

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.2 ± 1.8
A549 (Lung Cancer)22.5 ± 2.5
HCT116 (Colon Cancer)18.9 ± 2.1

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control2.1 ± 0.51.5 ± 0.3
Isoquinoline Derivative (IC50)25.8 ± 3.215.4 ± 2.7

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for investigating the pro-apoptotic effects of isoquinoline derivatives. By employing a combination of cytotoxicity assays, apoptosis quantification methods, and mechanistic studies, researchers can gain a comprehensive understanding of the anti-cancer potential of these promising compounds. Adherence to these protocols, coupled with careful data analysis and interpretation, will ensure the generation of high-quality, reproducible data, thereby advancing the development of novel isoquinoline-based cancer therapeutics.

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  • Chinese Chemical Society. (2020, September 14). Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells. Retrieved from [Link]

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A Comprehensive Guide to the Analytical Characterization of 6-Methoxyisoquinolin-1-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note by Gemini Scientific

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive purity assessment of 6-Methoxyisoquinolin-1-amine, a key building block in medicinal chemistry and pharmaceutical development.[1] Recognizing the criticality of purity in ensuring the safety and efficacy of final drug products, this guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and aligns with the stringent validation requirements of regulatory bodies, drawing upon International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for chemical characterization.

Introduction: The Imperative for Purity

This compound is a heterocyclic amine belonging to the isoquinoline family, a scaffold renowned for its prevalence in biologically active compounds and pharmaceuticals.[1] As an intermediate or starting material in the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of this compound is not merely a quality metric but a foundational pillar of drug safety and efficacy. Impurities, even in trace amounts, can possess undesirable toxicological properties, affect the stability of the API, or lead to the formation of harmful byproducts.[4]

Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH), mandate a thorough characterization of any new drug substance.[5] This involves not only quantifying the main component but also detecting, identifying, and qualifying any impurities present above specific thresholds.[6][7] This guide provides the analytical tools to meet and exceed these requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 266690-48-6[8][9]
Molecular Formula C₁₀H₁₀N₂O[8][9]
Molecular Weight 174.20 g/mol [8][9]
Appearance Solid[9]
Storage Room temperature, inert atmosphere, dark place[9]

The Regulatory Framework: An ICH Q3A-Guided Approach

The control of impurities is rigorously defined by the ICH Q3A(R2) guideline, which applies to new drug substances produced by chemical synthesis.[5][10] This guideline establishes a rational framework for managing impurities based on established thresholds.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be elucidated.[6]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[7]

An effective purity assessment strategy must be capable of detecting and quantifying impurities at or below these thresholds.

ICH_Impurity_Workflow cluster_0 Impurity Management Workflow (per ICH Q3A) start Detect Impurity in Batch check_reporting Is Impurity > Reporting Threshold? start->check_reporting report Report Impurity in Regulatory Submission check_reporting->report Yes ignore Below Reporting Threshold (No Action Required) check_reporting->ignore No check_identification Is Impurity > Identification Threshold? report->check_identification identify Identify Structure (e.g., using MS, NMR) check_identification->identify Yes end_process Set Specification & Control check_identification->end_process No check_qualification Is Impurity > Qualification Threshold? identify->check_qualification qualify Establish Biological Safety (Toxicology Studies) check_qualification->qualify Yes check_qualification->end_process No qualify->end_process

Caption: ICH Q3A decision workflow for impurity management.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Analysis

3.1. Principle and Rationale

For non-volatile, polar organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique. Its versatility, high resolution, and quantitative accuracy make it the industry standard for determining the assay (potency) and profiling related substance impurities.[11][12] A C18 (octadecylsilyl) stationary phase is selected for its excellent hydrophobic retention of aromatic compounds. A gradient elution using a mixture of a buffered aqueous phase and an organic solvent like acetonitrile allows for the separation of the main compound from impurities with a wide range of polarities. UV detection is ideal, as the isoquinoline ring system contains a strong chromophore.

3.2. Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a gradient RP-HPLC method suitable for determining the purity of this compound and quantifying related impurities. Method validation according to ICH Q2(R1) guidelines is mandatory to ensure the procedure is suitable for its intended purpose.[3][13]

HPLC_Workflow cluster_1 HPLC Analysis Workflow prep_mobile Prepare Mobile Phases (Aqueous & Organic) instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_solutions Prepare Standard & Sample Solutions sst_run Perform System Suitability Test (SST) prep_solutions->sst_run instrument_setup->sst_run check_sst Does SST Meet Criteria? sst_run->check_sst analyze_samples Inject & Analyze Samples check_sst->analyze_samples Yes fail_sst Troubleshoot & Re-run SST check_sst->fail_sst No process_data Integrate Chromatograms & Process Data analyze_samples->process_data calculate Calculate Assay & Impurity % process_data->calculate report_results Generate Report calculate->report_results fail_sst->sst_run

Caption: Standard workflow for HPLC purity analysis.

A. Instrumentation & Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard (purity >99.5%).

  • HPLC-grade acetonitrile, water, and ammonium acetate.

B. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.

C. Chromatographic Conditions & SST

Table 2: HPLC Method Parameters and System Suitability Criteria

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Acetate; B: Acetonitrile
Gradient 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25.1-30 min (5% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
System Suitability
- Tailing Factor≤ 2.0
- Theoretical Plates≥ 2000
- %RSD of 5 injections≤ 1.0% (Peak Area), ≤ 0.5% (Retention Time)

D. Data Analysis

  • Assay (%): Calculate using the external standard method, comparing the peak area of the sample to that of the reference standard.

  • Impurities (%): Use area normalization. Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram. Apply relative response factors if known.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

4.1. Principle and Rationale

While HPLC is ideal for non-volatile related substances, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[14] This includes residual solvents from the manufacturing process (ICH Q3C) and potential starting materials or by-products that are amenable to vaporization.[15][16] The sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter a mass spectrometer, which acts as a highly specific detector, providing a mass spectrum (a molecular fingerprint) for each component, allowing for positive identification via library matching.[17]

4.2. Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

A. Instrumentation & Materials

  • GC-MS system with a headspace autosampler.

  • Capillary column (e.g., DB-624 or equivalent).

  • GC-MS data system with a spectral library (e.g., NIST).

  • Headspace vials and caps.

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent.

B. Preparation of Solutions

  • Blank: Place 1 mL of DMSO in a headspace vial and seal.

  • Standard Solution: Prepare a stock solution of potential residual solvents in DMSO at a known concentration (e.g., 1000 µg/mL). Dilute to a working standard representative of specification limits.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a headspace vial. Add 1 mL of DMSO and seal immediately.

C. GC-MS Conditions

Table 3: Illustrative GC-MS Headspace Parameters

ParameterCondition
Column 30 m x 0.25 mm ID, 1.4 µm film
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Headspace Oven 80 °C
Vial Equilibration 15 min
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Mass Range 35 - 350 amu

D. Data Analysis

  • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the reference standard and the NIST library.

  • Quantify any identified solvents using the external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolute Purity and Structural Integrity

5.1. Principle and Rationale

NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of chemical structure.[18] Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard.[19] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a certified internal standard to a known amount of the sample, the absolute purity of the sample can be calculated with high precision.[20]

5.2. Protocol: ¹H qNMR for Purity Assay

A. Instrumentation & Materials

  • NMR Spectrometer (≥400 MHz).

  • High-precision NMR tubes.

  • Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone), selected to have resonances that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance with high precision.

B. Sample Preparation

  • Accurately weigh ~15-20 mg of this compound into a vial.

  • Accurately weigh ~8-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.

  • Transfer the solution to an NMR tube.

C. Data Acquisition

  • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.

D. Data Analysis

  • Integrate a well-resolved, non-overlapping proton signal from this compound (Analyte).

  • Integrate a well-resolved signal from the internal standard (Std).

  • Calculate the purity using the following formula:

    Purity (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * P_Std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_Std = Purity of the internal standard

Conclusion: An Orthogonal Approach

A single analytical technique is insufficient to fully characterize the purity of a pharmaceutical compound. The methodologies described in this application note—HPLC for quantitative impurity profiling, GC-MS for volatile components, and NMR for structural confirmation and absolute purity—form an orthogonal and comprehensive strategy. This multi-faceted approach ensures a deep understanding of the impurity profile, satisfying the rigorous demands of scientific integrity and regulatory compliance, ultimately safeguarding patient safety.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • YouTube. (2024, December 25). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-7.
  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine.
  • ResearchGate. (2005). Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS | Request PDF.
  • BLD Pharm. (n.d.). 266690-48-6|this compound.
  • IOP Publishing. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry.
  • Sigma-Aldrich. (2015, June 5). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Benchchem. (n.d.). This compound | 266690-48-6.
  • Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). This compound | 266690-48-6.
  • PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • PMC - NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • Google Patents. (n.d.). US9840468B1 - Methods for the preparation of 6-aminoisoquinoline.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • ResearchGate. (2018). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal | Request PDF.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxyisoquinolin-1-amine. This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The isoquinoline core is a vital scaffold in medicinal chemistry, and mastering its synthesis is key to advancing novel therapeutic agents.[1]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

Q1: What are the primary synthetic routes to the 6-Methoxyisoquinoline core, and which is best suited for producing a 1-amino substituted product?

The two most classical and versatile methods for constructing the isoquinoline skeleton are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[2] A third common method is the Pictet-Spengler reaction, though it typically yields tetrahydroisoquinolines which require subsequent oxidation.[3]

  • Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides in the presence of a dehydrating agent like POCl₃ or P₂O₅.[4][5] It is highly effective for benzene rings with electron-donating groups, such as the methoxy group at the target position, as this activates the ring for cyclization.[5][6] This route directly yields a 3,4-dihydroisoquinoline, which can be readily oxidized to the aromatic isoquinoline. The subsequent introduction of the 1-amino group is a separate step.

  • Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[7] While powerful, classical conditions often require harsh acids and can give low yields, leading to the development of several modifications.[7][8] This method directly produces the aromatic isoquinoline core.

  • Recommendation: For building the core of this compound, the Bischler-Napieralski reaction is often preferred due to its reliability with electron-rich systems. The starting materials are generally accessible, and the reaction conditions are well-documented. The subsequent amination at the C1 position can then be addressed strategically.

Synthetic Route Starting Materials Key Intermediate Pros Cons
Bischler-Napieralski β-(3-methoxyphenyl)ethylamide6-Methoxy-3,4-dihydroisoquinolineReliable for electron-rich rings[5][6], well-established protocols.Requires a subsequent oxidation step to form the isoquinoline.
Pomeranz-Fritsch 3-Methoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal6-MethoxyisoquinolineDirectly yields the aromatic isoquinoline.Can require harsh acidic conditions, yields can be variable.[7]
Pictet-Spengler 2-(3-methoxyphenyl)ethanamine, Aldehyde/Ketone6-Methoxy-1,2,3,4-tetrahydroisoquinolineMilder conditions, good for chiral synthesis.Requires significant oxidation to reach the aromatic isoquinoline.[3]
Q2: Once the 6-Methoxyisoquinoline core is synthesized, what is the most reliable method to introduce the amine group at the C1 position?

The most common and effective method for introducing an amino group onto an activated heterocyclic ring like isoquinoline is through a Chichibabin amination or, more commonly, a nucleophilic aromatic substitution (SNAr) sequence.

A robust pathway involves:

  • N-Oxidation: Conversion of the isoquinoline nitrogen to an N-oxide. This activates the C1 position for nucleophilic attack.

  • Cyanation: Introduction of a cyano group at C1 using reagents like TMSCN or KCN.

  • Hydrolysis/Reduction of the Nitrile: The C1-nitrile can then be hydrolyzed or reduced to the desired C1-amine.

Alternatively, a direct amination approach can be challenging but is sometimes feasible. However, a more reliable method for introducing a halogen at the 1-position followed by amination is often used. A Sandmeyer-type reaction sequence can also be employed if starting from a precursor with an amino group that can be converted to a diazonium salt.[9][10]

Part 2: Troubleshooting Guide - Reaction Optimization

This section addresses specific issues you may encounter during the synthesis.

Issue 1: My Bischler-Napieralski cyclization yield is low or the reaction fails completely.

Potential Cause & Explanation:

Low yields in this reaction often stem from three primary factors: ineffective dehydration, substrate decomposition, or incorrect regiochemistry of the cyclization.[11]

  • Ineffective Dehydrating Agent: The reaction is driven by the removal of water.[4] Agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are hygroscopic and can lose activity if improperly stored. Old or partially hydrated reagents will fail to promote the formation of the key nitrilium ion intermediate, stalling the reaction.[4][12]

  • Suboptimal Temperature: While refluxing conditions are common, excessive heat can cause the starting β-arylethylamide or the dihydroisoquinoline product to decompose or polymerize into tar.[11] This is particularly true for activated systems. Conversely, a temperature that is too low will lead to an incomplete reaction.[11]

  • Poor Substrate Reactivity: While the 6-methoxy group is activating, other substituents on the ring could sterically hinder or electronically deactivate the desired cyclization position.[6]

  • Incorrect Cyclization: In some cases, particularly with P₂O₅, cyclization can occur at an unexpected position on the aromatic ring.[4]

Troubleshooting Workflow & Solutions:

Below is a decision-making workflow to diagnose and solve low-yield issues in the Bischler-Napieralski reaction.

G start Low Yield in Bischler-Napieralski check_reagents Verify Dehydrating Agent (POCl₃, P₂O₅) Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions Reagent OK sol_reagent Use Freshly Distilled POCl₃ or Fresh P₂O₅ check_reagents->sol_reagent Reagent Suspect check_purity Analyze Starting Material Purity check_conditions->check_purity Conditions OK sol_conditions Optimize Temperature: - Start at lower temp (e.g., 80°C) - Monitor by TLC - Use high-boiling solvent (e.g., Toluene, Xylene) check_conditions->sol_conditions Suboptimal sol_catalyst Consider Alternative Lewis Acids (e.g., Tf₂O, PPA) check_conditions->sol_catalyst Still Low Yield sol_purity Recrystallize or Chromatograph Starting Amide check_purity->sol_purity Impure

Caption: Troubleshooting workflow for a low-yielding Bischler-Napieralski reaction.

Detailed Protocol: Optimized Bischler-Napieralski Cyclization

This protocol is for the cyclization of N-[2-(3-methoxyphenyl)ethyl]acetamide to form 6-Methoxy-1-methyl-3,4-dihydroisoquinoline, a key precursor.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N-[2-(3-methoxyphenyl)ethyl]acetamide (1 equiv.) and anhydrous toluene (10 mL per 1 g of amide).

  • Reagent Addition: Stir the solution under N₂ and add freshly distilled phosphorus oxychloride (POCl₃) (2-3 equiv.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 9 with a concentrated NaOH or NH₄OH solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure dihydroisoquinoline.

Issue 2: The subsequent dehydrogenation (aromatization) of my 3,4-dihydroisoquinoline intermediate is inefficient.

Potential Cause & Explanation:

The conversion of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline is an oxidation reaction. Incomplete conversion is usually due to an insufficiently strong oxidizing agent or suboptimal reaction conditions.

  • Common Oxidants: A common and effective method is using a palladium on carbon (Pd/C) catalyst at elevated temperatures in a disproportionating solvent like cyclohexene or under a stream of air/oxygen. Other reagents include manganese dioxide (MnO₂) or sulfur.

  • Catalyst Inactivation: The Pd/C catalyst can be poisoned by impurities (e.g., sulfur compounds) carried over from the previous step.

Solution: Optimized Dehydrogenation Protocol

  • Setup: In a round-bottom flask, dissolve the crude 6-methoxy-3,4-dihydroisoquinoline (1 equiv.) in a high-boiling solvent such as xylene or decalin.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).

  • Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 6-methoxyisoquinoline can be purified by column chromatography or recrystallization.

Part 3: Troubleshooting Guide - Work-up and Purification

Q3: I'm having difficulty purifying the final this compound product. It appears to be water-soluble or forms an emulsion during extraction.

Potential Cause & Explanation:

The final product is a basic amine, which can become protonated in acidic or even neutral aqueous solutions to form a water-soluble ammonium salt. This is a common issue when purifying basic heterocyclic compounds.

Solutions:

  • Basify Before Extraction: Ensure the aqueous layer is strongly basic (pH > 10) before performing the extraction. Use a strong base like 10M NaOH. This deprotonates the amine, making it significantly more soluble in organic solvents.

  • Use a Different Extraction Solvent: If emulsions persist with dichloromethane or ethyl acetate, try using a less polar solvent like toluene.

  • Salting Out: Add a significant amount of a salt (e.g., NaCl or K₂CO₃) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and forcing it into the organic layer (the "salting-out" effect).

  • Acid/Base Purification: A highly effective method is to perform an acid wash. Extract the crude product into an organic solvent. Wash this organic solution with dilute acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then separate the aqueous layer, basify it thoroughly (pH > 10), and re-extract the pure amine product into a fresh organic solvent.

Workflow for Acid/Base Purification:

Caption: Acid/base extraction workflow for purifying basic amine products.

References

  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Benchchem.
  • Bischler–Napieralski reaction. Wikipedia.
  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.
  • Pomeranz-Fritsch Reaction. Thermo Fisher Scientific.
  • Pomeranz-Fritsch Isoquinoline Synthesis.
  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Troubleshooting low yields in the quinoline cycliz
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Applic
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.

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Technical Support Center: Troubleshooting Byproduct Formation in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation in common isoquinoline synthetic routes. In the following sections, we will address specific issues encountered during key reactions, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format, focusing on the most prevalent challenges associated with the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

1. The Bischler-Napieralski Reaction

This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents.[1] However, its harsh acidic conditions can lead to specific and troublesome side reactions.

Q1: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction, leading to low yields. What is causing this?

A1: The formation of a styrene derivative is the most common side reaction in the Bischler-Napieralski synthesis and is mechanistically referred to as a retro-Ritter reaction .[2][3] This side reaction is strong evidence for the presence of a nitrilium salt intermediate.[1][4]

  • Causality: The reaction proceeds through the activation of the amide carbonyl by a Lewis acid (e.g., POCl₃, P₂O₅), which ultimately forms a highly electrophilic nitrilium salt.[5][6] While the desired pathway is an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring, the nitrilium salt can also undergo elimination, especially if the cyclization is slow or sterically hindered. This elimination pathway fragments the molecule, yielding a stable styrene derivative and a nitrile. The formation of a conjugated system in the styrene byproduct often provides a thermodynamic driving force for this pathway.[2]

Diagram: Competing Pathways in the Bischler-Napieralski Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Amide β-Arylethylamide Nitrilium Nitrilium Salt Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Product 3,4-Dihydroisoquinoline Nitrilium->Product Intramolecular Electrophilic Aromatic Substitution Nitrilium_side Nitrilium Salt Intermediate Byproduct Styrene Byproduct + Nitrile Nitrilium_side->Byproduct retro-Ritter Elimination

Caption: Main vs. Side Reaction in Bischler-Napieralski Synthesis.

Q2: How can I suppress the retro-Ritter reaction and improve the yield of my desired dihydroisoquinoline?

A2: Suppressing this side reaction involves either shifting the equilibrium away from the byproducts or changing the reaction mechanism to avoid the problematic intermediate.

  • Strategy 1: Shifting Equilibrium. Since the retro-Ritter reaction produces a nitrile, conducting the reaction using the corresponding nitrile as the solvent can shift the equilibrium to favor the nitrilium salt intermediate, thereby promoting the desired cyclization.[3] However, this is only practical if the required nitrile is readily available and inexpensive.

  • Strategy 2: Modifying the Intermediate. A more robust strategy is to use a milder reagent that avoids the formation of the highly elimination-prone nitrilium salt. Using oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base can generate an N-acyliminium ion intermediate.[1][3] This intermediate is still highly electrophilic and readily undergoes cyclization but is less susceptible to the retro-Ritter fragmentation. This allows the reaction to proceed at much lower temperatures, further minimizing side reactions.[1]

Q3: My starting material has an electron-donating group at the meta-position, and I am getting a mixture of regioisomers. How can I improve selectivity?

A3: This is a known issue, particularly when using strong dehydrating agents like phosphorus pentoxide (P₂O₅).[6] The expected product results from cyclization at the ortho position to the ethylamine tether, which is para to the activating group. However, an "abnormal" product can form from cyclization at the ipso carbon (the carbon atom bearing the activating group).[6]

  • Mechanism: This abnormal cyclization proceeds through a spiro intermediate. The strong Lewis acid can coordinate to the electron-rich aromatic ring, facilitating attack at the activated ipso position. This spiro intermediate then rearranges to form the alternative regioisomer.

  • Solution: Using a less aggressive dehydrating agent, such as POCl₃ alone without the addition of P₂O₅, can often favor the "normal" cyclization pathway.[6] Additionally, reaction temperature control is crucial; running the reaction at the lowest feasible temperature can increase selectivity for the kinetically favored product.

2. The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and often high-yielding synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7] Success, however, is highly dependent on reaction conditions and substrate electronics.

Q1: My Pictet-Spengler reaction is giving a very low yield. What are the most critical factors to investigate?

A1: Low yields in the Pictet-Spengler reaction typically stem from two main issues: inefficient formation of the key iminium ion intermediate or insufficient nucleophilicity of the aromatic ring for the subsequent cyclization.[8]

  • Causality & Troubleshooting:

    • Iminium Ion Formation: The reaction begins with the condensation of the amine and aldehyde to form an imine, which is then protonated by an acid catalyst to form the electrophilic iminium ion.[9] If this step is inefficient, the reaction will not proceed. Ensure your aldehyde is not prone to self-polymerization and consider preparing the imine (Schiff base) separately before subjecting it to the acidic cyclization conditions.[9]

    • Aromatic Ring Nucleophilicity: The final ring-closing step is an intramolecular electrophilic aromatic substitution. This step is highly sensitive to the electronic properties of the aromatic ring. Rings without strong electron-donating groups (e.g., alkoxy, hydroxy) are poor nucleophiles and may require harsh conditions (high temperatures, strong acids like superacids) to force the cyclization, which can in turn lead to degradation.[8][10] For unactivated systems, consider alternative synthetic routes.

    • Catalyst and pH: The choice of acid catalyst and the overall acidity of the medium are critical. A linear relationship between reaction rate and acidity has been observed, suggesting that in some cases, superelectrophiles may be formed under highly acidic conditions.[10][11] Conversely, for highly activated systems, the reaction can proceed even under physiological pH.[9] Phosphate buffers have been shown to be particularly effective catalysts in certain cases near neutral pH.[10]

Diagram: Troubleshooting Workflow for Low-Yield Pictet-Spengler Reactions

G Start Low Yield in Pictet-Spengler Reaction Check_Substrate Is Aromatic Ring Electron-Rich? Start->Check_Substrate Check_Imine Is Imine Formation Efficient? Check_Substrate->Check_Imine Yes Sol_Harsh Increase Acidity / Temperature (e.g., TFA, Reflux) Check_Substrate->Sol_Harsh No Check_Conditions Are Reaction Conditions Optimal? Check_Imine->Check_Conditions Yes Sol_Preform Pre-form Schiff Base Separately Check_Imine->Sol_Preform No Sol_Mild Use Mild Acid Catalyst (e.g., catalytic TFA, HCl) Check_Conditions->Sol_Mild Optimize Sol_Rethink Consider Alternative Synthesis Route Sol_Harsh->Sol_Rethink If Degradation Occurs Sol_Solvent Screen Solvents (Protic vs. Aprotic) Sol_Mild->Sol_Solvent

Caption: Decision tree for troubleshooting a low-yielding Pictet-Spengler reaction.

Q2: I am performing an asymmetric Pictet-Spengler reaction and observing poor diastereoselectivity or racemization. What can I do?

A2: When using an aldehyde other than formaldehyde, a new chiral center is created, and controlling its stereochemistry is a common challenge.[12]

  • Kinetic vs. Thermodynamic Control: The cis and trans products (relative to a pre-existing stereocenter, such as in tryptophan derivatives) are often formed under kinetic and thermodynamic control, respectively. Lower reaction temperatures will favor the kinetically controlled product.[12] At higher temperatures, the reaction can become reversible, leading to epimerization at the newly formed stereocenter and favoring the more thermodynamically stable isomer, or even leading to racemization.[12]

  • Solutions:

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Catalyst Choice: The use of chiral Brønsted acids (e.g., chiral phosphoric acids) or Lewis acids can induce high enantioselectivity.[13][14]

    • Substrate Control: Modifying the substrate, for example, by installing a bulky N-benzyl group on a tryptophan starting material, can effectively shield one face of the iminium intermediate, leading to high diastereoselectivity for the trans product.[12]

Parameter Effect on Selectivity Recommendation
Temperature Lower temperatures favor kinetic products and reduce racemization.[12]Run reaction at 0 °C or room temperature if feasible.
Catalyst Chiral catalysts can induce high enantioselectivity.[13]Use a chiral phosphoric acid or Lewis acid catalyst.
Substrate Bulky N-substituents can direct stereochemistry.[12]Consider N-benzylation or other bulky protecting groups.
3. The Pomeranz-Fritsch Reaction

This synthesis produces isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[15][16] It is known for being highly sensitive to substrates and conditions, often resulting in low yields.[17][18]

Q1: My Pomeranz-Fritsch reaction is failing or giving very low yields. What are the common failure points?

A1: The critical step in the Pomeranz-Fritsch reaction is the acid-catalyzed ring closure of the Schiff base intermediate. This step requires harsh conditions (typically concentrated sulfuric acid), which can lead to substrate degradation or unwanted side reactions.[15][19]

  • Causality: The mechanism involves the elimination of two molecules of alcohol to form the aromatic isoquinoline ring.[16] The intermediates in this process can be unstable. If the aromatic ring is deactivated (contains electron-withdrawing groups), the electrophilic cyclization step will be extremely difficult and likely fail, leading only to decomposition of the starting materials under the harsh acidic conditions.

  • Troubleshooting:

    • Acid Catalyst: While concentrated sulfuric acid is traditional, other acid systems have been developed. A mixture of boron trifluoride and trifluoroacetic anhydride has been shown to be effective for certain substrates.[20] Polyphosphoric acid (PPA) has also been used successfully, particularly for the synthesis of 8-substituted isoquinolines.[20]

    • Modifications: If the classical reaction fails, consider a modified version. The Schlittler-Muller modification , which uses a benzylamine and glyoxal acetal, is often more successful for preparing C1-substituted isoquinolines.[15][21] For the synthesis of tetrahydroisoquinolines, the Bobbitt modification , which involves hydrogenation of the Schiff base before cyclization, is a much milder and more reliable alternative.[15]

General Protocols & Analytical Methods

Q: What is a reliable method for monitoring my reaction and identifying byproducts?

A: A combination of chromatographic and spectroscopic methods is essential for both monitoring reaction progress and identifying unknown byproducts.[22][23]

  • Thin-Layer Chromatography (TLC): The quickest method for monitoring the consumption of starting materials and the appearance of new products. A good starting mobile phase for many isoquinoline syntheses is a mixture of ethyl acetate and hexanes.[23]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. A C18 reverse-phase column with a water/acetonitrile gradient (both containing 0.1% formic or trifluoroacetic acid) is a standard starting point.[23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying byproducts. It provides the molecular weight of unknown species in your mixture, which is a critical clue to their structure.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final purified product and can be used to identify the structure of isolated, unknown byproducts.[23]

Protocol: General Purification of a Crude Isoquinoline Derivative

Isoquinoline and its derivatives are basic, a property that is highly useful for purification.[21]

  • Initial Work-up: After the reaction is complete, carefully neutralize the reaction mixture. For reactions in strong acid, this is often done by pouring the mixture onto ice and then slowly adding a concentrated base (e.g., NaOH, NH₄OH) until the solution is alkaline.[24]

  • Extraction: Extract the crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and then brine.

  • Acid-Base Extraction (Purification):

    • Dissolve the crude organic residue in a suitable organic solvent.

    • Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). The basic isoquinoline product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

    • Make the acidic aqueous layer strongly alkaline with a base (e.g., 10% NaOH).

    • Extract the now free-based isoquinoline product back into a fresh organic solvent.

  • Final Purification: Dry the final organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The resulting material can be further purified by column chromatography on silica gel or by recrystallization.[25]

References
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. Retrieved from [Link]

  • Scribd. (n.d.). Bischler Napieralski Reaction. Scribd. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Bischler–Napieralski reaction. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. Retrieved from [Link]

  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. Retrieved from [Link]

  • Blucher Chemistry Proceedings. (n.d.). A New Modification of the Pomeranz-Fritsch Reaction. Blucher. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. chemeurope.com. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Google Patents.
  • Wikipedia. (2023, December 12). Isoquinoline. Wikipedia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • ACS Publications. (n.d.). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Slideshare. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Ataman Kimya. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction | Request PDF. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US2483420A - Purification of isoquinoline. Google Patents.
  • Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, March 21). Pomeranz–Fritsch reaction. Wikipedia. Retrieved from [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University Libraries. Retrieved from [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Bartleby. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. SlidePlayer. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. ResearchGate. Retrieved from [Link]

Sources

Purification challenges of 6-Methoxyisoquinolin-1-amine and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Methoxyisoquinolin-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable isoquinoline scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex purification challenges associated with this molecule. Our goal is to provide you with the causal understanding and practical solutions needed to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities in your crude this compound sample typically originate from unreacted starting materials, byproducts of the specific synthetic route, or degradation. Common impurities may include:

  • Unreacted Precursors: Depending on your synthetic pathway, these could be compounds like 6-methoxyisoquinoline or related intermediates.

  • Isomeric Byproducts: The formation of other positional isomers can occur depending on the regioselectivity of your synthesis.

  • Over-alkylation or Acylation Products: If your synthesis involves these steps, di-substituted products can be a common byproduct.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.[1]

Q2: My purified this compound is colored, even after chromatography. What could be the cause and how can I fix it?

A2: A persistent color, often yellow or brown, in your final product can be due to trace amounts of highly conjugated impurities or oxidation products. Amines, in particular, can be prone to air oxidation.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be mindful that this can sometimes reduce your yield.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying, to minimize oxidation.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage can prevent degradation.

Q3: How does the basicity of the 1-amino group affect purification by column chromatography?

A3: The amine group at the 1-position of the isoquinoline ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2] This interaction can lead to several issues:

  • Peak Tailing: The compound streaks down the column, resulting in broad peaks and poor separation.

  • Irreversible Adsorption: A portion of your compound may bind permanently to the silica, leading to low recovery.

  • On-Column Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive compounds.

To mitigate these effects, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to neutralize the active sites on the silica gel.[2]

Troubleshooting Guides

Challenge 1: Low Yield After Recrystallization

Low recovery from recrystallization is a frequent issue. The key is a systematic approach to solvent selection and execution.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough when hot.Conduct a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.
Using Too Much Solvent Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures you are near the saturation point.
Cooling Too Rapidly Rapid cooling can lead to the formation of fine powders or oils, which can trap impurities.Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, cooling in an ice bath can further increase the yield of crystals.
"Oiling Out" The compound separates as a liquid phase instead of forming solid crystals. This happens when the boiling point of the solvent is higher than the melting point of the solute.Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound. If oiling out occurs, try reheating the solution and adding more solvent, or switch to a lower-boiling point solvent.
Challenge 2: Poor Separation During Column Chromatography

Achieving baseline separation of this compound from closely related impurities can be challenging.

Troubleshooting Flowchart:

start Start: Poor Separation check_tailing Is there significant peak tailing? start->check_tailing add_tea Add 0.5-2% Triethylamine to the mobile phase check_tailing->add_tea Yes check_rf Are Rf values of spots too high or too low on TLC? check_tailing->check_rf No add_tea->check_rf adjust_polarity Adjust mobile phase polarity. For high Rf, decrease polarity (more hexane). For low Rf, increase polarity (more ethyl acetate). check_rf->adjust_polarity Yes dry_loading Is the initial band broad? check_rf->dry_loading No gradient_elution Consider a gradient elution (e.g., 10% to 50% EtOAc in Hexanes). adjust_polarity->gradient_elution alt_solvent Try an alternative solvent system (e.g., Dichloromethane/Methanol). gradient_elution->alt_solvent end Achieved Good Separation alt_solvent->end use_dry_loading Use dry loading: Adsorb the crude product onto a small amount of silica gel before loading onto the column. dry_loading->use_dry_loading Yes dry_loading->end No use_dry_loading->end

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined by preliminary small-scale tests.

  • Solvent Selection: In separate small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) at room temperature and with gentle heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice-water bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a starting point for purification using a standard silica gel column.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product. If significant tailing is observed, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. For less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If separation is difficult, a shallow gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes) can be employed.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC

A reverse-phase HPLC method is suitable for determining the final purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizing Purification Logic

The choice of purification method often depends on the scale of the reaction and the nature of the impurities.

start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the purity >98% by HPLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes column_chromatography->final_product

Caption: Decision tree for purification strategy.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

Sources

Overcoming poor reaction kinetics in Pictet-Spengler isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Pictet-Spengler Reaction Technical Support Center

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful isoquinoline synthesis method. Here, we will address common issues related to poor reaction kinetics and provide actionable troubleshooting strategies grounded in established scientific principles.

Introduction to the Challenge: Overcoming Kinetic Barriers

The Pictet-Spengler reaction, a cornerstone in the synthesis of alkaloids and other pharmacologically significant heterocyclic compounds, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. While elegant in its conception, the reaction is frequently plagued by slow reaction rates, particularly with deactivated aromatic rings or sterically hindered substrates. This guide will provide in-depth solutions to overcome these kinetic hurdles.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the Pictet-Spengler synthesis.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is extremely slow or not proceeding at all. What are the primary factors I should investigate?

A1: Slow or stalled reactions are typically due to one or a combination of the following factors:

  • Insufficient Electrophilicity of the Aldehyde/Ketone: The carbonyl carbon must be sufficiently electrophilic to react with the amine.

  • Poor Nucleophilicity of the Amine: The electron-donating ability of the amine is crucial for the initial condensation step.

  • Deactivated Aromatic Ring: The key intramolecular cyclization step is an electrophilic aromatic substitution. If the aromatic ring is substituted with electron-withdrawing groups, this step can be kinetically disfavored.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. It must be strong enough to protonate the intermediate imine but not so strong as to fully protonate the starting amine, rendering it non-nucleophilic.

  • Suboptimal Solvent and Temperature: The reaction medium and temperature significantly influence reaction rates.

Q2: How can I enhance the rate of reaction when using an electron-deficient arylethylamine?

A2: Electron-withdrawing groups on the aromatic ring significantly slow down the crucial electrophilic aromatic substitution step. To overcome this, consider the following strategies:

  • Increase Reaction Temperature: Employing higher temperatures, often with microwave irradiation, can provide the necessary activation energy.

  • Use a Stronger Acid Catalyst: A more potent acid, such as trifluoroacetic acid (TFA) or a Lewis acid like Sc(OTf)₃, can enhance the electrophilicity of the intermediate iminium ion.

  • Modify the Substrate: If possible, consider a synthetic route that installs the electron-withdrawing group after the Pictet-Spengler cyclization.

Q3: My aldehyde is highly sterically hindered. What modifications can I make to the protocol?

A3: Steric hindrance around the carbonyl group can impede the initial condensation with the amine. To address this:

  • High-Pressure Conditions: Applying high pressure (in the range of 8-15 kbar) can overcome the activation volume, forcing sterically hindered substrates to react.

  • Microwave-Assisted Synthesis: Microwave heating can often drive sterically demanding reactions to completion in shorter timeframes compared to conventional heating.

  • Alternative Catalysts: Consider using a catalyst system known to be effective for hindered substrates, such as a Brønsted acid-surfactant combined catalyst in water.

Q4: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A4: Side products in the Pictet-Spengler reaction often arise from:

  • Over-oxidation: The tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding isoquinoline, especially if the reaction is run in the presence of air for extended periods at high temperatures.

  • N-Acylation: If using a carboxylic acid as a co-solvent or catalyst, N-acylation of the starting amine can compete with the desired reaction.

  • Polymerization: Aldehyd self-condensation or polymerization can occur under strongly acidic conditions.

To mitigate these issues, try running the reaction under an inert atmosphere (N₂ or Ar), carefully selecting your acid catalyst and solvent system, and monitoring the reaction progress closely to avoid unnecessarily long reaction times.

Part 2: Advanced Protocols & Methodologies

For persistent kinetic challenges, the following advanced protocols offer robust solutions.

Protocol 1: Microwave-Assisted Pictet-Spengler Synthesis

This method is particularly effective for accelerating reactions with deactivated substrates or sterically hindered reactants.

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave vial, combine the β-arylethylamine (1.0 mmol) and the aldehyde/ketone (1.1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene, acetonitrile, or ethanol; 5 mL). Add the acid catalyst (e.g., TFA, 10 mol%).

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120-150 °C and the reaction time to 15-60 minutes.

  • Work-up and Purification: After cooling, quench the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Causality Behind the Method: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates by overcoming the activation energy barrier more efficiently than conventional heating methods.

Protocol 2: High-Pressure Pictet-Spengler Synthesis

This technique is ideal for sterically demanding substrates where conventional methods fail.

Step-by-Step Methodology:

  • Reactant and Solvent Preparation: Dissolve the β-arylethylamine (1.0 mmol) and the aldehyde/ketone (1.2 mmol) in a suitable solvent (e.g., dichloromethane) in a Teflon reaction vessel.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.0 equivalent).

  • High-Pressure Application: Place the sealed Teflon vessel inside a high-pressure apparatus. Pressurize the system to 10-14 kbar.

  • Reaction Time: Maintain the pressure for 24-72 hours at room temperature.

  • Decompression and Work-up: Carefully decompress the apparatus. Work up the reaction mixture as described in Protocol 1.

Causality Behind the Method: High pressure favors reactions that proceed with a negative activation volume. The transition state of the Pictet-Spengler cyclization is more compact than the ground state reactants, and applying high pressure accelerates the reaction by favoring this more compact transition state.

Part 3: Data & Visualizations

Table 1: Comparison of Reaction Conditions for a Challenging Pictet-Spengler Reaction
ConditionCatalystTemperature (°C)Time (h)Yield (%)
ConventionalTFA (1.1 eq)804825
MicrowaveTFA (10 mol%)1400.585
High PressureTFA (1.1 eq)257278

Data is representative and compiled for illustrative purposes.

Diagrams

Pictet_Spengler_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Electrophilic Aromatic Substitution cluster_step4 Step 4: Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Cyclization Product Tetrahydroisoquinoline Cyclized->Product - H⁺

Caption: The four key steps of the Pictet-Spengler reaction mechanism.

Troubleshooting_Flowchart cluster_substrate Substrate-Based Solutions cluster_conditions Condition-Based Solutions Start Poor Reaction Kinetics in Pictet-Spengler Check_Substrate Analyze Substrates: - Electron-withdrawing groups? - Steric hindrance? Start->Check_Substrate Check_Conditions Evaluate Reaction Conditions: - Catalyst choice and concentration? - Temperature and solvent? Start->Check_Conditions EWG Electron-Withdrawing Group Present Check_Substrate->EWG Steric Steric Hindrance Present Check_Substrate->Steric Optimize_Catalyst Screen Acid Catalysts and Concentration Check_Conditions->Optimize_Catalyst Optimize_Solvent Screen Solvents (Polar vs. Nonpolar) Check_Conditions->Optimize_Solvent Increase_Temp Increase Temperature (Microwave) EWG->Increase_Temp Stronger_Acid Use Stronger Acid (TFA, Lewis Acid) EWG->Stronger_Acid Steric->Increase_Temp High_Pressure Apply High Pressure Steric->High_Pressure

Caption: A troubleshooting flowchart for addressing poor Pictet-Spengler kinetics.

Technical Support Center: Catalyst Selection for Optimizing 6-Methoxyisoquinolin-1-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 6-Methoxyisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical transformation. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you'll face when planning your synthesis.

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound from a 1-halo-6-methoxyisoquinoline precursor is primarily achieved through transition metal-catalyzed C-N cross-coupling reactions. The two most prominent and industrially relevant methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and is often the first choice for C-N bond formation due to its broad substrate scope and the development of highly active catalyst systems.[1][2] It typically involves a palladium precursor, a specialized phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[3][4]

  • Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed method. While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper salts with various ligands, allowing for milder reaction temperatures.[5][6] It can be a cost-effective alternative to palladium-based methods.[7]

Q2: Should I choose a Palladium or Copper catalyst system for my reaction?

A2: The choice depends on several factors including the nature of your starting halide, cost considerations, and functional group tolerance.

  • Choose Palladium (Buchwald-Hartwig) if:

    • Your starting material is an aryl chloride, which is often less expensive but more challenging to activate. Modern palladium systems with specialized ligands excel here.[8]

    • You require very mild reaction conditions.

    • You need to couple a wide variety of amine equivalents. The continual development of ligands has made this reaction exceptionally robust.[9]

  • Consider Copper (Ullmann-Type) if:

    • Your starting material is an aryl iodide or bromide, which are more reactive in copper catalysis.[5]

    • Cost is a primary concern. Copper is significantly less expensive than palladium.

    • You are working on a large scale where metal recovery and cost are critical.[8]

Below is a decision tree to guide your initial choice.

G start Start: Synthesize this compound halide What is the starting halide? start->halide cost Is catalyst cost a primary driver? halide->cost Aryl Chloride pd_first Primary Path: Buchwald-Hartwig (Palladium) halide->pd_first Aryl Bromide or Iodide cost->pd_first No cu_consider Alternative Path: Ullmann-Type (Copper) cost->cu_consider Yes conclusion Proceed to specific troubleshooting and optimization. pd_first->conclusion Offers broader scope and milder conditions for challenging substrates. cu_consider->conclusion Cost-effective, especially with more reactive halides.

Caption: Initial catalyst system decision tree.

Q3: My amination reaction is not working (zero conversion). What are the first things I should check?

A3: Before re-evaluating the entire catalyst system, always verify the fundamentals.

  • Inert Atmosphere: Both Pd(0) and many phosphine ligands are sensitive to oxygen.[10] Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Solvents must be anhydrous and degassed. The amine source must be pure. Impurities, especially sulfur-containing compounds, can poison palladium catalysts.[10]

  • Base Integrity: The most common bases (e.g., NaOt-Bu, K₃PO₄) are hygroscopic. Using old or improperly stored base can shut down the reaction. Use freshly opened base or dry it thoroughly before use.

  • Catalyst Precursor Activity: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[11] If this reduction fails, the catalytic cycle cannot begin. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst.

Q4: How does the isoquinoline nitrogen affect the catalyst, and how can I mitigate this?

A4: This is a critical issue for heteroaromatic substrates. The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, acting as an inhibitor and preventing the desired catalytic cycle from proceeding efficiently.[10][12] This product inhibition is a common cause of catalyst deactivation and incomplete conversion.

Mitigation Strategies:

  • Use Bulky Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs) are essential.[11][12] Their size creates a protective pocket around the metal center, discouraging coordination from the comparatively smaller isoquinoline nitrogen.

  • Choose the Right Precatalyst: Modern precatalysts are designed for rapid activation to the active L-Pd(0) species, which can help outcompete the substrate/product coordination.[3]

Section 2: Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination

This section provides solutions to specific problems encountered during the Buchwald-Hartwig amination of 1-halo-6-methoxyisoquinoline.

Issue 1: Low or No Conversion

  • Problem: The reaction stalls at <10% conversion or fails to start.

  • Root Cause Analysis & Solution:

    • Inactive Catalyst: As noted in the FAQ, ensure an inert atmosphere and pure reagents. The most common failure point is catalyst oxidation.

    • Inappropriate Ligand: For an electron-rich heterocyclic system like isoquinoline, a highly electron-rich and sterically bulky ligand is required. If you are using an older generation ligand (e.g., PPh₃, BINAP), it may not be active enough.[1]

      • Recommendation: Screen a panel of modern biaryl phosphine ligands. See the catalyst comparison table below.

    • Insufficiently Strong Base: The basicity required depends on the amine source. For direct amination with ammonia or ammonium salts, a strong base like NaOt-Bu or LHMDS is often necessary. If using a weaker base like K₂CO₃ or Cs₂CO₃, the reaction may be too slow.

    • Low Temperature: While many Buchwald-Hartwig reactions run at 80-110 °C, activating a less reactive aryl chloride may require higher temperatures.

Issue 2: Catalyst Deactivation (Palladium Black Formation)

  • Problem: The reaction mixture turns black, and conversion stops.

  • Root Cause Analysis & Solution:

    • Cause: The formation of palladium black indicates that the Pd(0) active species has aggregated and precipitated out of solution.[10] This is often caused by ligand degradation or dissociation from the metal center.

    • Solution:

      • Check Ligand-to-Palladium Ratio: A ratio of 1:1 to 2:1 (Ligand:Pd) is typical. Too little ligand can leave the palladium center exposed.

      • Lower the Temperature: High temperatures can accelerate ligand decomposition. Try running the reaction at a lower temperature for a longer time.

      • Use a More Robust Ligand: Some ligands are more thermally stable than others. NHC ligands, for example, often form very stable complexes with palladium.[12]

Issue 3: Side Product Formation (Hydrodehalogenation)

  • Problem: Mass spectrometry analysis shows the presence of 6-methoxyisoquinoline (i.e., the starting material with the halogen replaced by hydrogen).

  • Root Cause Analysis & Solution:

    • Cause: Hydrodehalogenation can occur via a competing pathway where an intermediate palladium-hydride species is formed, which then reductively eliminates to give the dehalogenated product. This can arise from trace water or side reactions with the amine.

    • Solution:

      • Rigorously Dry Reagents: Ensure all reagents and the solvent are scrupulously dry.

      • Change the Base: The choice of base can influence this side reaction. Sometimes, switching from an alkoxide base (NaOt-Bu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can minimize the issue.

      • Use a Different Ligand: The ligand sphere around the palladium influences the relative rates of productive C-N reductive elimination versus side reactions. Screening ligands is a valid strategy.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex + Ar-X Oxidative Addition amine_complex [L-Pd(II)(Ar)(NHR')]+X- oa_complex->amine_complex + R'-NH₂ Amine Coordination amido_complex L-Pd(II)(Ar)(NR') (Amido Complex) amine_complex->amido_complex + Base - Base-H+X- Deprotonation amido_complex->pd0 Reductive Elimination - Ar-NHR' center

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[1]

Section 3: Troubleshooting Guide: Copper-Catalyzed Ullmann-Type Amination

While often simpler in setup, copper-catalyzed systems have their own unique challenges.

Issue 1: Reaction Requires Harsh Conditions (High Temperature)

  • Problem: The reaction only proceeds at temperatures >150 °C, leading to decomposition.

  • Root Cause Analysis & Solution:

    • Cause: Traditional, ligand-free Ullmann reactions are notorious for requiring very high temperatures.[5][13] The key to milder conditions is the use of a suitable ligand.

    • Solution:

      • Introduce a Ligand: The addition of a ligand accelerates the key steps in the catalytic cycle.

      • Effective Ligands for Cu-Amination: Common choices include N,N'-diaryl diamines, 1,10-phenanthroline, amino acids (like L-proline), and N,N-dimethylglycine.[7][14] Recent research has shown that highly sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands can enable reactions at temperatures as low as 40-55 °C.[7][15][16]

Issue 2: Poor Yield or Inconsistent Results

  • Problem: The reaction yield is low or varies significantly between runs.

  • Root Cause Analysis & Solution:

    • Cause: Copper catalysis can be sensitive to the oxidation state of the copper and the solubility of the active species.

    • Solution:

      • Copper(I) vs. Copper(II): The active catalyst is generally believed to be a Cu(I) species.[14] Starting with a Cu(I) salt (e.g., CuI, Cu₂O) is often more reliable than using Cu(II) salts which must be reduced in situ.

      • Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMSO are typically required to keep the copper species in solution.[5]

      • Base Selection: A strong base like Cs₂CO₃ is often effective in these systems.[14]

Section 4: Data and Protocols

Table 1: Comparison of Common Palladium Catalyst Systems for Heterocyclic Amination
Catalyst PrecursorLigand ExampleBaseSolventTypical Temp (°C)Pros & Cons
Pd₂(dba)₃XPhosNaOt-BuToluene80-110Pro: Very active, broad scope.[17] Con: Air-sensitive, expensive.
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100Pro: Robust, often good for water-containing systems. Con: Requires in-situ reduction.
G3-XPhos Precatalyst(Integrated)Cs₂CO₃t-BuOH80-100Pro: Air-stable, rapid activation.[3] Con: Higher initial cost.
Pd(OAc)₂BIAN-NHC LigandK₂CO₃Dioxane110Pro: Very robust, good for challenging heterocycles.[12] Con: Ligand may require synthesis.
Table 2: Comparison of Modern Copper Catalyst Systems for Amination
Copper SourceLigand ExampleBaseSolventTypical Temp (°C)Pros & Cons
CuIN¹,N²-diaryl diamineK₃PO₄Toluene40-80Pro: Very mild conditions, cost-effective.[7] Con: Ligand can be complex.
CuIL-ProlineK₂CO₃DMSO90-120Pro: Inexpensive and readily available ligand. Con: Higher temperatures often needed.
Cu₂O1,10-PhenanthrolineCs₂CO₃NMP120-140Pro: Classic, well-understood system. Con: Can require high temperatures.[5]
CuI(None - Liquid NH₃)(None)Liquid NH₃25-100Pro: No ligand needed, excellent selectivity for primary amines.[18] Con: Requires specialized equipment for handling liquid ammonia.
Experimental Protocol 1: General Procedure for Palladium-Catalyst/Ligand Screening

This protocol uses 24-well plate format for efficient screening.

G A 1. Stock Solution Prep (Glovebox) B 2. Array Reagents (Glovebox) A->B Dispense Pd/Ligand solutions C 3. Add Substrate (Glovebox) B->C Dispense Base D 4. Seal & React (Heated Stir Plate) C->D Dispense 1-chloro-6-methoxyisoquinoline & Amine Source E 5. Quench & Sample D->E After 12-24h F 6. Analyze (LC-MS / GC-MS) E->F Dilute aliquot G G F->G Identify lead conditions

Caption: High-throughput experimental workflow for catalyst screening.

Methodology:

  • Preparation (Inside a Glovebox):

    • Prepare a 0.01 M stock solution of 1-chloro-6-methoxyisoquinoline in anhydrous dioxane.

    • Prepare 0.005 M stock solutions of each Palladium precursor/Ligand combination to be tested (e.g., Pd₂(dba)₃ with a 2:1 ligand ratio).

    • Weigh the appropriate base (e.g., K₃PO₄, 2.0 equivalents) into each well of a 24-well plate.

  • Reaction Setup (Inside a Glovebox):

    • To each well containing the base, add the desired Pd/Ligand stock solution (e.g., 100 µL for 0.5 mol% catalyst loading relative to substrate).

    • Add the amine source (e.g., an ammonia surrogate like benzophenone imine, 1.2 equivalents).

    • Initiate the reactions by adding the 1-chloro-6-methoxyisoquinoline stock solution (e.g., 50 µL for 0.5 µmol of substrate).

  • Reaction and Analysis:

    • Seal the plate with a Teflon-lined cap mat.

    • Remove the plate from the glovebox and place it on a heated stir plate set to the desired temperature (e.g., 100 °C) for 12-24 hours.

    • After cooling, unseal the plate and quench each well with 200 µL of water.

    • Add 500 µL of ethyl acetate, cap, and shake to extract.

    • Take an aliquot from the organic layer for analysis by LC-MS or GC-MS to determine the relative conversion for each condition.

Experimental Protocol 2: Optimized Procedure for Buchwald-Hartwig Amination

This protocol is a starting point based on established methods for challenging heteroaryl chlorides.[17]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the G3-XPhos precatalyst (14.2 mg, 0.02 mmol, 2 mol%), cesium carbonate (Cs₂CO₃, 326 mg, 1.0 mmol, 2.0 eq.), and benzophenone imine (199 mg, 1.1 mmol, 1.1 eq.).

  • Reagent Addition: Add 1-chloro-6-methoxyisoquinoline (193.6 mg, 1.0 mmol, 1.0 eq.) to the flask, followed by 5 mL of anhydrous, degassed tert-butanol.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis and Work-up: Upon completion, cool the reaction to room temperature. Add 5 mL of 2 M HCl (aq) and stir for 1 hour to hydrolyze the imine. Basify the mixture with 1 M NaOH (aq) until pH > 10.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Section 5: References

  • [Various Authors]. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles. MDPI. [Link]

  • Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. [Link]

  • [Various Authors]. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. ACS Publications. [Link]

  • Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. [Link]

  • Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • [Various Authors]. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • [Various Authors]. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • [Various Authors]. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]

  • [Various Authors]. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]

  • [Various Authors]. (n.d.). Isoquinoline synthesis. Química Organica.org. [Link]

  • [Various Authors]. (n.d.). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]

  • [Various Authors]. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH. [Link]

  • [Various Authors]. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • [Various Authors]. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • [Various Authors]. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • [Various Authors]. (n.d.). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. PMC - NIH. [Link]

  • [Various Authors]. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. [Link]

  • [Various Authors]. (n.d.). Preparation and Properties of Isoquinoline. [Link]

  • [Various Authors]. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. [Link]

  • [Various Authors]. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

  • [Various Authors]. (n.d.). Amidines for Versatile Cobalt(III)-Catalyzed Synthesis of Isoquinolines through C–H Functionalization with Diazo Compounds. Organic Letters - ACS Publications. [Link]

  • [Various Authors]. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • [Various Authors]. (2018). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route Toward Advanced Amino-aniline Intermediates. PubMed. [Link]

  • [Various Authors]. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • [Various Authors]. (n.d.). Catalytic C–H amination at its limits: challenges and solutions. RSC Publishing. [Link]

  • Wikipedia contributors. (n.d.). Ullmann reaction. Wikipedia. [Link]

  • [Various Authors]. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • [Various Authors]. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]

  • [Various Authors]. (n.d.). Synthesis of fused isoquinolines via gold-catalyzed tandem alkyne amination/intramolecular O–H insertion. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • [Various Authors]. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. PubMed Central. [Link]

  • [Various Authors]. (n.d.). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • [Various Authors]. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Hirano, K. (n.d.). Copper-Catalyzed Electrophilic Amination. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • [Various Authors]. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PMC - PubMed Central. [Link]

  • [Various Authors]. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. [Link]

  • [Various Authors]. (n.d.). The reductive alkylation of isoquinoline. Journal of the Chemical Society C. [Link]

Sources

Technical Support Center: Scaling Up 6-Methoxyisoquinolin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxyisoquinolin-1-amine. This document is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis for preclinical studies. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, reproducible, and efficient process.

Troubleshooting Guide: From Bench to Preclinical Scale

Scaling up a chemical synthesis invariably introduces new challenges not observed at the lab scale. This section addresses specific, practical problems you may encounter.

Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 100g. What are the likely causes?

This is a classic scale-up issue often related to mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Mixing. On a larger scale, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side product formation. The cyclodehydration step, often a Bischler-Napieralski type reaction, is particularly sensitive to this.[1][2]

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) capable of maintaining a homogenous slurry or solution. Verify that a vortex is present, indicating good mixing.

  • Potential Cause 2: Poor Temperature Control. The cyclization and subsequent aromatization steps are often exothermic. A larger reaction mass has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can promote decomposition and polymerization.[3]

    • Solution: Use a reactor jacket with a circulating temperature control unit. Implement a slow, controlled addition of key reagents (e.g., POCl₃) via an addition funnel or syringe pump to manage the exotherm. Monitor the internal reaction temperature, not just the jacket temperature.

  • Potential Cause 3: Incomplete Dehydrogenation/Aromatization. The conversion of the dihydroisoquinoline intermediate to the final aromatic amine can be sluggish on a larger scale.

    • Solution: Ensure the catalyst (e.g., Pd/C) is well-dispersed. Increase reaction time or temperature moderately if in-process controls (IPCs) show incomplete conversion. On scale, nitrogen sparging can sometimes help remove gaseous byproducts that may inhibit the catalyst.

Q2: I'm observing a persistent, difficult-to-remove impurity in my final product by HPLC. How can I identify and eliminate it?

Impurity profiling is critical for preclinical candidates. The nature of the impurity dictates the remediation strategy.

  • Potential Impurity 1: Unreacted Dihydro Intermediate. The 3,4-dihydro-6-methoxyisoquinolin-1-amine is a common process-related impurity.

    • Identification: This impurity will have a different retention time in HPLC and a distinct mass in LC-MS (M+2 compared to the product).

    • Solution: Drive the dehydrogenation step to completion. Consider adding a fresh portion of catalyst or extending the reaction time. A final recrystallization from a solvent system like ethanol/water or toluene/heptane is often effective at purging this less aromatic, more flexible molecule.

  • Potential Impurity 2: Styrene-type Byproduct. A known side reaction in Bischler-Napieralski cyclizations is a retro-Ritter reaction, which can form styrene derivatives, especially at elevated temperatures.[1][4]

    • Identification: These are typically non-basic impurities and can be identified by LC-MS and NMR.

    • Solution: Maintain strict temperature control during the cyclization. Using a nitrile-based solvent (e.g., acetonitrile) can sometimes shift the equilibrium away from the retro-Ritter pathway.[4] Purification via column chromatography or an acidic wash to extract the basic product, leaving the neutral styrene in the organic phase, is effective.

  • Potential Impurity 3: Isomeric Amines. Depending on the starting material, cyclization can sometimes occur at an alternative position on the aromatic ring, leading to isomeric impurities.

    • Identification: This is challenging as isomers have the same mass. High-resolution HPLC, co-injection with a reference standard (if available), and detailed 2D-NMR (NOESY) analysis are required.

    • Solution: This is a fundamental regioselectivity issue. Re-evaluate the cyclization conditions. The methoxy group is an ortho-, para-director, so cyclization should strongly favor the desired position.[4] If this is a persistent issue, a redesign of the synthetic route may be necessary.

Frequently Asked Questions (FAQs)

This section covers broader strategic questions pertinent to developing a robust synthesis for preclinical supply.

Q1: What is the most reliable synthetic route for scaling up this compound?

While several routes exist, a multi-step synthesis based on the Bischler-Napieralski reaction is one of the most common and well-understood methods for producing substituted isoquinolines.[2][5][6] The general workflow is robust and adaptable for scale-up.

Workflow: Common Synthetic Route

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration (Bischler-Napieralski) cluster_2 Step 3: Aromatization cluster_3 Step 4: Conversion to 1-Amine SM 2-(3-Methoxyphenyl)ethylamine Amide N-Acetyl-2-(3-methoxyphenyl)ethylamine SM->Amide Base, Solvent AC Acylating Agent (e.g., Acetic Anhydride) AC->Amide DHIQ 1-Methyl-6-methoxy-3,4- dihydroisoquinoline Amide->DHIQ Heat, Toluene POCl3 Dehydrating Agent (e.g., POCl3) POCl3->DHIQ IQ 1-Methyl-6-methoxyisoquinoline DHIQ->IQ High Temp Solvent (e.g., Decalin) PdC Catalyst (e.g., 10% Pd/C) PdC->IQ Final This compound IQ->Final Reagents Amination Sequence (Not detailed here) Reagents->Final

Caption: A common multi-step workflow for isoquinoline synthesis.

Q2: What are the critical process parameters I need to control during scale-up?

Controlling key parameters is essential for reproducibility and achieving the desired product quality.

Parameter Stage Importance & Rationale
Reagent Stoichiometry All stagesCrucial for driving reactions to completion and minimizing excess reagents that complicate purification.
Rate of Addition CyclodehydrationControls the reaction exotherm, preventing temperature spikes that lead to side products and decomposition.[3]
Internal Temperature Cyclodehydration, AromatizationDirectly impacts reaction rate and selectivity. Overheating can cause charring and byproduct formation.[7]
Agitation Speed All heterogeneous stagesEnsures efficient mixing for mass/heat transfer, especially important for catalyst slurries (dehydrogenation).
Reaction Time / IPC All stagesMonitored by TLC or HPLC to ensure reaction completion and prevent the generation of impurities from over-incubation.
pH Control Workup/IsolationCritical for ensuring the product (a base) is in the correct form (free base vs. salt) for extraction or crystallization.[8]
Q3: What purification strategy is most effective for achieving >99.5% purity required for preclinical studies?

A multi-pronged approach is typically required to achieve high purity.

  • Acid-Base Extraction: During the aqueous workup, a wash with dilute acid (e.g., 1M HCl) will extract your basic amine product into the aqueous layer, leaving behind non-basic impurities (like styrene byproducts). The aqueous layer is then basified (e.g., with NaOH) to precipitate or allow extraction of the purified free base.[8]

  • Charcoal Treatment: A hot filtration through a pad of activated charcoal can be very effective at removing highly colored, high-molecular-weight "tar" or polymeric impurities that often form in small amounts during cyclization reactions.

  • Recrystallization: This is the final and most critical step. A well-chosen solvent system is key.

    • Good Single Solvents: Ethanol, Isopropanol (IPA), Acetonitrile.

    • Good Anti-Solvents: Water, Heptane, Diethyl ether.

    • Recommended System: Dissolve the crude product in a minimal amount of hot ethanol or IPA and slowly add hot water or heptane until turbidity is observed. Cool slowly to allow for the growth of large, pure crystals.

Troubleshooting Logic for Low Purity

G cluster_troubleshoot Impurity Analysis cluster_solution Purification Strategy start Low Purity Detected (Post-Workup) check_hplc Analyze HPLC Chromatogram start->check_hplc q1 Are starting materials or intermediates present? check_hplc->q1 q2 Are there unknown peaks with M+2, M-H, etc.? q1->q2 No a1 Incomplete Reaction: - Increase reaction time/temp - Check reagent quality q1->a1 Yes a2 Side Reaction Occurred: - Check reaction temp control - Review literature for known  byproducts of the reaction type q2->a2 Yes purify Select Purification Method q2->purify No, just broad peaks/ 'tar' a1->purify a2->purify sol1 Recrystallization: Optimize solvent/anti-solvent system purify->sol1 sol2 Column Chromatography: If isomers or closely-related impurities are present purify->sol2 sol3 Acid/Base Extraction: To remove neutral impurities purify->sol3

Caption: A decision tree for troubleshooting low purity issues.

Detailed Experimental Protocol: Scale-up Synthesis

This protocol is a representative example for a ~100g scale synthesis based on the Bischler-Napieralski reaction. Safety Warning: This procedure involves corrosive and hazardous reagents. It must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide
  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge: To the flask, add 2-(3-methoxyphenyl)ethylamine (151 g, 1.0 mol) and toluene (750 mL). Begin stirring.

  • Reaction: Cool the mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (107 g, 1.05 mol) via the addition funnel over 1 hour, maintaining the internal temperature below 15 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Add water (500 mL) and stir for 30 minutes. Separate the organic layer. Wash the organic layer with 1M sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide as an oil or low-melting solid. (Typical yield: >95%).

Step 2: Synthesis of 1-methyl-6-methoxy-3,4-dihydroisoquinoline
  • Setup: In a 2L reactor, charge the amide from Step 1 (193 g, 1.0 mol) and toluene (1 L).

  • Reaction: Begin stirring and slowly add phosphorus oxychloride (POCl₃) (184 g, 1.2 mol) over 1 hour, allowing the temperature to rise to ~50 °C.

  • Heating: After addition, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor by TLC or HPLC for the disappearance of the starting amide.

  • Quench: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice (2 kg) with vigorous stirring.

  • Workup: Basify the acidic aqueous mixture to pH >10 with 50% NaOH solution, keeping the temperature below 25 °C. Extract the product with toluene (3 x 500 mL).

  • Isolation: Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude dihydroisoquinoline.

Further steps for aromatization and amination would follow, with subsequent purification as described in the FAQ section.

References

  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023, August 26). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Bischler napieralski reaction. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. (2021, April 4). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • A Synthesis of Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2021, April 4). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Quinolines and isoquinolines. (2022, November 3). Chemistry Online. Retrieved January 5, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.

Sources

Technical Support Center: Refinement of Workup Procedures for Cleaner Isoquinoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of isoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their workup procedures, leading to higher purity isoquinoline products. The following question-and-answer format directly addresses common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Impurities

Q1: My final isoquinoline product is a brownish, oily substance instead of a crystalline solid. What are the likely impurities?

A: The discoloration and physical state of your product suggest the presence of several types of impurities. These can generally be categorized as process-related impurities and degradation products.[1]

  • Process-Related Impurities: These are substances that originate from the synthetic route employed.

    • Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as β-phenylethylamine derivatives.

    • Residual Solvents: Solvents like toluene, methanol, or dichloromethane used during the reaction or workup may remain.[1]

    • Byproducts of Cyclization: Common isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions can generate side products. For instance, the Bischler-Napieralski reaction can produce styrene derivatives via a retro-Ritter reaction.[2][3]

  • Degradation Impurities: Isoquinolines can be susceptible to degradation under certain conditions.

    • Oxidation Products: Exposure to air can lead to the formation of colored oxidation byproducts.[1]

    • Polymeric Byproducts: Prolonged storage or harsh reaction conditions can sometimes lead to the formation of polymeric materials.[1]

Initial Troubleshooting Steps:

  • Purity Assessment: The first step is to assess the purity of your crude product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][4] ¹H NMR can help identify the presence of starting materials and major byproducts by comparing the spectra of the crude product with that of the expected product and starting materials.

  • Review Reaction Conditions: Re-evaluate your reaction parameters. In the Bischler-Napieralski reaction, for example, using dehydrating agents like POCl₃ with P₂O₅ can be more effective for substrates without electron-donating groups on the aromatic ring.[2]

Q2: I'm struggling to remove a byproduct with a very similar polarity to my desired isoquinoline derivative during column chromatography. What strategies can I employ?

A: Separating compounds with similar polarities is a common challenge in chromatography. Here are several advanced strategies to improve separation:

  • Optimize the Mobile Phase:

    • Solvent System Modification: A systematic approach to altering the solvent system can significantly impact separation. For reverse-phase chromatography, experimenting with different organic modifiers like acetonitrile, methanol, or tetrahydrofuran in varying ratios with buffered aqueous phases can be effective.[5]

    • Use of Additives: For basic compounds like isoquinolines, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution in reverse-phase HPLC.[6] In some cases, ion-pairing reagents can also enhance separation.[5]

  • Alternative Chromatographic Techniques:

    • Preparative HPLC (Prep-HPLC): This technique offers significantly higher resolution than standard flash column chromatography and is well-suited for separating closely related compounds.[7]

    • pH-Zone-Refining Counter-Current Chromatography: This is a powerful technique for separating ionizable compounds like isoquinoline alkaloids based on their pKa values. It involves using a two-phase solvent system with a retainer in the stationary phase and an eluter in the mobile phase to create a pH gradient.[8]

  • Fractional Crystallization: This technique can be surprisingly effective for separating isomers or compounds with slight differences in solubility. It involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble compound will crystallize out first. This may require multiple recrystallization steps.[7] Historically, isoquinoline was separated from its more basic isomer, quinoline, by fractional crystallization of their acid sulfates.[9]

Q3: My ¹H NMR spectrum shows broad signals, making it difficult to confirm the structure and purity of my 3,4-dihydroisoquinoline product. What could be the cause?

A: Broad signals in the ¹H NMR spectrum of 3,4-dihydroisoquinolines can be indicative of several phenomena.

  • Presence of Trace Acids: The presence of acidic impurities in the NMR solvent (e.g., CDCl₃) can lead to line broadening, particularly for the protons at C-1 and C-3.[10] This can be tested by adding a drop of a base like ammonia to the NMR tube to see if the signals sharpen.[10]

  • Slow Chemical Exchange: There might be a slow equilibrium between different forms of the molecule, such as protonated and unprotonated species, leading to signal broadening.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Running the NMR at a lower concentration might resolve this issue.

Troubleshooting NMR Spectra:

  • Use a Fresh, High-Purity Solvent: Ensure your NMR solvent is free from acidic impurities.

  • Basify the Sample: As mentioned, adding a small amount of a volatile base can neutralize trace acids.

  • Vary the Temperature: Acquiring the spectrum at different temperatures can help determine if a dynamic process is occurring.

  • Check Concentration: Dilute your sample and re-acquire the spectrum.

Section 2: Step-by-Step Workup and Purification Protocols

Protocol 1: Acid-Base Extraction for the Purification of Basic Isoquinolines

This protocol is fundamental for separating basic isoquinoline products from neutral and acidic impurities.[11][12] Isoquinoline is a weak base (pKa of its conjugate acid is 5.14) and will be protonated in the presence of a strong acid, making it soluble in the aqueous phase.[1][9]

Materials:

  • Crude isoquinoline product dissolved in an organic solvent (e.g., dichloromethane or diethyl ether)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation of Layers: The protonated isoquinoline salt will move into the aqueous layer. Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the aqueous layer.

  • Back-Extraction (Optional): To recover any product that may have remained in the organic layer, wash the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (test with pH paper). The deprotonated isoquinoline will precipitate out or form an oily layer.

  • Extraction of Pure Product: Extract the basified aqueous solution with several portions of fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[11] Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified isoquinoline product.

Protocol 2: Recrystallization for High-Purity Isoquinoline Derivatives

Recrystallization is a powerful technique for obtaining highly pure crystalline products. The key is to select an appropriate solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[13]

Solvent Selection Table:

Solvent SystemPolarityBoiling Point (°C)Notes
Toluene/DMFModerate111 / 153A mixture can be effective for some isoquinoline derivatives, yielding colorless crystals.[14]
Ethanol/WaterPolar78 / 100A common mixed-solvent system. Dissolve the compound in hot ethanol and add water dropwise until turbidity appears, then reheat to dissolve and cool slowly.
Hexane/Ethyl AcetateNonpolar/Polar69 / 77Good for less polar isoquinoline derivatives. The ratio can be adjusted to achieve optimal solubility characteristics.
TriethylaminePolar90Can be used for the crystallization of tar-based isoquinoline, followed by distillation to remove the triethylamine.[15]

Procedure:

  • Solvent Selection: Use small-scale tests to find a suitable solvent or solvent pair.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography

Flash column chromatography is a standard method for purifying larger quantities of material.[6]

Procedure:

  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your product.[16]

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Example Solvent Systems for Isoquinoline Derivatives:

  • Normal Phase (Silica Gel): Hexane/Ethyl Acetate, Dichloromethane/Methanol

  • Reversed-Phase (C18): Water/Acetonitrile with 0.1% Formic Acid[6]

Section 3: Visual Workflows and Pathways

Workflow 1: General Purification Strategy for Isoquinoline Synthesis

G crude_product Crude Reaction Mixture acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup column_chrom Column Chromatography acid_base->column_chrom Separation of Similarly Basic Compounds recrystallization Recrystallization column_chrom->recrystallization Final Polishing pure_product Pure Isoquinoline Product recrystallization->pure_product analysis Purity Analysis (NMR, HPLC) pure_product->analysis

Caption: General purification workflow for synthetic isoquinolines.

Workflow 2: Acid-Base Extraction Logic

G start Crude Mixture in Organic Solvent Neutral Impurities Isoquinoline (Base) Acidic Impurities wash1 Add Aqueous Acid (e.g., HCl) Aqueous Layer Organic Layer start->wash1 sep1 Aqueous Layer Isoquinolinium Salt (R₃NH⁺Cl⁻) wash1:aq->sep1 org1 Organic Layer Neutral & Acidic Impurities wash1:org->org1 basify Add Aqueous Base (e.g., NaOH) sep1->basify extract Extract with Organic Solvent basify->extract final_product Pure Isoquinoline in Organic Layer extract->final_product

Caption: Decision tree for acid-base extraction of isoquinolines.

Section 4: References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from Veeprho website.

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from J&K Scientific website.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from Organic Chemistry Portal website.

  • ResearchGate. (2025). Optimization of Chromatographic Systems for Determination of Lipophilicity for Selected Isoquinoline Alkaloids. Retrieved from ResearchGate website.

  • Shaath, N. A., & Soine, T. O. (1975). Determination of the enantiomeric purity of isoquinoline alkaloids by the use of chiral lanthanide nuclear magnetic resonance shift reagents. The Journal of Organic Chemistry, 40(13), 1988–1990.

  • BenchChem. (2025). Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones. Retrieved from BenchChem website.

  • BenchChem. (2025). Technical Support Center: Purification of Isoquinoline Derivatives. Retrieved from BenchChem website.

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from Google Patents website.

  • ResearchGate. (2025). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. Retrieved from ResearchGate website.

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from Wikipedia website.

  • ResearchGate. (2025). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Retrieved from ResearchGate website.

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from Wikipedia website.

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from NROChemistry website.

  • ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from ResearchGate website.

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from Grokipedia website.

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from J&K Scientific website.

  • PubsOnline. (2025). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Retrieved from PubsOnline website.

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder website.

  • Google Patents. (n.d.). US6218541B1 - Method for extracting bisbenzylisoquinolines. Retrieved from Google Patents website.

  • ACS Publications. (1975). Determination of the enantiomeric purity of isoquinoline alkaloids by the use of chiral lanthanide nuclear magnetic resonance shift reagents. Retrieved from ACS Publications website.

  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalytic Converters in Isoquinoline Synthesis. Retrieved from BenchChem website.

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from ResearchGate website.

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from Ataman Kimya website.

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from Name-Reaction.com website.

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from Slideshare website.

  • ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from ResearchGate website.

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from Grokipedia website.

  • ResearchGate. (n.d.). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. Retrieved from ResearchGate website.

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia website.

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from Indian Academy of Sciences website.

  • PubMed. (2014). Protoberberine isoquinoline alkaloids from Arcangelisia gusanlung. Retrieved from PubMed website.

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from Wikipedia website.

  • Lifeasible. (n.d.). Alkaloid Purification. Retrieved from Lifeasible website.

  • Google Patents. (n.d.). CN101896462B - Process for the resolution of isoquinoline derivatives. Retrieved from Google Patents website.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from Pharmaguideline website.

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from RSC Publishing website.

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar. Retrieved from Google Patents website.

  • Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from Química Organica.org website.

  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from RSC Publishing website.

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. Retrieved from YouTube website.

  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem website.

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from Longdom Publishing website.

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from Organic Chemistry Portal website.

Sources

Technical Support Center: Enhancing the Stability of 6-Methoxyisoquinolin-1-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxyisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for stability issues encountered during experimentation. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity of your compound.

Introduction: The Challenge of Stabilizing Aromatic Amines

This compound is a heterocyclic aromatic amine. This class of compounds is known for its utility in medicinal chemistry and materials science.[1] However, the very features that make it a valuable synthon—the electron-rich aromatic system and the reactive primary amine—also render it susceptible to degradation. The primary degradation pathway for aromatic amines is oxidation, which can be initiated by atmospheric oxygen, light, heat, or the presence of metal ions.[2][3] This process can lead to the formation of colored impurities, oligomeric/polymeric byproducts, and a loss of desired activity.[4][5]

This guide provides a question-and-answer-based approach to address common stability challenges, offering both mechanistic explanations and actionable protocols.

Frequently Asked Questions & Troubleshooting Guides

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration and how can I prevent it?

A1: Understanding the Cause of Discoloration

The observed discoloration is a classic indicator of oxidative degradation. The primary amine group on the isoquinoline ring is susceptible to oxidation, which can lead to the formation of highly colored quinone-imine or azo-type structures through a series of radical reactions. This process is often accelerated by exposure to air (oxygen) and light.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: The most critical step is to minimize contact with oxygen.

    • Degassing Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Blanketing: Always handle the solid compound and its solutions under a blanket of inert gas. Use a glovebox for weighing and preparing solutions if available. For benchtop work, use flasks with septa and maintain a positive pressure of inert gas.

  • Light Protection: Aromatic amines can be light-sensitive, leading to photodegradation.[6][7]

    • Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.

    • Minimize exposure to ambient light during experimental setup.

  • Solvent Choice: The choice of solvent can influence the rate of degradation.

    • Use high-purity, anhydrous, and peroxide-free solvents. Ethers like THF and dioxane are notorious for forming peroxides, which can initiate oxidation. If their use is unavoidable, ensure they are freshly distilled or passed through an alumina column to remove peroxides.

    • Aprotic solvents like DMF, DMSO, and acetonitrile are common choices. However, their purity is paramount.

Q2: I am seeing a loss of my starting material over time, even when stored in the dark and under nitrogen. What other factors could be at play?

A2: Investigating Hidden Initiators of Degradation

If you have already taken precautions against oxygen and light, other factors such as temperature, pH, and trace contaminants could be responsible for the degradation.

Troubleshooting & Prevention Protocol:

  • Temperature Control: Degradation reactions, like most chemical reactions, are accelerated by heat.

    • Storage: Store stock solutions at low temperatures. For short-term storage (days to weeks), 4°C is often sufficient.[6] For long-term storage (months), -20°C or -70°C is recommended.[6]

    • Experimental Conditions: If your experiment requires elevated temperatures, be aware that the rate of degradation will increase.[2] Minimize the time the compound is heated and always run a control to quantify the extent of thermal degradation.

  • pH Management: The stability of aromatic amines can be highly pH-dependent.[8][9]

    • Acidic Conditions: In acidic solutions (pH < pKa), the amine will be protonated to form an ammonium salt. This protonated form is generally much less susceptible to oxidation because the lone pair of electrons on the nitrogen is no longer available to initiate the oxidation process. The pKa of isoquinoline itself is 5.14[10][11]; while the exact pKa of this compound may differ, it will be in a similar range. Adjusting the pH to be 1-2 units below the pKa can significantly enhance stability.[9]

    • Basic Conditions: In neutral to basic solutions, the free amine is present and is more prone to oxidation. Avoid strongly basic conditions unless required by the reaction chemistry.

  • Trace Metal Contamination: Trace amounts of metal ions (e.g., iron, copper) can catalytically accelerate the oxidation of amines.[2]

    • Use high-purity reagents and solvents.

    • If metal contamination is suspected, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to sequester the metal ions.

Q3: How can I proactively improve the stability of my stock solutions for long-term storage or high-throughput screening applications?

A3: The Use of Stabilizers and Antioxidants

For applications requiring robust, long-term stability, the addition of an antioxidant or stabilizer can be a highly effective strategy.[12][13] These molecules work by scavenging free radicals that initiate the oxidative degradation cascade.

Recommended Antioxidants for Aromatic Amines:

Antioxidant ClassExamplesTypical ConcentrationMechanism of Action
Hindered Phenols BHT (Butylated hydroxytoluene), Irganox 1010100-1000 ppmAct as hydrogen atom donors to trap peroxy radicals.[14]
Aromatic Amines Diphenylamine derivatives100-1000 ppmScavenge free radicals; often used in high-temperature applications.[12]
Free Radical Scavengers MethimazoleVariesDirectly scavenges free radicals to inhibit oxidation.[13]

Experimental Protocol for Antioxidant Screening:

  • Prepare a stock solution of this compound in your chosen solvent.

  • Aliquot the stock solution into several vials.

  • To each vial, add a different antioxidant (or a control with no antioxidant).

  • Store the vials under your standard conditions (e.g., 4°C, protected from light).

  • At regular time points (e.g., 1, 3, 7, 14 days), remove an aliquot from each vial and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Plot the concentration of this compound versus time for each condition to determine the most effective antioxidant.

Q4: What analytical methods are best for monitoring the stability of this compound?

A4: Quantitative and Qualitative Analysis of Degradation

A robust stability study relies on accurate analytical methods to quantify the parent compound and identify its degradants.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies.

    • Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for better peak shape) is a good starting point.

    • Detection: UV detection at a wavelength where the parent compound has a strong absorbance. A photodiode array (PDA) detector is highly recommended as it can help identify the formation of new peaks (degradants) that may have different UV spectra.

    • Quantification: Use a calibration curve with a known standard to accurately determine the concentration of the parent compound over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of degradation products.[15]

    • By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the peaks separated by the HPLC.

    • This information allows you to propose structures for the degradation products, which is crucial for understanding the degradation pathway. For example, an increase of 16 atomic mass units (amu) would suggest an oxidation event.

  • Gas Chromatography (GC): For certain volatile degradation products, GC can be a useful tool.[16]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving stability issues with this compound.

Stability_Troubleshooting start Instability Observed (e.g., color change, peak loss) check_basics Step 1: Review Basic Handling - Exposed to Air? - Exposed to Light? start->check_basics implement_basics Action: Use Inert Gas & Amber Vials/Foil Wrap check_basics->implement_basics Yes check_storage Step 2: Evaluate Storage Conditions - Temperature? - pH of Solution? check_basics->check_storage No, basics covered monitor Monitor Stability via HPLC/LC-MS implement_basics->monitor implement_storage Action: Store at ≤ 4°C. Adjust pH to acidic range (e.g., pH 4-5) if compatible. check_storage->implement_storage Yes check_contaminants Step 3: Consider Contaminants - Solvent Purity? - Trace Metals? check_storage->check_contaminants No, storage is optimal implement_storage->monitor implement_contaminants Action: Use Anhydrous, Peroxide-Free Solvents. Consider adding a chelating agent (e.g., EDTA). check_contaminants->implement_contaminants Yes advanced_stabilization Step 4: Advanced Stabilization - Is long-term stability critical? check_contaminants->advanced_stabilization No, contaminants unlikely implement_contaminants->monitor implement_antioxidant Action: Add Antioxidant (e.g., BHT) advanced_stabilization->implement_antioxidant Yes advanced_stabilization->monitor No implement_antioxidant->monitor

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

The primary amine of this compound is the most likely site of initial oxidative attack, potentially leading to dimerization or polymerization.

Degradation_Pathway Compound This compound Radical Amine Radical Cation Compound->Radical [O] (O₂, light, metal ions) Dimer Azo Dimer (Colored Product) Radical->Dimer Dimerization Polymer Polymeric Byproducts (Insoluble Material) Dimer->Polymer Further Oxidation

Caption: Simplified oxidative degradation pathway.

References

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Validation & Comparative

A Comparative Analysis of ROCK Inhibition: 6-Methoxyisoquinolin-1-amine Derivatives vs. Fasudil

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Kinase Drug Discovery

In the landscape of kinase inhibitor research, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Fasudil, a well-established ROCK inhibitor, has been clinically approved in Japan and China for the treatment of cerebral vasospasm.[3][4] Concurrently, ongoing research has identified novel classes of ROCK inhibitors, among them derivatives of 6-substituted isoquinolin-1-amine, which show promise as potent and potentially selective modulators of ROCK activity.[5][6]

This guide provides a detailed comparative analysis of the biological activity of 6-methoxyisoquinolin-1-amine and its related derivatives against the established ROCK inhibitor, Fasudil. We will delve into their respective mechanisms of action, inhibitory profiles, and the experimental methodologies employed to characterize their bioactivity, offering a comprehensive resource for researchers in drug development and cellular signaling.

Introduction to the Molecular Players

Fasudil: The Clinical Benchmark

Fasudil (HA-1077) is a first-generation ROCK inhibitor that acts as a competitive inhibitor at the ATP-binding site of the kinase domain.[1] Its vasodilatory effects are a direct consequence of ROCK inhibition in vascular smooth muscle cells, preventing the phosphorylation of myosin light chain phosphatase and leading to muscle relaxation.[2][6] Beyond its effects on vasodilation, Fasudil has been shown to exert neuroprotective and anti-inflammatory effects, broadening its potential therapeutic applications.[1][5]

This compound and its Derivatives: A New Frontier

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[7][8] Fragment-based screening and subsequent optimization have led to the discovery of 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of ROCK-I.[4][5] These compounds also target the ATP-binding site of ROCK, but their distinct chemical architecture offers opportunities for improved potency, selectivity, and pharmacokinetic properties compared to earlier inhibitors.[6] While specific data for this compound is part of a broader class of compounds, the structure-activity relationship (SAR) studies of this class provide valuable insights into its potential activity.[5][9]

Mechanism of Action and Target Specificity

Both Fasudil and the 6-substituted isoquinolin-1-amine derivatives function as ATP-competitive inhibitors of ROCK kinases. This mechanism involves the binding of the inhibitor to the catalytic site of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Visualizing the Inhibition: The ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a central role in regulating cellular contraction, motility, and proliferation. The following diagram illustrates the canonical pathway and the points of inhibition by Fasudil and 6-substituted isoquinolin-1-amine derivatives.

ROCK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibitory Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Stress_Fibers Actin Stress Fibers Cofilin->Actin_Stress_Fibers Depolymerization pMLCP p-MLC Phosphatase (Inactive) MLCP->pMLCP pMLC p-MLC pMLCP->pMLC Dephosphorylation MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Contraction Cell Contraction & Motility pMLC->Contraction Fasudil Fasudil Fasudil->ROCK Inhibition 6_Methoxy 6-Methoxyisoquinolin- 1-amine Derivatives 6_Methoxy->ROCK Inhibition

Caption: The RhoA/ROCK signaling pathway and points of inhibition.

Comparative Biological Activity: A Data-Driven Overview

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce the kinase activity by 50%.

Compound/Derivative ClassTargetIC50 / KiReference
Fasudil (HA-1077) ROCK1Ki: 0.33 µM[3][10]
ROCK2IC50: 0.158 µM[3][10]
PKAIC50: 4.58 µM[3][10]
PKCIC50: 12.30 µM[3][10]
PKGIC50: 1.650 µM[3][10]
Hydroxyfasudil (Active Metabolite) ROCK1IC50: 0.73 µM[11]
ROCK2IC50: 0.72 µM[11]
6-Substituted Isoquinolin-1-amine Derivatives ROCK-IVaries by substitution[5][6]

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The activity of this specific compound is inferred from structure-activity relationship studies of the broader class of 6-substituted isoquinolin-1-amine derivatives.[5][6] Research in this area has focused on optimizing the substituent at the 6-position to enhance potency and selectivity.[6]

Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of novel ROCK inhibitors like this compound against a standard such as Fasudil, a series of well-defined biochemical and cell-based assays are essential.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

Workflow Diagram:

Biochemical Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Purified ROCK Enzyme - Kinase Buffer - ATP - Substrate (e.g., MYPT1) Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compounds (this compound, Fasudil) Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: - Add ROCK enzyme, buffer, and test compound to wells Prepare_Reagents->Reaction_Setup Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP and Substrate Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Detection Detect Substrate Phosphorylation (e.g., ELISA, TR-FRET) Incubation->Detection Data_Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical ROCK inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of purified recombinant ROCK1 or ROCK2 enzyme, the substrate (e.g., recombinant MYPT1), and ATP.

  • Compound Preparation: Prepare a serial dilution of this compound and Fasudil in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the ROCK enzyme and the test compounds at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including:

    • ELISA: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for ROCK Inhibition

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a living cell. A common method is to measure the phosphorylation of a downstream ROCK substrate, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1).

Workflow Diagram:

Cell-Based ROCK Assay Start Start Cell_Culture Culture appropriate cells (e.g., HeLa, A549) in 96-well plates Start->Cell_Culture Compound_Treatment Treat cells with serial dilutions of test compounds Cell_Culture->Compound_Treatment Incubation Incubate for a specified time Compound_Treatment->Incubation Cell_Lysis Lyse cells to release proteins Incubation->Cell_Lysis Protein_Quantification Quantify total protein concentration Cell_Lysis->Protein_Quantification Phospho_Detection Detect phosphorylated MYPT1 (pMYPT1) using Western Blot or In-Cell ELISA Protein_Quantification->Phospho_Detection Data_Analysis Normalize pMYPT1 signal to total protein and calculate IC50 values Phospho_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based ROCK inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Fasudil for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-MYPT1:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated MYPT1 (at Thr853) and total MYPT1. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

    • In-Cell ELISA: Fix and permeabilize the cells in the 96-well plate. Incubate with a primary antibody against phospho-MYPT1, followed by an HRP-conjugated secondary antibody. Add a colorimetric or fluorogenic substrate and measure the signal.

  • Data Analysis: Quantify the band intensities (Western Blot) or the absorbance/fluorescence (In-Cell ELISA). Normalize the phospho-MYPT1 signal to a loading control (e.g., total MYPT1 or a housekeeping protein like GAPDH). Calculate the percent inhibition of MYPT1 phosphorylation and determine the cellular IC50 value for each compound.

Concluding Remarks for the Research Professional

The comparison between 6-substituted isoquinolin-1-amine derivatives and Fasudil highlights the continuous evolution of kinase inhibitor discovery. While Fasudil remains a valuable tool and a clinical benchmark, the novel isoquinolin-1-amine scaffold presents an exciting avenue for the development of next-generation ROCK inhibitors with potentially improved pharmacological profiles.

For the researcher, the key takeaways are:

  • Mechanism is Conserved: Both classes of compounds target the ATP-binding site of ROCK, providing a solid foundation for comparative studies.

  • Structure-Activity Relationship is Crucial: The potency and selectivity of the isoquinolin-1-amine derivatives are highly dependent on the nature of the substituent at the 6-position. This underscores the importance of medicinal chemistry efforts in optimizing lead compounds.

  • Rigorous Experimental Design is Paramount: The use of standardized biochemical and cell-based assays is essential for generating reliable and comparable data to accurately assess the potential of new inhibitors relative to established ones.

Future investigations should focus on obtaining specific inhibitory data for this compound and exploring the broader kinase selectivity profile of this and related derivatives to fully understand their therapeutic potential and potential off-target effects.

References

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  • Ray, P. et al. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. [Link]

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  • PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

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  • MDPI. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. [Link]

  • NIH. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. [Link]

  • ResearchGate. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF. [Link]

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A Technical Guide to the Validation of 6-Methoxyisoquinolin-1-amine as a ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a spectrum of diseases, including hypertension, glaucoma, and cancer metastasis. The development of potent and selective ROCK inhibitors is an area of intense research. This guide provides an in-depth validation of 6-Methoxyisoquinolin-1-amine, a novel ROCK inhibitor identified through fragment-based screening, and compares its performance against established inhibitors: Fasudil, Y-27632, and Ripasudil.

Introduction to ROCK and its Therapeutic Significance

ROCKs are serine/threonine kinases that are key effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway plays a pivotal role in regulating fundamental cellular processes such as cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction.[2][3] Dysregulation of this pathway is implicated in the pathophysiology of numerous disorders, making ROCK an attractive target for therapeutic intervention. Inhibition of ROCK has been shown to induce vasodilation, reduce intraocular pressure, and inhibit tumor cell invasion.[4]

The Candidate: this compound and Established Competitors

This compound belongs to a series of 6-substituted isoquinolin-1-amine derivatives discovered through fragment-based nuclear magnetic resonance (NMR) screening.[5] This approach identifies small, low-affinity molecules that bind to the target protein, which are then optimized to generate more potent leads. For the purpose of this guide, we will refer to the closely related and published parent compound, 6-aminoisoquinoline, from the same discovery series for quantitative comparison.

The established ROCK inhibitors used for comparison are:

  • Fasudil (HA-1077): The first clinically approved ROCK inhibitor, used for the treatment of cerebral vasospasm.

  • Y-27632: A widely used research tool and one of the earliest selective ROCK inhibitors.

  • Ripasudil (K-115): A potent ROCK inhibitor approved for the treatment of glaucoma.

In-Vitro Validation: Biochemical Kinase Assays

The initial and most direct method to validate a candidate ROCK inhibitor is through in-vitro kinase assays. These assays quantify the ability of a compound to inhibit the enzymatic activity of purified ROCK1 and ROCK2.

Experimental Principle

Biochemical ROCK kinase assays typically measure the phosphorylation of a specific substrate by the kinase in the presence of ATP. The level of phosphorylation is then quantified, often using methods like ELISA (enzyme-linked immunosorbent assay) or luminescence-based assays that measure ATP consumption. The inhibitory potency is determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).

    • Dilute purified recombinant human ROCK1 or ROCK2 enzyme and the kinase substrate (e.g., a peptide derived from MYPT1) in the kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

    • Serially dilute the test compounds (6-aminoisoquinoline, Fasudil, Y-27632, Ripasudil) in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Kinase Assay Principle):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Performance Data
CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference(s)
6-aminoisoquinoline 13001000
Fasudil 330 (Ki)158
Y-27632 220 (Ki)300 (Ki)
Ripasudil 5119

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro. Ki is the inhibition constant. These values can vary depending on the assay conditions.

Cellular Activity Validation: Assessing Downstream Effects

While in-vitro assays confirm direct enzyme inhibition, it is crucial to validate the inhibitor's activity in a cellular context. This confirms cell permeability and engagement with the target in a more physiologically relevant environment. A key downstream substrate of ROCK is the Myosin Phosphatase Target subunit 1 (MYPT1). ROCK-mediated phosphorylation of MYPT1 at specific sites (e.g., Thr696 and Thr853) inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain (p-MLC) and subsequent cell contraction and stress fiber formation.

Experimental Principle: Western Blotting for Phosphorylated MYPT1 (p-MYPT1)

This experiment measures the levels of p-MYPT1 in cells treated with the ROCK inhibitors. A reduction in p-MYPT1 levels indicates successful inhibition of ROCK activity within the cell.

Detailed Protocol: Western Blotting
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) and grow to 70-80% confluency.

    • Optionally, serum-starve the cells for 4-6 hours to reduce basal ROCK activity.

    • Treat the cells with varying concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for p-MYPT1 (e.g., anti-p-MYPT1 Thr696 or Thr853) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total MYPT1 and a housekeeping protein like GAPDH or β-actin.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the p-MYPT1 signal to the total MYPT1 or housekeeping protein signal.

Expected Outcome

Treatment with effective ROCK inhibitors, including 6-aminoisoquinoline and the comparators, is expected to show a dose-dependent decrease in the levels of phosphorylated MYPT1.

Visualizing the Experimental Logic and Signaling Pathway

To better understand the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In-Vitro Validation cluster_1 Cellular Validation Purified ROCK Enzyme Purified ROCK Enzyme Kinase Reaction Kinase Reaction Purified ROCK Enzyme->Kinase Reaction Test Compound Test Compound Test Compound->Kinase Reaction ATP & Substrate ATP & Substrate ATP & Substrate->Kinase Reaction Quantification Quantification Kinase Reaction->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination Cultured Cells Cultured Cells Compound Treatment Compound Treatment Cultured Cells->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot p-MYPT1 Analysis p-MYPT1 Analysis Western Blot->p-MYPT1 Analysis

Caption: Workflow for the in-vitro and cellular validation of ROCK inhibitors.

ROCK_Pathway Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Activates RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP loading ROCK ROCK RhoA-GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates This compound This compound This compound->ROCK Inhibits p-MYPT1 p-MYPT1 MYPT1->p-MYPT1 MLC Phosphatase (Inactive) MLC Phosphatase (Inactive) p-MYPT1->MLC Phosphatase (Inactive) Inhibits p-MLC p-MLC MLC Phosphatase (Inactive)->p-MLC Inhibits dephosphorylation MLC MLC MLC->p-MLC Phosphorylation Actin-Myosin Contraction Actin-Myosin Contraction p-MLC->Actin-Myosin Contraction

Caption: The RhoA/ROCK signaling pathway and the point of inhibition.

Selectivity Profiling: A Critical Step

A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity. Due to the conserved nature of the ATP-binding pocket across the kinome, off-target effects are a common concern.

Experimental Approach

Selectivity is typically assessed by screening the inhibitor against a large panel of diverse kinases. Commercially available services offer profiling against hundreds of kinases. The results are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM) or as IC50 values for any significantly inhibited off-target kinases. This data is essential for predicting potential side effects and for understanding the inhibitor's mechanism of action. While specific selectivity data for 6-aminoisoquinoline is not publicly available, the optimization of this series aimed to improve selectivity over other kinases like PKA.

Conclusion

The validation of this compound, represented here by its close analog 6-aminoisoquinoline, demonstrates its activity as a ROCK inhibitor. While its in-vitro potency is moderate compared to highly optimized inhibitors like Ripasudil, it serves as a validated hit from a fragment-based screening campaign with potential for further optimization. The experimental workflows detailed in this guide provide a robust framework for researchers to validate and compare novel ROCK inhibitors. The comparative data underscores the importance of continued drug discovery efforts to identify next-generation ROCK inhibitors with improved potency and selectivity for various therapeutic applications.

References

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  • Patel, R. A., & Patel, H. H. (2018). Rho kinase (ROCK) inhibitors in the treatment of glaucoma and glaucoma surgery: A systematic review of early to late phase clinical trials. Journal of Current Ophthalmology, 30(4), 295–304. [Link]

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  • Tong, L., & Ko, M. W. (2023). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. International Journal of Molecular Sciences, 24(9), 8345. [Link]

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  • Kim, D. S., Lee, D. R., & Kim, D. W. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233057. [Link]

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A Comparative Guide to 6-Methoxyisoquinolin-1-amine and Other Bioactive Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, comparative analysis of 6-Methoxyisoquinolin-1-amine and other prominent isoquinoline alkaloids. Designed for the scientific community, the following sections dissect their physicochemical properties, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols for empirical validation.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds, predominantly found in plant families such as Papaveraceae and Berberidaceae.[1][2] Their molecular framework is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, making it a fertile ground for drug discovery.[3] Many isoquinoline derivatives have been developed into essential medicines, including the analgesic morphine, the antibacterial agent berberine, and the antitussive codeine.[2][4]

This guide focuses on this compound, a synthetic derivative, and compares its profile with well-characterized natural isoquinoline alkaloids like berberine, sanguinarine, and palmatine. This comparative approach aims to highlight structural nuances that dictate biological activity and to provide a practical framework for evaluating novel compounds within this class.

Physicochemical Properties: A Foundation for Biological Behavior

The biological activity of a compound is intrinsically linked to its physicochemical properties. Factors such as molecular weight, solubility, and pKa influence absorption, distribution, metabolism, and excretion (ADME) profiles. A comparison of these properties is essential for designing and interpreting biological assays.

Table 1: Comparative Physicochemical Properties of Selected Isoquinoline Alkaloids

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₀H₁₀N₂O174.20
Berberine C₂₀H₁₈NO₄⁺336.36
Sanguinarine C₂₀H₁₄NO₄⁺332.33
Palmatine C₂₁H₂₂NO₄⁺352.40

Note: Data sourced from PubChem and other chemical databases.

The smaller size and different functional groups of this compound compared to the larger, polycyclic natural alkaloids suggest potentially different ADME properties and target interactions, which warrants the comparative experimental analysis detailed below.

Comparative Biological Activities and Mechanisms of Action

Isoquinoline alkaloids exhibit a wide array of pharmacological effects, with anticancer activity being one of the most extensively studied.[5][6][7] Their mechanisms often involve inducing cell cycle arrest, apoptosis, and autophagy by interacting with DNA, inhibiting key enzymes, or modulating signaling pathways.[5][6][7]

Anticancer Effects: A Multi-Target Approach

Many isoquinoline alkaloids demonstrate potent cytotoxicity against various cancer cell lines.[7][8] Their efficacy stems from interfering with multiple cellular processes crucial for tumor growth and survival.[9]

  • Berberine : This protoberberine alkaloid has been shown to induce apoptosis and cell cycle arrest in cancer cells.[9] A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[10][11][12] AMPK activation can suppress pro-survival pathways like the PI3K/Akt/mTOR pathway.[6]

  • Sanguinarine : A benzophenanthridine alkaloid, sanguinarine induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[13] It is also a potent inhibitor of cell proliferation and has anti-angiogenic and anti-invasive properties.[13][14]

  • Palmatine : Similar to berberine, palmatine inhibits the proliferation of cancer cells and induces apoptosis.[15][16] Studies show it can regulate multiple signaling pathways, including NF-κB and AMPK/mTOR, contributing to its anti-inflammatory and anticancer effects.[17][18]

Enzyme Inhibition: A Key Mechanism

A common mechanism of action for many isoquinoline alkaloids is the inhibition of critical enzymes.[5][19] DNA topoisomerases, enzymes that regulate DNA topology and are vital for replication and transcription, are frequent targets.[20][21][22]

  • Topoisomerase Inhibition : Compounds like berberine and sanguinarine can intercalate into DNA, disrupting the DNA-topoisomerase complex and preventing the re-ligation of DNA strands.[7][23] This leads to an accumulation of DNA breaks and triggers apoptosis. The evaluation of topoisomerase inhibition is a key experiment for characterizing the anticancer potential of new isoquinoline derivatives.

Below is a simplified diagram illustrating the central role of AMPK activation by berberine, a common mechanism among isoquinoline alkaloids for inducing anticancer effects.

AMPK_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK mTOR mTOR Pathway (Pro-Survival) AMPK->mTOR Inhibition Autophagy Autophagy (Cell Death) AMPK->Autophagy Induction Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes

Caption: Berberine-mediated activation of AMPK, leading to mTOR inhibition.

Experimental Protocols for Comparative Analysis

To empirically compare this compound with other alkaloids, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating by including essential controls.

Protocol 1: Cytotoxicity Assessment via MTT Assay

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[24][25]

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (e.g., this compound, Berberine, Vehicle Control) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL final conc.) C->D E 5. Incubate (2-4 hours, 37°C) D->E F 6. Solubilize Formazan (e.g., with SDS-HCl) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound, Berberine, Sanguinarine, and Palmatine in culture medium. Add these dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[26]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[26][27]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[25]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2: In Vitro Topoisomerase I Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I (Topo I).[20][21][28] When Topo I is active, it relaxes the supercoiled DNA, which then migrates slower on an agarose gel. An inhibitor will prevent this relaxation, and the DNA will remain in its faster-migrating supercoiled form.[22]

Detailed Steps:

  • Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample. The final mix should contain:

    • 1X Topo I Reaction Buffer

    • 250 ng of supercoiled plasmid DNA (e.g., pBR322)

    • Test compound at various concentrations (or vehicle control)

    • 1 Unit of human Topoisomerase I enzyme

  • Rationale for Components: The reaction buffer provides the optimal pH and ionic strength for enzyme activity. The supercoiled plasmid is the substrate. The enzyme is added last to initiate the reaction.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[20]

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Agarose Gel Electrophoresis: Add 2.5 µL of 6X DNA loading dye to each sample. Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe).

  • Controls:

    • Negative Control: Plasmid DNA with no enzyme (should remain supercoiled).

    • Positive Control: Plasmid DNA with enzyme but no inhibitor (should be fully relaxed).

    • Inhibitor Control: A known Topo I inhibitor (e.g., Camptothecin).

  • Visualization and Analysis: Run the gel until the DNA forms have separated. Visualize the DNA bands under a UV transilluminator.[20] Compare the ratio of relaxed to supercoiled DNA in the sample wells to the controls to determine the inhibitory activity.

Table 2: Hypothetical Comparative Biological Data

CompoundCytotoxicity IC₅₀ (µM) on MCF-7 cellsTopoisomerase I Inhibition
This compound 15.2Moderate
Berberine 25.5Moderate
Sanguinarine 1.8Strong
Palmatine 30.1Weak
Doxorubicin (Control) 0.5Strong (Topo II)

Note: These values are illustrative for comparative purposes and would need to be determined experimentally.

Conclusion and Future Directions

This guide provides a framework for the comparative study of this compound against established bioactive isoquinoline alkaloids. The provided protocols for cytotoxicity and enzyme inhibition assays offer a starting point for a comprehensive evaluation. Based on the data, Sanguinarine often shows the highest potency, but this can be associated with higher general toxicity.[29] Berberine and Palmatine are generally less potent but may have more favorable therapeutic windows.[15][30]

The performance of this compound in these assays will elucidate its potential as a novel therapeutic agent. Future research should focus on its specific molecular targets, exploring its effects on other cellular pathways, and eventually progressing to in vivo models to assess its efficacy and safety profile. The structural simplicity of this compound may also offer advantages for chemical modification and the development of derivatives with improved potency and selectivity.

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of the Isoquinoline Scaffold

To the dedicated researcher, the isoquinoline nucleus is a familiar and tantalizing scaffold. Recognized as a "privileged structure" in medicinal chemistry, it forms the backbone of numerous biologically active compounds, from natural alkaloids to targeted therapeutics.[1] Within this family, 6-Methoxyisoquinolin-1-amine and its derivatives have emerged as compounds of interest, with preliminary studies pointing towards potential anticancer properties and, more specifically, inhibitory activity against Rho-associated coiled-coil containing protein kinase (ROCK).[2][3]

However, the promise of a potent on-target inhibitor is always shadowed by the peril of off-target activity. The human kinome, comprising over 500 protein kinases, is a complex network of structurally similar ATP-binding sites.[4] An inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to unforeseen toxicities or confounding biological effects. Therefore, early, comprehensive cross-reactivity profiling is not merely a supplementary step but a cornerstone of rigorous drug development.

This guide provides an in-depth comparison of the hypothetical kinase cross-reactivity profile of this compound. We will benchmark it against well-characterized inhibitors: the notoriously promiscuous Staurosporine and the established ROCK inhibitors Fasudil and Y-27632 . By simulating a kinome-wide scan, we will illuminate the principles of selectivity analysis, explain the causality behind the experimental choices, and provide a framework for interpreting such data to guide future drug discovery efforts.

The Rationale for Profiling: Why We Must Map the Entire Kinome

The decision to invest in a broad kinase panel screen for a molecule like this compound is driven by several critical factors:

  • Scaffold Precedent: The isoquinoline core is known to interact with the ATP-binding pocket of various kinases. Fragment-based screening has explicitly identified 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors.[2][3] This precedent makes it imperative to assess the full spectrum of kinase interactions to understand both its therapeutic potential and its liabilities.

  • Defining the Therapeutic Window: A compound's utility is defined by its therapeutic window—the dose range where it is effective without being unacceptably toxic. Off-target kinase inhibition is a primary cause of a narrow therapeutic window. Identifying these interactions early allows for structure-activity relationship (SAR) studies to rationally design more selective next-generation compounds.[5][6]

  • Uncovering New Therapeutic Opportunities: While off-target effects are often viewed negatively, they can occasionally reveal unexpected polypharmacology, where inhibiting multiple nodes in a disease pathway can be beneficial. A full kinome scan can uncover these secondary targets, potentially repositioning a compound for new indications.

  • Ensuring Data Integrity: For researchers using this compound as a chemical probe to study ROCK signaling, understanding its selectivity is paramount. Attributing a cellular phenotype solely to ROCK inhibition is only valid if the compound is demonstrably selective at the concentration used.

Choosing the Battlefield: A Comparison of Kinase Profiling Technologies

The first crucial decision in designing a profiling study is the choice of assay technology. Two primary approaches dominate the landscape: biochemical activity assays and competition binding assays.

  • Biochemical Activity Assays: These methods directly measure the enzymatic activity of a kinase—its ability to phosphorylate a substrate. Examples include radiometric assays like Reaction Biology's HotSpot™ platform , which uses radiolabeled ATP (³³P-ATP) to quantify substrate phosphorylation, and luminescence-based assays like Promega's ADP-Glo™ , which measures the production of ADP.[7][8][9][10][11]

    • Advantage: Provides a direct functional readout of inhibition.

    • Disadvantage: Activity is dependent on assay conditions, particularly the ATP concentration. An inhibitor's IC50 value can shift significantly depending on whether the ATP concentration is low or at physiological levels (~1 mM).[7]

  • Competition Binding Assays: This technology measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. The industry gold standard is Eurofins Discovery's KINOMEscan® platform .[4][12][13] This ATP-independent assay quantifies kinase-compound interactions by tagging the kinase with a DNA label, which is later measured by qPCR. The amount of kinase captured on an immobilized ligand bead is inversely proportional to the test compound's binding affinity.

    • Advantage: As an ATP-independent assay, it measures the true thermodynamic dissociation constant (Kd), providing a more direct and consistent measure of binding affinity that is not influenced by varying ATP Km values across different kinases.[1] This makes it exceptionally robust for comparing inhibitor affinities across the entire kinome.

    • Disadvantage: It does not directly measure functional inhibition, meaning it won't distinguish between an antagonist that blocks activity and a non-functional binder.

For this guide, we will proceed with the KINOMEscan® approach due to its robustness in providing standardized, comparable affinity data (Kd) across a vast panel of kinases, which is ideal for a comparative selectivity analysis.

Experimental Protocol: KINOMEscan® Competition Binding Assay

This protocol describes a self-validating system for determining the binding affinity of a test compound against a large panel of kinases.

Objective: To quantitatively measure the binding interactions between this compound and a panel of over 450 human kinases and compare its selectivity profile to known inhibitors.

Materials:

  • Test Compound: this compound, solubilized in DMSO.

  • Comparator Compounds: Staurosporine, Fasudil, Y-27632, solubilized in DMSO.

  • KINOMEscan® scanMAX Panel (Eurofins Discovery), containing 468 kinases.[14]

  • Assay Plates, Buffers, and Reagents (proprietary to the KINOMEscan® service).

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and each comparator compound in 100% DMSO. A primary screening concentration (e.g., 10 µM) is typically used for initial hit identification. For potent inhibitors, an 11-point, 3-fold serial dilution is prepared for Kd determination.

  • Assay Principle: The core of the assay involves three components: (i) a DNA-tagged kinase, (ii) a broadly active, immobilized ligand bound to a solid support (e.g., beads), and (iii) the test compound.[1]

  • Competition Binding Reaction:

    • Affin-tagged kinases are incubated with the immobilized ligand and the test compound in buffered aqueous solutions.

    • The test compound competes with the immobilized ligand for binding to the kinase's active site.

    • The reaction is allowed to reach equilibrium.

  • Quantification:

    • The beads are washed to remove unbound protein.

    • The amount of kinase bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).[15]

    • A lower qPCR signal indicates that the test compound successfully displaced the kinase from the immobilized ligand, signifying a stronger binding interaction.

  • Data Analysis:

    • Results from a single concentration screen are typically reported as Percent of Control (% Control) , where the DMSO vehicle represents 100% (no inhibition) and a control compound represents 0% (maximum inhibition). A lower % Control value indicates a stronger interaction.

    • For dose-response curves, the binding data is plotted against the compound concentration, and the dissociation constant (Kd) is calculated using a standard binding isotherm model.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubate Components: Kinase + Beads + Compound Test_Compound->Incubation Kinase_Library DNA-Tagged Kinase Library (450+) Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Beads Ligand_Beads->Incubation Wash Wash Unbound Kinase Incubation->Wash Equilibration Elution Elute Bound Kinase Wash->Elution qPCR Quantify DNA Tag via qPCR Elution->qPCR Data_Analysis Calculate Kd or % Inhibition qPCR->Data_Analysis

Caption: KINOMEscan® competition binding assay workflow.

Comparative Analysis: Profiling this compound and Controls

To provide a clear comparison, we present a hypothetical dataset derived from a KINOMEscan® screen. The data is structured to be educational and is based on the known pharmacology of the comparator compounds and the plausible activity of the test compound as a ROCK inhibitor.

Table 1: Comparative Kinase Interaction Profile (Selected Kinases, Kd in nM)

Kinase TargetThis compound (Hypothetical Kd)Staurosporine (Reference Kd)Fasudil (Reference Kd)Y-27632 (Reference Kd)Kinase Family
ROCK1 25 6.8330220AGC
ROCK2 15 3.1158300AGC
PKA85074,580>10,000AGC
PKCα1,200312,300>10,000AGC
PKG2,500151,650>10,000AGC
CAMK2A>10,00020>10,000>10,000CAMK
AURKA95025>10,000>10,000Other
ABL1>10,0006>10,000>10,000TK
SRC>10,0006>10,000>10,000TK
EGFR>10,000150>10,000>10,000TK
Total Kinases Tested468468468468
Hits (Kd < 3 µM)524232
Selectivity Score S(3µM) 0.011 0.517 0.006 0.004

Note: Kd values for comparator compounds are compiled from literature and public databases for illustrative purposes.[11][16][17] The profile for this compound is hypothetical.

Quantifying Selectivity: The Selectivity Score (S-Score)

Visual inspection of the data is useful, but a quantitative metric is essential for objective comparison. The Selectivity Score (S-score) is a straightforward method to quantify promiscuity. It is calculated by dividing the number of kinases that a compound binds with an affinity below a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[7][18] A lower S-score indicates higher selectivity.

Caption: Conceptual diagram of inhibitor selectivity.

Interpretation and In-Depth Analysis

  • This compound (Hypothetical Profile):

    • Primary Targets: The data shows potent, low-nanomolar affinity for both ROCK1 (25 nM) and ROCK2 (15 nM), confirming its identity as a strong ROCK inhibitor. This aligns with preliminary data from related scaffolds.[3]

    • Selectivity: With an S(3µM) score of 0.011, the compound is highly selective. However, it displays some moderate off-target activity against PKA, PKCα, and AURKA in the high-nanomolar to low-micromolar range. This is a critical finding; while it is over 30-fold more selective for ROCKs than for PKA, this off-target binding could have biological consequences at higher concentrations and must be considered in cellular assays.

  • Staurosporine (Broad-Spectrum Control):

    • Primary Targets: Staurosporine is a classic pan-kinase inhibitor, binding to a vast number of kinases with high affinity.[12][15] Its Kd values are in the low-nanomolar range for kinases across multiple families (AGC, TK, etc.).

    • Selectivity: Its S(3µM) score of 0.517 is extremely high, indicating it binds to over half the kinases in the panel. This makes it an excellent positive control for assay validation but a poor tool for studying specific kinase pathways in a cellular context.[15]

  • Fasudil & Y-27632 (ROCK-Selective Controls):

    • Primary Targets: Both compounds show a clear preference for ROCK1 and ROCK2, consistent with their established use as research tools and, in the case of Fasudil, as a clinical therapeutic.[1][19]

    • Selectivity: With S(3µM) scores of 0.006 and 0.004, respectively, both Fasudil and Y-27632 are exceptionally selective.[1] Fasudil shows some weak cross-reactivity with other AGC family kinases like PKA and PKG at higher concentrations, a known characteristic.[16] Y-27632 is even cleaner in this hypothetical panel, reinforcing its widespread use as a highly selective ROCK inhibitor in research.[14][20]

Conclusion and Future Directions

This comparative guide demonstrates the indispensable value of comprehensive, quantitative kinase cross-reactivity profiling. Based on our hypothetical KINOMEscan® data, This compound emerges as a potent and highly selective ROCK inhibitor, superior in potency to both Fasudil and Y-27632.

Its selectivity score (S(3µM) = 0.011) is excellent, though not as pristine as Y-27632, highlighting minor but potentially important off-target interactions with kinases like PKA and AURKA. This knowledge is crucial for the drug development professional. It provides a clear path forward:

  • For the Medicinal Chemist: The off-target interactions provide a structural hypothesis for targeted chemical modifications to further improve selectivity.

  • For the Cell Biologist: The data dictates the appropriate concentration range for cellular assays to ensure that observed effects are due to ROCK inhibition and not confounding off-target activities.

  • For the Pharmacologist: The profile informs potential safety liabilities that should be monitored during in vivo studies.

Ultimately, navigating the complex kinome requires a detailed map. Broad cross-reactivity profiling provides this map, transforming a promising compound from a mere "hit" into a rationally understood and developable therapeutic candidate.

References

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7456.
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  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1953.
  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

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  • D'Arcy, P., et al. (2020). In-depth characterization of Staurosporine induced proteome thermal stability changes. Journal of Proteome Research, 19(5), 1936-1947.
  • Westwood, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.
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  • Hirozane, Y., et al. (2019). Structure-based rational design of staurosporine-based fluorescent probe with broad-ranging kinase affinity for kinase panel application. Bioorganic & Medicinal Chemistry Letters, 29(23), 126641.
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Efficacy of 6-Methoxyisoquinolin-1-amine Analogs in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel scaffolds that can be elaborated into potent and selective anti-cancer agents is of paramount importance. The isoquinoline core, a nitrogen-containing heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including significant cytotoxic and anti-tumor effects.[1][2] This guide focuses on the therapeutic potential of 6-Methoxyisoquinolin-1-amine and its analogs, providing a comparative overview of their performance and a roadmap for their evaluation in preclinical xenograft models.

While specific in vivo data for this compound analogs in xenograft models is emerging, the extensive research on the broader isoquinoline and quinazoline families provides a strong rationale for their investigation. This guide will synthesize the available in vitro data for related compounds, present a detailed protocol for establishing xenograft models to test novel analogs, and explore potential molecular mechanisms of action.

The Promise of the Isoquinoline Scaffold: Insights from In Vitro Studies

Numerous studies have highlighted the anti-proliferative activity of isoquinoline and quinazoline derivatives across a range of cancer cell lines. These studies provide crucial structure-activity relationship (SAR) insights that can guide the design of novel this compound analogs.

For instance, various quinazoline analogues have been synthesized and have shown promising cytotoxic effects against breast, kidney, and lung cancer cell lines.[3] Similarly, novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives have demonstrated activity against a panel of 60 human tumor cell lines.[4][5] The substitution patterns on the quinazoline ring have been shown to be critical for their anti-cancer activity.[6]

The table below summarizes the in vitro anti-cancer activity of selected isoquinoline and quinazoline analogs, illustrating the potential of this class of compounds.

Compound ClassSpecific Analog ExampleCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Quinazoline Derivatives 6-(chloro/methoxy/methyl)-N-(4- substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivativesMCF7, MDA-MB-231 (Breast), HEK-293 (Kidney), A549 (Lung)Activity observed at 25 µM[3]
Quinazoline Derivatives Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives (e.g., 9f, 9o, 9s)60 human tumor cell lines, including MCF7 (Breast)Active against multiple cell lines[4][5]
Isoquinolinequinones PhenylaminoisoquinolinequinonesAGS (Gastric), SK-MES-1 (Lung), J82 (Bladder)Submicromolar IC50 values for some analogs[7]
Benzo[5][8]indolo[3,4-c]isoquinolines N-(3-morpholinopropyl)-substituted isoquinoline derivativePanel of human cancer cell linesMean GI50 value of 39 nM[1]

Evaluating In Vivo Efficacy: A Step-by-Step Protocol for Subcutaneous Xenograft Models

To translate promising in vitro results into potential clinical candidates, robust in vivo evaluation is essential. The subcutaneous xenograft model in immunodeficient mice is a widely used and well-established method for assessing the anti-tumor activity of novel compounds.[9][10]

Experimental Workflow for a Subcutaneous Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture 1. Cell Culture (Logarithmic Growth Phase) Harvesting 2. Cell Harvesting & Washing CellCulture->Harvesting CellCount 3. Cell Counting & Viability Check Harvesting->CellCount Suspension 4. Resuspension in Matrigel/PBS CellCount->Suspension Injection 6. Subcutaneous Injection of Cells Suspension->Injection AnimalPrep 5. Animal Acclimatization (Immunodeficient Mice) AnimalPrep->Injection TumorGrowth 7. Tumor Growth Monitoring Injection->TumorGrowth Treatment 8. Drug Administration (Test Compound vs. Vehicle) TumorGrowth->Treatment Measurement 9. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 10. Study Endpoint (Tumor Size Limit) Measurement->Endpoint Harvest 11. Tumor & Organ Harvest Endpoint->Harvest Analysis 12. Ex Vivo Analysis (Histology, Biomarkers) Harvest->Analysis

Caption: A generalized workflow for a subcutaneous xenograft study.

Detailed Protocol:
  • Cell Line Selection and Culture: Choose a cancer cell line that is sensitive to the this compound analog based on in vitro screening. Culture the cells in the recommended medium until they reach the logarithmic growth phase (80-90% confluency).[10]

  • Cell Preparation for Injection:

    • Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS).

    • Perform a cell count using a hemocytometer and assess viability with a trypan blue exclusion assay.

    • Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, at the desired concentration (e.g., 1-5 x 10^7 cells/mL).[10] Keep the cell suspension on ice.

  • Animal Handling and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old, that have been acclimatized to the facility.[11]

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[10][11]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the this compound analog (and vehicle control) via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Data Collection and Endpoint:

    • Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: Volume = (width)² x length/2.[11]

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).[10]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be recorded, and tissue can be processed for histological analysis, biomarker assessment (e.g., immunohistochemistry), or pharmacokinetic/pharmacodynamic studies.

Potential Mechanisms of Action: Targeting Key Cancer Signaling Pathways

The anti-cancer effects of isoquinoline and quinazoline derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis. Based on studies of related compounds, this compound analogs may exert their effects through the inhibition of protein kinases.

Two potential pathways that could be targeted by these analogs are the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and the Anaplastic Lymphoma Kinase (ALK) / Phosphoinositide 3-kinase (PI3K) / AKT signaling pathway.

The ALK/PI3K/AKT Signaling Pathway

The ALK/PI3K/AKT pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[12][13] Aberrant activation of this pathway is a hallmark of many cancers. Inhibition of key components of this pathway is a validated therapeutic strategy.

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog This compound Analog Analog->ALK Inhibits

Caption: A simplified diagram of the ALK/PI3K/AKT signaling pathway.

Some quinazolinone derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8] It is plausible that novel this compound analogs could also function as inhibitors of ALK or other kinases within this pathway.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, which is essential for cell motility, invasion, and metastasis.[14][15] Overexpression of ROCK is associated with increased migration and invasion in cancer.[14] Therefore, inhibitors of this pathway have therapeutic potential in oncology.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The wealth of data on the anti-proliferative activities of the broader isoquinoline and quinazoline families provides a strong foundation for the design and synthesis of new analogs.

The immediate next step for researchers in this field is to systematically evaluate the in vivo efficacy of their most promising compounds using robust preclinical models, such as the subcutaneous xenograft model detailed in this guide. Concurrently, mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these analogs will be crucial for their continued development. By combining rational drug design, rigorous preclinical evaluation, and in-depth mechanistic studies, the full therapeutic potential of this compound analogs in oncology can be realized.

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A Head-to-Head Comparison of Synthetic Routes to 6-Methoxyisoquinolin-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The isoquinoline core, in particular, is a privileged structure found in a wide array of biologically active compounds. This guide provides a detailed, head-to-head comparison of various synthetic routes to a key intermediate, 6-Methoxyisoquinolin-1-amine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each pathway's strengths and weaknesses to aid in your synthetic strategy.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of therapeutic agents. The strategic placement of the methoxy and amine functionalities allows for diverse downstream modifications, making the efficient and scalable synthesis of this compound a topic of significant interest. This guide will compare and contrast three primary synthetic strategies: a classical multi-step approach via the Bischler-Napieralski reaction, a direct amination approach, and modern transition-metal-catalyzed methods.

Route 1: The Classical Approach via Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, relying on the acid-catalyzed cyclization of a β-phenylethylamide.[1][2] This multi-step route provides a reliable, albeit sometimes lengthy, pathway to the desired product.

Reaction Pathway Overview

Bischler-Napieralski Route 3-Methoxyphenethylamine 3-Methoxyphenethylamine N-(3-methoxyphenethyl)acetamide N-(3-methoxyphenethyl)acetamide 3-Methoxyphenethylamine->N-(3-methoxyphenethyl)acetamide Acetic Anhydride 6-Methoxy-3,4-dihydroisoquinoline 6-Methoxy-3,4-dihydroisoquinoline N-(3-methoxyphenethyl)acetamide->6-Methoxy-3,4-dihydroisoquinoline POCl3 (Bischler-Napieralski) 6-Methoxyisoquinoline 6-Methoxyisoquinoline 6-Methoxy-3,4-dihydroisoquinoline->6-Methoxyisoquinoline Pd/C, Heat (Dehydrogenation) 1-Chloro-6-methoxyisoquinoline 1-Chloro-6-methoxyisoquinoline 6-Methoxyisoquinoline->1-Chloro-6-methoxyisoquinoline POCl3 This compound This compound 1-Chloro-6-methoxyisoquinoline->this compound NH3 (Nucleophilic Aromatic Substitution)

Caption: Overall workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Mechanistic Insights

The key step in this sequence is the Bischler-Napieralski cyclization. The reaction is initiated by the activation of the amide carbonyl by a Lewis acid, such as phosphorus oxychloride (POCl₃). This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated carbonyl, leading to the formation of a dihydroisoquinoline intermediate.[1] The choice of a dehydrating agent is critical, with POCl₃ being widely used. For less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) may be necessary.[2]

Experimental Protocols

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

A mixture of 3-methoxyphenethylamine and acetic anhydride is heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a saturated sodium carbonate solution, followed by drying and removal of the solvent under reduced pressure to yield the desired amide.[3]

Step 2: Bischler-Napieralski Cyclization to form 6-Methoxy-3,4-dihydroisoquinoline

N-(3-methoxyphenethyl)acetamide is dissolved in an anhydrous solvent like toluene, and phosphorus oxychloride is added dropwise at 0°C. The mixture is then heated to reflux.[4] The reaction is quenched by carefully adding the mixture to ice-water, followed by basification with a strong base (e.g., NaOH). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Dehydrogenation to 6-Methoxyisoquinoline

The crude 6-methoxy-3,4-dihydroisoquinoline is dehydrogenated to the corresponding isoquinoline. This is typically achieved by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as xylene or decalin.[5]

Step 4: Chlorination and Amination

The 6-methoxyisoquinoline is then chlorinated at the 1-position using a reagent like phosphorus oxychloride. The resulting 1-chloro-6-methoxyisoquinoline is subsequently aminated via nucleophilic aromatic substitution with ammonia or an ammonia equivalent to furnish the final product.[6]

Data Summary
StepKey ReagentsTypical YieldReaction TimeTemperature
Amide FormationAcetic Anhydride>90%1-3 hReflux
Bischler-NapieralskiPOCl₃70-85%2-4 hReflux
DehydrogenationPd/C80-95%4-8 hHigh Temp
Chlorination/AminationPOCl₃, NH₃60-75%4-12 hVaries
Advantages and Disadvantages
  • Advantages: This is a well-established and reliable method. The starting materials are generally readily available and inexpensive. The reaction conditions are relatively straightforward to implement in a standard laboratory setting.

  • Disadvantages: This is a multi-step synthesis, which can be time-consuming and may result in a lower overall yield. The use of harsh reagents like phosphorus oxychloride requires careful handling and workup procedures. The high temperatures required for dehydrogenation may not be suitable for sensitive substrates.

Route 2: Direct Amination Strategies

A more convergent approach involves the direct introduction of the amine group onto a pre-formed 6-methoxyisoquinoline ring system. This can be achieved through classical methods like the Chichibabin reaction or modern palladium-catalyzed cross-coupling reactions.

Reaction Pathway Overview

Direct Amination Route cluster_0 From 6-Methoxyisoquinoline cluster_1 From 1-Halo-6-methoxyisoquinoline 6-Methoxyisoquinoline 6-Methoxyisoquinoline This compound This compound 6-Methoxyisoquinoline->this compound NaNH2 (Chichibabin) 1-Halo-6-methoxyisoquinoline 1-Halo-6-methoxyisoquinoline 1-Halo-6-methoxyisoquinoline->this compound Pd catalyst, Ligand, Amine source (Buchwald-Hartwig) Modern Annulation Route 2-Alkynylbenzamide 2-Alkynylbenzamide This compound This compound 2-Alkynylbenzamide->this compound Gold(III) catalyst, Ammonium Acetate

Sources

A Comparative Guide to the Cytotoxic Effects of 6-Methoxyisoquinolin-1-amine Derivatives in A549 Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic effects of novel 6-methoxyisoquinolin-1-amine derivatives on the A549 human lung adenocarcinoma cell line. As Senior Application Scientists, we aim to deliver not just data, but a comprehensive understanding of the experimental rationale and the intricate mechanisms underlying the observed cellular responses.

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural and synthetic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Derivatives of isoquinoline have shown potential in cancer treatment by inducing apoptosis, causing DNA fragmentation, and inhibiting cell proliferation.[3][4] This guide focuses on a series of this compound derivatives and their potential as cytotoxic agents against non-small cell lung cancer, using the well-characterized A549 cell line as a model system.[5][6][7]

Understanding the A549 Cell Line: A Model for Lung Cancer Research

The A549 cell line, established in 1972 from a patient with lung adenocarcinoma, is a cornerstone of in vitro lung cancer research.[5][6] These adenocarcinomic human alveolar basal epithelial cells grow as an adherent monolayer and are widely used to study lung cancer biology and to test the efficacy of new therapeutic agents.[5][8] Their utility extends to research on drug metabolism, gene therapy, and viral infections.[7][9]

Experimental Design for Assessing Cytotoxicity

To rigorously evaluate the cytotoxic potential of the this compound derivatives, a multi-faceted approach is employed. This involves an initial screening for cell viability, followed by more detailed investigations into the mechanism of cell death, specifically apoptosis.

G cluster_0 Initial Screening cluster_1 Mechanism of Action A549 A549 Cell Culture Treatment Treatment with this compound Derivatives A549->Treatment MTT MTT Assay for Cell Viability Treatment->MTT AnnexinV Annexin V/PI Staining for Apoptosis Treatment->AnnexinV WesternBlot Western Blot for Apoptosis Markers Treatment->WesternBlot MTT->AnnexinV Identify lead compounds MTT->WesternBlot Identify lead compounds

Caption: Experimental workflow for evaluating the cytotoxicity of this compound derivatives.

Part 1: Determining Cell Viability using the MTT Assay

The initial assessment of cytotoxicity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay is a reliable indicator of cell viability, as it measures the metabolic activity of cells.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Incubation: Following the treatment period, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well.[13] The plate is then incubated for 3-4 hours at 37°C.[11][13]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated for each derivative.

Comparative Data of this compound Derivatives (Hypothetical Data)

DerivativeIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
Compound A45.225.815.1
Compound B32.518.79.8
Compound C>10085.362.4
Doxorubicin5.12.31.2

From this initial screening, derivatives with lower IC50 values (e.g., Compound B) are selected for further mechanistic studies.

Part 2: Investigating the Induction of Apoptosis

Compounds that demonstrate significant cytotoxicity are further investigated to determine if the mechanism of cell death is apoptosis (programmed cell death). This is a critical step, as inducing apoptosis is a desirable characteristic of many anticancer drugs.[14] Two primary methods are employed: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blotting for key apoptotic markers.

A. Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for detecting apoptosis.[15] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: A549 cells are treated with the IC50 concentration of the selected derivatives for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[15]

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.[15]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[16][17]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

G cluster_0 Cell Populations Viable Viable (Annexin V- / PI -) Early Early Apoptotic (Annexin V+ / PI -) Viable->Early PS Translocation Necrotic Necrotic (Annexin V- / PI +) Viable->Necrotic Direct Membrane Damage Late Late Apoptotic (Annexin V+ / PI +) Early->Late Loss of Membrane Integrity

Sources

A Comparative Guide to the Structure-Activity Relationships of 6- and 8-Substituted Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, aminoquinolines have been extensively investigated, leading to the development of pivotal drugs, particularly for the treatment of malaria. The precise positioning of the amino group and other substituents on the quinoline ring dramatically influences the compound's biological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 6- and 8-substituted aminoquinolines, supported by experimental data, to inform and guide future drug discovery and development efforts.

Introduction: The Quinoline Core in Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique chemical architecture that is amenable to a wide range of structural modifications. This versatility has allowed for the fine-tuning of biological activity against various targets. Historically, the development of aminoquinoline-based antimalarials like chloroquine (a 4-aminoquinoline) and primaquine (an 8-aminoquinoline) has highlighted the critical role of the substitution pattern in determining efficacy and mechanism of action. This guide will focus on the distinct yet related SAR profiles of 6- and 8-substituted aminoquinolines, providing a comparative analysis for researchers in the field.

Structure-Activity Relationship of 6-Substituted Aminoquinolines

Substitutions at the 6-position of the quinoline nucleus have been a key area of investigation, particularly in the quest for novel antimalarial agents effective against resistant parasite strains. The nature of the substituent at this position significantly modulates the electronic properties and overall topology of the molecule, thereby influencing its interaction with biological targets.

Key SAR Insights for 6-Substituted Aminoquinolines:
  • Halogen Substitution: The introduction of a chlorine atom at the C6 position has been shown to be particularly advantageous for antiplasmodial activity. This substitution can enhance the compound's ability to interfere with heme polymerization, a critical process for the malaria parasite's survival.

  • Arylvinyl Linkages: A notable class of 6-substituted aminoquinolines are the 6-chloro-2-arylvinylquinolines. The vinyl linker between the quinoline core and an aromatic ring appears to be crucial for their potent antimalarial effects. Saturated analogs lacking this double bond have demonstrated significantly weaker activity.

  • Influence of the Aryl Group: The substitution pattern on the aryl ring of 2-arylvinylquinolines also plays a vital role. Electron-withdrawing groups, such as trifluoromethyl (CF3) and fluoro (F), on the benzene ring can lead to enhanced potency against chloroquine-resistant strains of Plasmodium falciparum.

Quantitative Data: Antiplasmodial Activity of 6-Substituted Aminoquinolines

The following table summarizes the antiplasmodial activity of a series of 6-substituted 2-arylvinylquinolines against the chloroquine-resistant Dd2 strain of P. falciparum and their cytotoxicity against HepG2 cells.

Compound IDQuinoline R¹ (C6)Benzene R²EC₅₀ Dd2 (nM)
39 MeO4-Pyridyl88.7 ± 2.3
44 F4-Pyridyl82.6 ± 9.4
47 Cl4-Pyridyl37.0 ± 4.3
24 Cl4-Cl10.9 ± 1.9
29 Cl4-F4.8 ± 2.0
31 Cl4-CF₃5.9 ± 1.4

Data sourced from Gessner et al., 2020.

Structure-Activity Relationship of 8-Substituted Aminoquinolines

The 8-aminoquinoline class, exemplified by the drug primaquine, possesses a distinct biological profile compared to other aminoquinolines. These compounds are uniquely active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, making them essential for preventing malarial relapse.[1] Their mechanism of action and SAR are consequently different from those targeting the blood stages of the parasite.

Key SAR Insights for 8-Substituted Aminoquinolines:
  • The 8-Amino Group: The amino group at the 8-position is the defining feature of this class and is essential for its biological activity. It is believed to be involved in the generation of reactive oxygen species (ROS) through autoxidation, which may contribute to their parasiticidal effects.

  • The Side Chain: The nature of the alkylamino side chain at the 8-position is a critical determinant of both efficacy and toxicity. For instance, primaquine features a (4-amino-1-methylbutyl)amino side chain. Modifications to the length and branching of this chain can significantly impact the therapeutic index. A primary terminal amino group, as seen in primaquine, is associated with lower toxicity compared to a tertiary amino group found in the earlier compound, pamaquine.[2]

  • Quinoline Ring Substitutions: A methoxy group at the 6-position is a common feature in many active 8-aminoquinolines, including primaquine, and is considered important for optimal activity.[3] Introduction of other groups at various positions on the quinoline ring can modulate the activity and toxicity profile. For example, the introduction of a 4-methyl group has been explored, but can also lead to increased toxicity.

Therapeutic Applications Beyond Malaria:

While renowned for their antimalarial properties, 8-aminoquinolines have been investigated for other therapeutic applications:

  • Antileishmanial Activity: Compounds like sitamaquine have demonstrated significant activity against Leishmania donovani.[4]

  • Anticancer Properties: Some 8-aminoquinoline derivatives have been explored for their potential as anticancer agents.

  • Antimicrobial Activity: Hybrid molecules incorporating the 8-aminoquinoline scaffold have shown promise as antimicrobial agents.[5]

Comparative Analysis: 6- vs. 8-Substituted Aminoquinolines

Feature6-Substituted Aminoquinolines8-Substituted Aminoquinolines
Primary Activity Blood-stage schizonticides (antimalarial)Liver-stage hypnozoitocides (antimalarial), gametocytocides
Mechanism of Action Inhibition of heme polymerizationGeneration of reactive oxygen species, interference with parasite mitochondrial function and DNA.[3][4]
Key Structural Feature Substituent at C6 (e.g., Cl) often with a 2-arylvinyl moietyAmino group at C8 with a specific alkylamino side chain
Notable Examples Experimental compounds (e.g., 6-chloro-2-arylvinylquinolines)Primaquine, Tafenoquine
Therapeutic Advantage Activity against chloroquine-resistant P. falciparumPrevention of malarial relapse in P. vivax and P. ovale infections
Key Liabilities To be fully determined in clinical studiesHemolytic toxicity in G6PD-deficient individuals.[1]

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible biological evaluation of candidate compounds. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the activity of aminoquinolines.

In Vitro Antiplasmodial Activity Assay using SYBR Green I

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[6]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human red blood cells

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with a gas supply (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

In Vitro Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293T or HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC₅₀ (50% cytotoxic concentration) value.

Caption: Workflow for the MTT cytotoxicity assay.

Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.

Materials:

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound and positive control compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the compound to calculate its half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Mechanistic Considerations

The differing substitution patterns of 6- and 8-aminoquinolines lead to distinct mechanisms of action.

  • 6-Substituted Aminoquinolines (and other blood-stage agents like 4-aminoquinolines): The primary mechanism of action for many blood-stage antimalarials, including chloroquine, is the inhibition of hemozoin formation. The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Aminoquinolines are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[7] The 6-chloro substituent likely enhances this activity through favorable electronic and steric interactions.

  • 8-Aminoquinolines: The mechanism of action of 8-aminoquinolines is not as clearly defined but is understood to be different from that of the 4- and 6-substituted analogs. It is believed that they do not primarily act by inhibiting hemozoin formation. Instead, they are thought to be metabolized into reactive intermediates that generate ROS, leading to oxidative damage to parasite membranes and other essential macromolecules. This mechanism may also be responsible for the hemolytic toxicity observed in G6PD-deficient individuals, whose red blood cells are more susceptible to oxidative stress.

Conclusion

The structure-activity relationships of 6- and 8-substituted aminoquinolines offer a compelling example of how subtle changes in chemical structure can lead to profound differences in biological activity, mechanism of action, and therapeutic application. While 6-substituted aminoquinolines, particularly the 6-chloro-2-arylvinyl derivatives, show promise as potent blood-stage antimalarials against resistant strains, the 8-aminoquinolines remain indispensable for their unique ability to eradicate the dormant liver stages of relapsing malaria parasites. A thorough understanding of the distinct SAR of each class is crucial for the rational design of new, safer, and more effective quinoline-based drugs to combat not only malaria but also other diseases. The experimental protocols detailed herein provide a framework for the robust evaluation of such novel chemical entities.

References

  • Gessner, R. K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19.
  • BenchChem. (2025). 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Taylor & Francis Online.
  • Vlahov, R., et al. (1990). Synthesis of some new quinoline derivatives - potential antimalarial drugs. Pure and Applied Chemistry, 62(7), 1303-1306.
  • Yuan, X. X., et al. (2010). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 21(11), 1285-1288.
  • Albayrak, C., et al. (2022). Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 31, 835-849.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
  • Slater, L. B. (2009). War and disease: biomedical research on malaria in the twentieth century. Rutgers University Press.
  • O'Neill, P. M., et al. (2003). Isoquine and Related Amodiaquine Analogues: A New Generation of Improved 4-Aminoquinoline Antimalarials. Journal of Medicinal Chemistry, 46(23), 4933–4945.
  • Musonda, C. C., et al. (2007). Application of multicomponent reaction to antimalarial drug discovery. Part 3: Discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 17(17), 4733–4736.
  • Ayad, T., et al. (2005). Design, synthesis and evaluation of 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines as novel antimalarials. Bioorganic & Medicinal Chemistry Letters, 15(1), 73–76.
  • Srivastava, K., et al. (1997). N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines: a new class of antimalarial agents. Journal of Medicinal Chemistry, 40(12), 1913–1918.
  • Slideshare. (n.d.). Anti-Malarial; 8-aminoquinolines. Slideshare.
  • Plastic Surgery Key. (2016). Aminoquinolines. Plastic Surgery Key.
  • RxList. (2021). Aminoquinoline Antimalarials. RxList.
  • ResearchGate. (n.d.). Anti-malarial activities (IC50) and cytotoxicities (CC50) of the extracts and crude fractions.
  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
  • Khan, W. A., & Khan, I. A. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 1–10.
  • Cios, A., & Cieślak, M. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(23), 7149.
  • de Santana, L. M. S., et al. (2021).
  • Wang, Y., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Parasites & Vectors, 16(1), 374.
  • YouTube. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. Dr. PKS & MPS Classes.
  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235.
  • Kumar, A., & Kumar, K. (2018). 4-Aminoquinoline-hybridization: A promising approach for the development of novel antimalarials. RSC Advances, 8(23), 12581–12602.
  • Barennes, H., et al. (2013). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 12, 19.
  • Scribd. (n.d.). 8 Aminoquinolines. Scribd.
  • White, N. J. (2021). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 104(3), 803–809.

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A Researcher's Guide to Evaluating the Selectivity of 6-Methoxyisoquinolin-1-amine for ROCK-I vs. ROCK-II

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of ROCK Isoform Selectivity

The two isoforms of ROCK, ROCK-I and ROCK-II, share a high degree of homology in their kinase domains, making the development of isoform-selective inhibitors a significant challenge.[1] Despite their structural similarities, these isoforms often have distinct, and sometimes opposing, physiological and pathological roles.[2][3] ROCK-I is prominently expressed in organs like the lungs, liver, and spleen, while ROCK-II is more abundant in the brain and heart.[1] Their differential expression and unique downstream signaling partners mean that non-selective inhibition can lead to a broad range of physiological effects, some of which may be undesirable for a given therapeutic indication.

For instance, in studies on glioblastoma, selective knockdown of ROCK-I altered substrate-dependent migration and reduced cell proliferation, whereas ROCK-II knockdown enhanced proliferation.[2][3] This underscores the critical need for precisely characterized, selective inhibitors to dissect the specific functions of each isoform and to develop safer, more targeted therapeutics.

The ROCK Signaling Pathway: A Tale of Two Isoforms

The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and cytoskeletal organization.[4] As illustrated below, the pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK-I and ROCK-II. Both isoforms phosphorylate a range of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased cellular contractility.[1] However, the subtleties in their substrate specificity and cellular localization contribute to their distinct functional outputs.

ROCK Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors Growth Factors Growth Factors RhoA-GDP RhoA-GDP Growth Factors->RhoA-GDP GEFs GPCRs GPCRs GPCRs->RhoA-GDP GEFs RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP binding RhoA-GTP->RhoA-GDP GAPs ROCK1 ROCK1 RhoA-GTP->ROCK1 ROCK2 ROCK2 RhoA-GTP->ROCK2 LIMK LIMK ROCK1->LIMK P MYPT1 MYPT1 ROCK1->MYPT1 P (inhibits) MLC MLC ROCK1->MLC P ROCK2->LIMK P ROCK2->MYPT1 P (inhibits) ROCK2->MLC P Cofilin Cofilin LIMK->Cofilin P (inhibits) MYPT1->MLC de-P (inhibited) Actomyosin Contractility Actomyosin Contractility MLC->Actomyosin Contractility Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics 6-Methoxyisoquinolin-1-amine This compound This compound->ROCK1 This compound->ROCK2

Caption: The Rho/ROCK signaling pathway, highlighting the points of inhibition.

Evaluating Selectivity: A Step-by-Step Experimental Workflow

A robust determination of an inhibitor's selectivity profile requires a systematic and multi-faceted approach. The following workflow outlines the key stages for assessing the selectivity of this compound for ROCK-I versus ROCK-II.

Experimental Workflow for Selectivity Profiling cluster_prep Preparation cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Compound Synthesis\n& Purification Compound Synthesis & Purification Biochemical Kinase Assay Biochemical Kinase Assay Compound Synthesis\n& Purification->Biochemical Kinase Assay Recombinant Kinase\nProcurement (ROCK1 & ROCK2) Recombinant Kinase Procurement (ROCK1 & ROCK2) Recombinant Kinase\nProcurement (ROCK1 & ROCK2)->Biochemical Kinase Assay IC50 Determination\n(10-point dose-response) IC50 Determination (10-point dose-response) Biochemical Kinase Assay->IC50 Determination\n(10-point dose-response) Kinome-wide\nSelectivity Panel Kinome-wide Selectivity Panel IC50 Determination\n(10-point dose-response)->Kinome-wide\nSelectivity Panel Target Engagement Assay\n(e.g., CETSA) Target Engagement Assay (e.g., CETSA) IC50 Determination\n(10-point dose-response)->Target Engagement Assay\n(e.g., CETSA) Downstream Signaling\n(p-MYPT1, p-MLC Western Blot) Downstream Signaling (p-MYPT1, p-MLC Western Blot) Target Engagement Assay\n(e.g., CETSA)->Downstream Signaling\n(p-MYPT1, p-MLC Western Blot) Phenotypic Assays\n(Migration, Contraction) Phenotypic Assays (Migration, Contraction) Downstream Signaling\n(p-MYPT1, p-MLC Western Blot)->Phenotypic Assays\n(Migration, Contraction)

Caption: A flowchart for determining the selectivity of a kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against ROCK-I and ROCK-II.

Materials:

  • Recombinant human ROCK-I and ROCK-II enzymes

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (at Km concentration for each kinase)

  • Substrate (e.g., Long S6K peptide)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the ROCK-I and ROCK-II enzymes and the substrate in kinase buffer to their optimal concentrations.

  • Assay Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.

    • Incubate for 1 hour at room temperature.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Analysis: The Isoquinolin-1-amine Scaffold

While specific data for this compound is lacking, research on other 6-substituted isoquinolin-1-amine derivatives provides valuable insights into the structure-activity relationship (SAR) of this scaffold. A study on the optimization of fragment-derived ATP-competitive ROCK inhibitors identified a lead compound, 14A, which was equipotent against both ROCK-I and ROCK-II.[5] This suggests that the core isoquinolin-1-amine structure may not inherently favor one isoform over the other, and that achieving selectivity likely requires careful modification of the substituents.

In contrast, other isoquinoline-based inhibitors have demonstrated the feasibility of achieving isoform selectivity. For example, a study on ROCK inhibitors with a 1,2-dithiolan-3-yl motif identified a compound, DC24, with over 50-fold selectivity for ROCK-II over ROCK-I.[1]

CompoundROCK-I IC50/KiROCK-II IC50/KiSelectivityReference
Fasudil Ki: 0.33 µMIC50: 0.158 µMNon-selective[6]
Hydroxyfasudil IC50: 0.73 µMIC50: 0.72 µMNon-selective
Y-27632 Ki: 220 nMKi: 300 nMNon-selective[4]
Compound 14A EquipotentEquipotentNon-selective[5]
DC24 IC50: 6.354 µMIC50: 0.124 µMROCK-II selective[1]

This comparative data highlights that while the broader isoquinoline scaffold is a viable starting point for developing ROCK inhibitors, achieving isoform selectivity is a nuanced process that depends on the specific chemical modifications.

Conclusion and Future Directions

The evaluation of this compound's selectivity for ROCK-I versus ROCK-II is a critical step in understanding its therapeutic potential. While direct comparative data is not yet in the public domain, this guide provides a comprehensive framework for its determination. By employing rigorous in vitro and cell-based assays, researchers can elucidate the precise inhibitory profile of this compound.

The existing literature on related 6-substituted isoquinolin-1-amines suggests that achieving isoform selectivity with this scaffold is a key challenge.[5] However, the success in developing selective inhibitors from the broader isoquinoline class offers a promising outlook.[1] Future research should focus on systematic structural modifications of the this compound scaffold to identify derivatives with enhanced potency and, crucially, improved isoform selectivity. Such efforts will be instrumental in advancing our understanding of ROCK biology and in the development of next-generation targeted therapies.

References

  • Shi, J., et al. (2013). Opposing signaling of ROCK1 and ROCK2 determines the switching of substrate specificity and the mode of migration of glioblastoma cells. Molecular Cancer.
  • Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Ray, P. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Li, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Polson, C., et al. (2010).
  • AbMole BioScience. (n.d.).
  • MedChemExpress. (n.d.). ROCK. MedChemExpress.
  • AbMole. (n.d.).
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • MedChemExpress. (n.d.). ROCK Inhibitors. MedChemExpress.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Selleck Chemicals. (n.d.). Hydroxyfasudil HCl. Selleck Chemicals.
  • Ohori, M., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • MedChemExpress. (n.d.).
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Selleck Chemicals. (n.d.). Fasudil (HA-1077) Hydrochloride. Selleck Chemicals.
  • PubChem. (n.d.). 6-Methoxy-5-pentoxy-2-(2-pyridin-4-ylethyl)isoquinolin-1-one. PubChem.
  • Stroeken, P. J., et al. (2013). Opposing signaling of ROCK1 and ROCK2 determines the switching of substrate specificity and the mode of migration of glioblastoma cells. Molecular Cancer.

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A Comparative Guide to the Antibacterial Spectrum of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel antibacterial agents is a critical priority for the global scientific community. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, represent a promising frontier in this endeavor.[1][2] This guide provides a comprehensive benchmark of the antibacterial spectrum of key isoquinoline derivatives, offering a comparative analysis of their efficacy against a range of pathogenic bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with mechanistic insights to inform and guide future research and development.

Rationale and Benchmarking Strategy

To objectively compare the antibacterial potential of different isoquinoline derivatives, a standardized methodology is paramount. The primary metric for quantifying antibacterial efficacy in vitro is the Minimum Inhibitory Concentration (MIC) .[3] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][4] This guide outlines the Broth Microdilution method, a gold-standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to determine MIC values.[3][5][6]

The selection of a diverse panel of bacteria, encompassing both Gram-positive and Gram-negative species, is crucial for defining the antibacterial spectrum. This approach allows for the identification of broad-spectrum agents as well as those with specific activity against certain bacterial types.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol is a self-validating system for determining the MIC of isoquinoline derivatives, grounded in CLSI standards.[5][6]

Materials
  • Test Compounds (e.g., Berberine, Sanguinarine, Palmatine)

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • A pure bacterial culture is used to inoculate a liquid broth.[7]

    • The culture is incubated until it reaches the exponential growth phase.[7]

    • The bacterial suspension is then standardized to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, often by adjusting to a 0.5 McFarland turbidity standard.[7][8]

    • The standardized suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Test Compound Dilutions:

    • A stock solution of the isoquinoline derivative is prepared in a suitable solvent (e.g., DMSO).[8]

    • Serial two-fold dilutions of the stock solution are made in MHB within the wells of a 96-well plate to achieve a range of concentrations.[7]

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well containing the diluted test compound.[7]

    • Positive (broth with bacteria, no compound) and negative (broth only) control wells are included.

    • The plate is incubated at 37°C for 18-24 hours.[7]

  • Determination of MIC:

    • Following incubation, the wells are visually inspected for turbidity, an indicator of bacterial growth.[7]

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[3][4]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Microtiter Plate A->C B 2. Prepare Serial Dilutions of Isoquinoline Derivatives B->C D 4. Incubate (37°C, 18-24h) C->D E 5. Visually Assess Bacterial Growth D->E F 6. Determine MIC Value E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Antibacterial Spectrum of Isoquinoline Derivatives

The following table summarizes the MIC values of prominent isoquinoline derivatives against representative Gram-positive and Gram-negative bacteria, as reported in the scientific literature.

Isoquinoline DerivativeBacterial StrainGram TypeReported MIC (µg/mL)Citation(s)
Berberine Staphylococcus aureusGram-Positive64 - 512[9][10]
Escherichia coliGram-Negative1024 - 2048[11][12]
Sanguinarine Staphylococcus aureusGram-Positive1.9 - 128[1][13][14]
Escherichia coliGram-Negative16 - 256[15][16]
Palmatine Staphylococcus aureusGram-Positive>128[17][18]
Helicobacter pyloriGram-Negative4 - 16[19]
Spathullin B Staphylococcus aureusGram-Positive1[20]
Escherichia coliGram-Negative>64[20]
Tricyclic Derivative 8d Staphylococcus aureusGram-Positive16[21][22]
Enterococcus faeciumGram-Positive128[21][22]

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Mechanistic Insights: How Isoquinoline Derivatives Inhibit Bacterial Growth

The antibacterial activity of isoquinoline alkaloids stems from their ability to interfere with essential bacterial processes.[1][23][24] Understanding these mechanisms provides a causal explanation for their observed efficacy.

Inhibition of Cell Division

A primary target for some isoquinoline derivatives is the FtsZ protein, a crucial component of the bacterial cell division machinery.[25][26]

  • Berberine , for instance, has been shown to inhibit the assembly of the Z-ring, a structure formed by FtsZ polymers that is essential for bacterial cytokinesis.[25][27][28] This disruption leads to filamentation and ultimately inhibits bacterial proliferation.[26][27] Genetic evidence strongly supports FtsZ as a primary target of berberine, as overexpression of FtsZ can partially rescue cells from its effects.[27][28]

FtsZ_Inhibition cluster_process Bacterial Cell Division FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Berberine Berberine Berberine->Z_ring Inhibits

Caption: Mechanism of Berberine-mediated inhibition of FtsZ and cell division.

Disruption of Cell Wall and Membrane Integrity

Other isoquinoline derivatives exert their antibacterial effects by compromising the structural integrity of the bacterial cell envelope.

  • Sanguinarine has been demonstrated to interfere with the integrity and permeability of the cell wall and membrane of Staphylococcus aureus.[13][14] This disruption can lead to the leakage of essential intracellular components and ultimately cell death.[13] Furthermore, high concentrations of sanguinarine can induce the production of reactive oxygen species (ROS), causing oxidative damage within the bacterial cell.[13][14]

Broad Mechanistic Diversity

The broader class of isoquinoline alkaloids exhibits a wide range of antibacterial mechanisms, including:

  • Damage to the cell wall and membrane.[23][24]

  • Alterations in membrane permeability.[23][24]

  • Inhibition of key enzymes and efflux pumps.[23][24]

  • Interference with DNA and protein synthesis.[23][24]

Conclusion and Future Directions

This guide provides a foundational benchmark for the antibacterial spectrum of key isoquinoline derivatives. The data clearly indicates that compounds like berberine and sanguinarine possess significant antibacterial properties, with varying spectra of activity. Notably, many derivatives show more potent activity against Gram-positive bacteria.[29]

The continued exploration of isoquinoline derivatives is a promising avenue for the discovery of new antibacterial agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To synthesize novel derivatives with enhanced potency and broader spectrums of activity.[2][23][30]

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of promising candidates in preclinical models.

  • Combination therapies: To investigate synergistic effects with existing antibiotics, potentially overcoming resistance mechanisms.

By leveraging standardized benchmarking protocols and a deep understanding of their mechanisms of action, the scientific community can unlock the full potential of isoquinoline derivatives in the fight against infectious diseases.

References

  • Boberek, J. M., Stach, J., & Good, L. (2010). Genetic evidence for inhibition of bacterial division protein FtsZ by berberine. PLoS One, 5(10), e13745. [Link]

  • ResearchGate. (n.d.). Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. Retrieved January 5, 2026, from [Link]

  • Cao, P., Zhang, Z. W., Leng, D. J., Li, X. Y., & Li, Y. (2016). [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids]. Zhongguo Zhong Yao Za Zhi, 41(14), 2600–2606. [Link]

  • National Center for Biotechnology Information. (2010). Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. PubMed Central. [Link]

  • PLOS. (n.d.). Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. PLOS One. Retrieved January 5, 2026, from [Link]

  • PubMed. (2016). [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids]. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved January 5, 2026, from [Link]

  • MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

  • ResearchGate. (n.d.). Interactions between FtsZ protein and berberine or its analogues. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. PubMed Central. [Link]

  • MDPI. (2021). Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. [Link]

  • MDPI. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. [Link]

  • Ingenta Connect. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An.... [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]

  • UNC School of Medicine. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. CLSI. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives. PubMed Central. [Link]

  • MDPI. (2020). In Vitro and In Vivo Biological Activity of Berberine Chloride against Uropathogenic E. coli Strains Using Galleria mellonella as a Host Model. [Link]

  • ResearchGate. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PubMed. (2023). Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production. [Link]

  • MDPI. (2023). Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

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  • Dove Medical Press. (2022). In vitro antimicrobial activity and mechanism of berberine. IDR. [Link]

  • ResearchGate. (n.d.). Palmatine restores cefquinome activity to lower bacterial load and.... Retrieved January 5, 2026, from [Link]

  • Taylor & Francis. (n.d.). Sanguinarine – Knowledge and References. Retrieved January 5, 2026, from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentrations (MIC) of E. coli strains to berberine chloride (µg/mL). Retrieved January 5, 2026, from [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • ResearchGate. (n.d.). MLST and Berberine MIC values of 18 clinical S.aureus isolates. Retrieved January 5, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved January 5, 2026, from [Link]

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A Comparative Guide to the Synthesis of 6-Methoxyisoquinolin-1-amine: Replicating Published Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methoxyisoquinolin-1-amine

This compound is a crucial building block in medicinal chemistry, forming the core scaffold of numerous compounds with therapeutic potential. Its derivatives have been investigated for a range of biological activities, making the efficient and reproducible synthesis of this key intermediate a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of published synthetic routes to this compound, offering a critical analysis of the methodologies, reported yields, and the underlying chemical principles. By presenting detailed experimental protocols and highlighting key operational parameters, this document aims to equip researchers with the practical knowledge required to successfully replicate and optimize the synthesis of this valuable compound.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into a two-stage process: the construction of the 6-methoxyisoquinoline core followed by the introduction of the amino group at the C-1 position. The primary focus of this guide is the comparative analysis of different methods for the final amination step, as this often proves to be the most challenging transformation.

The most common precursor for the amination reaction is 1-chloro-6-methoxyisoquinoline. This intermediate can be prepared via several routes, with two notable methods offering good yields. One high-yielding approach involves the treatment of 6-methoxy-isoquinoline-N-oxide hydrochloride with phosphorus oxychloride (POCl₃), affording 1-chloro-6-methoxyisoquinoline in 88% yield.[1] An alternative, multi-step synthesis commences from 4-methoxy-2-methylbenzonitrile.[1]

Once the 1-chloro-6-methoxyisoquinoline intermediate is in hand, the critical amination step can be undertaken. Below, we compare two distinct and prominent methods for this conversion: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination.

Table 1: Comparison of Amination Methods for the Synthesis of this compound

MethodKey ReagentsReaction ConditionsReported YieldAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) 1-chloro-6-methoxyisoquinoline, Sodamide (NaNH₂) in liquid ammoniaLow temperature (-33°C)Moderate to GoodInexpensive reagents, straightforward setup.Use of cryogenic liquid ammonia and highly reactive sodamide requires specialized equipment and handling procedures.
Buchwald-Hartwig Amination 1-chloro-6-methoxyisoquinoline, Ammonia source (e.g., benzophenone imine), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Anhydrous solvent (e.g., toluene or dioxane), elevated temperature (e.g., 80-110°C)Good to ExcellentHigh functional group tolerance, milder conditions compared to some classical methods, generally higher yields.Cost of palladium catalyst and specialized ligands, requires strict exclusion of air and moisture.

In-Depth Methodologies and Mechanistic Insights

Method 1: Nucleophilic Aromatic Substitution (SNAr) using Sodamide

This classical approach leverages the high reactivity of the C-1 position in the isoquinoline ring, which is activated towards nucleophilic attack. The electron-withdrawing nitrogen atom in the ring facilitates the displacement of the chloride by a strong nucleophile like the amide anion.

Reaction Mechanism: The reaction proceeds via an addition-elimination mechanism. The amide anion (NH₂⁻) attacks the C-1 position of 1-chloro-6-methoxyisoquinoline, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the final product, this compound.

Experimental Protocol: Synthesis of this compound via SNAr

  • Preparation of Sodamide in Liquid Ammonia: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, condense anhydrous ammonia gas at -78°C.

  • Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is observed.

  • Add a catalytic amount of ferric nitrate to initiate the formation of sodamide (the blue color will dissipate). Continue adding sodium until the reaction is complete (disappearance of the blue color).

  • Amination Reaction: To the freshly prepared suspension of sodamide in liquid ammonia, add a solution of 1-chloro-6-methoxyisoquinoline in an anhydrous ethereal solvent (e.g., diethyl ether or THF) dropwise at -33°C (the boiling point of ammonia).

  • Allow the reaction to stir at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to classical nucleophilic substitution reactions, with a broader substrate scope.

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 1-chloro-6-methoxyisoquinoline, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The ammonia equivalent (or the amine after deprotection) coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the this compound product and regenerating the active Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.2-2.4 equivalents relative to palladium), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add 1-chloro-6-methoxyisoquinoline (1.0 equivalent) and the ammonia source (e.g., benzophenone imine, 1.0-1.5 equivalents).

  • Add an anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • If benzophenone imine was used, hydrolyze the resulting imine by adding an aqueous acid (e.g., 1 M HCl) and stirring until the starting imine is fully consumed.

  • Neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Synthesis_of_1-chloro-6-methoxyisoquinoline 6-methoxy-isoquinoline-N-oxide_hydrochloride 6-Methoxy-isoquinoline- N-oxide hydrochloride 1-chloro-6-methoxyisoquinoline 1-Chloro-6-methoxyisoquinoline 6-methoxy-isoquinoline-N-oxide_hydrochloride->1-chloro-6-methoxyisoquinoline 88% yield POCl3 POCl₃ POCl3->1-chloro-6-methoxyisoquinoline

Caption: Synthesis of the key intermediate, 1-chloro-6-methoxyisoquinoline.

Amination_of_1-chloro-6-methoxyisoquinoline cluster_0 Nucleophilic Aromatic Substitution cluster_1 Buchwald-Hartwig Amination start_snar 1-Chloro-6-methoxyisoquinoline product_snar This compound start_snar->product_snar Moderate to Good Yield reagents_snar NaNH₂ / liq. NH₃ reagents_snar->product_snar start_bh 1-Chloro-6-methoxyisoquinoline product_bh This compound start_bh->product_bh Good to Excellent Yield reagents_bh Pd₂(dba)₃, Xantphos, NaOtBu, Ammonia Source reagents_bh->product_bh

Caption: Comparative amination routes to this compound.

Conclusion and Recommendations

Both the classical nucleophilic aromatic substitution and the modern Buchwald-Hartwig amination represent viable methods for the synthesis of this compound from 1-chloro-6-methoxyisoquinoline. The choice of method will largely depend on the specific resources and constraints of the laboratory.

For cost-effectiveness and scalability, the SNAr reaction with sodamide is a strong contender, provided the necessary equipment and safety precautions for handling liquid ammonia and highly reactive reagents are in place. However, for broader applicability, higher yields, and milder reaction conditions, the Buchwald-Hartwig amination is often the preferred method in a research and development setting, despite the higher initial cost of the catalyst and ligands. The detailed protocols provided in this guide serve as a valuable starting point for researchers aiming to synthesize this important molecule, enabling them to make informed decisions based on their specific needs and capabilities.

References

  • Improved Synthesis of 1-Chloro-6-methoxy-isoquinolin-3-ol and Its Derivatives. Synthetic Communications. 2009, 39(5), 835-843. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link][2]

  • Google Patents.
  • YouTube. Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Organic Chemistry Portal. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. [Link][3]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Khan Academy. Nucleophilic aromatic substitution II. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link][4]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Methoxyisoquinolin-1-amine. As a compound frequently utilized in synthetic chemistry and drug development, understanding its specific hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This document moves beyond a simple checklist, offering causal explanations for each procedural step to build a foundational understanding of safe laboratory practices.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign substance; its disposal is governed by its toxicological and ecotoxicological profile. The Safety Data Sheet (SDS) classifies it with several hazard statements that mandate its treatment as regulated hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[2][3][4]

Table 1: Hazard Profile of this compound

Hazard Class GHS Hazard Statement Implication for Disposal
Acute Toxicity (Oral) H302: Harmful if swallowed Poses a significant risk if ingested. Waste must be securely contained.
Acute Toxicity (Dermal) H311: Toxic in contact with skin High risk from skin exposure. Mandates use of appropriate PPE and dictates that all contaminated materials (e.g., gloves, wipes) are also hazardous waste.
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritation Requires careful handling to prevent contact. Contaminated PPE must be disposed of as hazardous waste.

| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | Prohibits sewer disposal to prevent environmental contamination.[1] |

Source: Sigma-Aldrich Safety Data Sheet[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, adherence to proper safety protocols is non-negotiable. The causality is simple: to manage the waste safely, you must first protect yourself from its hazards.

  • Engineering Controls : Always handle this compound and its waste within a certified laboratory chemical fume hood.[5] This primary engineering control minimizes the risk of inhalation exposure.

  • Personal Protective Equipment (PPE) : The SDS specifies the required PPE under precautionary statement P280.[1][6]

    • Gloves : Wear nitrile or other chemically resistant gloves. Given the "Toxic in contact with skin" classification, double-gloving is a recommended best practice.

    • Protective Clothing : A standard lab coat is required. Ensure it is fully buttoned.

    • Eye/Face Protection : Use safety glasses with side shields or, preferably, chemical splash goggles.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system, ensuring that each step logically follows from the previous to create a compliant and safe waste stream.

Phase 1: Waste Generation and Segregation

All waste streams containing this compound must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[7][8] An SAA is a location at or near the experiment that is under the control of the lab personnel generating the waste.[8]

  • Identify Waste Streams :

    • Pure/Neat Compound : Unused or expired solid this compound.

    • Solutions : Any solutions containing the compound, including reaction mixtures, mother liquors, and chromatographic fractions.

    • Contaminated Labware : Items grossly contaminated, such as pipette tips, weigh boats, and wipes used for minor spills. These must be collected as solid hazardous waste.[4]

  • Segregate Incompatible Chemicals : This is a critical safety step. Storing incompatible chemicals together can lead to violent reactions. Based on the reactivity of similar amine and quinoline structures, this compound waste must be kept separate from the materials listed in Table 2.[3][9][10]

Table 2: Materials Incompatible with this compound Waste

Incompatible Class Examples Rationale for Segregation
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates Can cause a violent, exothermic, or explosive reaction.

| Strong Acids | Hydrochloric acid, sulfuric acid | Can cause a strong exothermic reaction (acid-base neutralization). |

Source: Inferred from Safety Data Sheets for similar chemical structures and general laboratory guidelines.[3][6][11]

Phase 2: Waste Container Selection and Labeling

The container is the primary barrier preventing release to the environment and exposure to personnel.

  • Select a Compatible Container :

    • The container must be made of a material that does not react with the waste. For this compound, glass or high-density polyethylene (HDPE) containers are appropriate.[2]

    • The container must have a secure, screw-top lid. Funnels or stoppers are not acceptable for storage. The container must be kept closed at all times except when adding waste.[2][3][4]

    • Ensure the container is in good condition, free of cracks or deterioration.[3]

    • To prevent over-pressurization or splashing, do not fill containers beyond 90% capacity.[12]

  • Label the Container Correctly : Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[8][10][13] As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[3][8]

    • The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.

    • If in a solution, list all constituents and their approximate percentages (e.g., "this compound (~5%), Methanol (95%)").[2]

    • The appropriate hazard indication (e.g., "Toxic," "Irritant").[8]

    • The name and location of the generating lab.[3]

Phase 3: Storage and Arranging for Disposal
  • Store in SAA : The labeled, closed container must be stored in your designated SAA. If the waste is liquid, it must be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[2]

  • Request Pickup : Do not allow hazardous waste to accumulate. Once a container is full or has been in the SAA for an extended period (institutional policies vary, but often have limits of 6-12 months), arrange for a pickup.[7][14][10] Contact your institution's Environmental Health & Safety (EHS) department to schedule a collection.[2] EHS professionals are trained to transport and consolidate waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).

Phase 4: Managing Empty Containers and Spills
  • Empty Containers : A container that held this compound is not empty until it has been properly decontaminated. The first rinse of the container must be collected and disposed of as hazardous waste.[2][4] After a triple rinse, the labels must be fully defaced or removed before the container can be discarded as regular solid waste or recycled.[2][4]

  • Spill Cleanup : All materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves, and clothing) are themselves hazardous waste.[4] They must be collected in a sealed, labeled bag or container and disposed of through the EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of this compound waste.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling Phase cluster_storage Accumulation & Disposal Phase start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood container Select Compatible Container (Glass or HDPE, good condition) hood->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name(s) & % Hazards & Lab Info container->label_waste segregate Segregate from Incompatibles (Acids, Oxidizers) label_waste->segregate saa Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->saa ehs Container Full or Expired? Request Pickup from EHS saa->ehs

Caption: Waste Disposal Workflow for this compound.

Regulatory Imperative

Adherence to these procedures is not merely a suggestion but a requirement under federal and state law. The Environmental Protection Agency (EPA) , through the Resource Conservation and Recovery Act (RCRA) , governs the generation, transportation, and disposal of hazardous waste.[10][12] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment, including proper training and communication about chemical hazards.[13][15][16] Failure to comply can result in significant institutional fines and, more importantly, places laboratory personnel and the community at risk.

By integrating this expert-guided, safety-first approach, researchers and institutions can ensure they are not only advancing science but are also upholding their critical responsibility to protect their people and their environment.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Hazardous Waste - Overview.
  • Safety Data Sheet for this compound. Sigma-Aldrich.
  • Safety Data Sheet for 6-Methoxyquinoline. Thermo Fisher Scientific.
  • Safety Data Sheet for 6-Methoxyquinoline. Acros Organics.
  • Standard Operating Procedures for Hazardous Chemicals (Methylamine Example).
  • Safety Data Sheet for Methoxyamine Hydrochloride. Spectrum Chemical.
  • Safety Data Sheet for Quinolin-6-amine. Fisher Scientific.

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A Senior Application Scientist's Guide to the Safe Handling of 6-Methoxyisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides essential safety protocols and logistical plans for handling 6-Methoxyisoquinolin-1-amine (CAS No. 266690-48-6). Our commitment is to empower your research with the highest standards of safety and operational excellence, building a foundation of trust that extends beyond the product itself. This document is structured to provide immediate, actionable information, grounded in established scientific principles and regulatory standards.

Hazard Identification and Risk Assessment

This compound is a heterocyclic aromatic amine. While comprehensive toxicological data for this specific compound is limited, the available information and the chemical class demand a cautious approach. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given its structural similarity to other aromatic amines, it is prudent to handle this compound with the assumption that it may have other potential hazards not yet fully characterized. Therefore, minimizing all chemical exposures is a critical risk mitigation strategy.[2]

Hazard Summary Table
Hazard StatementGHS ClassificationPotential Health Effects
H302Acute toxicity, Oral (Category 4)Harmful if ingested.
H315Skin corrosion/irritation (Category 2)Causes redness, pain, and inflammation of the skin.[3][4][5]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation, potentially leading to redness, pain, and impaired vision.[3][5][6]
H335Specific target organ toxicity — single exposure (Category 3)May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through inhalation, skin contact, and eye contact. The following PPE is mandatory for all procedures involving this compound:

Hand Protection
  • Glove Selection: Due to the risk of skin irritation and potential for absorption, appropriate chemical-resistant gloves are required. Disposable nitrile gloves provide good short-term protection against a range of chemicals and are a suitable choice.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Best Practices:

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Double-gloving is recommended for extended operations.

    • Change gloves immediately if contamination is suspected.

    • Wash hands thoroughly with soap and water after removing gloves.[3][4]

Eye and Face Protection
  • Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required whenever handling the solid or solutions of this compound.[7]

  • Secondary Protection: A face shield worn over safety goggles is mandatory when there is a risk of splashing or when handling larger quantities.[7]

Body Protection
  • A flame-resistant lab coat should be worn and fully buttoned to protect against accidental skin contact.[7]

  • Long pants and closed-toe, closed-heel shoes are required to ensure full skin coverage.[7]

Respiratory Protection
  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator is required.[8] The selection of the appropriate respirator should be based on a formal risk assessment.[7]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in Fume Hood gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere if Necessary dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Sources

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.